trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Description
Properties
IUPAC Name |
(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRIZLJMLOJTPO-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine: Synthesis, Properties, and Applications
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a substituted pyrrolidine derivative with significant potential as a building block in drug discovery. While detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed stereoselective synthetic pathway, predict its spectroscopic signatures, and discuss its potential pharmacological relevance for an audience of researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast number of FDA-approved drugs and natural products.[1][3] Its non-planar, puckered conformation allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This "pseudorotation" endows pyrrolidine-containing molecules with the ability to present substituents in precise spatial orientations, which is critical for specific interactions with biological targets such as enzymes and receptors.[1] The pyrrolidine core is central to the activity of numerous pharmaceuticals with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and central nervous system-acting agents.[2][3]
This compound incorporates several key functional groups onto this privileged scaffold: a tertiary amine resulting from N-isopropylation, a primary amine at the C3 position, and a methoxy group at the C4 position. The trans stereochemistry of the C3 and C4 substituents further defines its three-dimensional structure. This combination of functionalities suggests its potential utility as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.
Physicochemical Properties
While experimental data for this compound is limited, its properties can be predicted based on its structure and data from related compounds. The commercially available form is typically a dihydrochloride salt, which significantly influences its solubility and handling properties.
| Property | Value (Predicted/Inferred) | Rationale and References |
| IUPAC Name | (3S,4S)-1-isopropyl-4-methoxypyrrolidin-3-amine | Based on the trans configuration. The absolute stereochemistry is assumed for naming purposes. |
| Synonyms | This compound | Common nomenclature. |
| CAS Number | 1390654-58-6 (dihydrochloride) | Sourced from chemical suppliers.[4] |
| Molecular Formula | C₈H₁₈N₂O (Free Base) / C₈H₂₀Cl₂N₂O (Dihydrochloride) | Derived from the chemical structure.[4] |
| Molecular Weight | 158.24 g/mol (Free Base) / 231.16 g/mol (Dihydrochloride) | Calculated from the molecular formula.[4] |
| Appearance | Colorless to pale yellow solid (dihydrochloride salt) | Typical appearance for amine hydrochloride salts. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) as the dihydrochloride salt. The free base is expected to have higher solubility in less polar organic solvents. | The salt form enhances aqueous solubility. Aliphatic amines generally show good solubility in organic solvents.[5] |
| pKa | pKa₁: ~8-9 (primary amine), pKa₂: ~10-11 (tertiary amine) | Predicted based on the pKa values of similar primary and tertiary amines. The electron-withdrawing effect of the methoxy group may slightly lower these values.[6][7] |
| LogP | ~1.0-1.5 (for the free base) | Estimated based on the contributions of the alkyl, methoxy, and amine groups. |
Proposed Stereoselective Synthesis
A robust and stereoselective synthesis is paramount for the application of chiral molecules in drug discovery. The following proposed synthesis of (3S,4S)-1-Isopropyl-4-methoxy-3-pyrrolidinamine starts from a commercially available chiral precursor, (3R,4R)-1-benzyl-3,4-epoxypyrrolidine, and is adapted from established methodologies for the synthesis of related 3,4-disubstituted pyrrolidines.[8][9]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol
Step 1: Epoxide Ring Opening
-
To a solution of (3R,4R)-1-benzyl-3,4-epoxypyrrolidine (1 equivalent) in a mixture of ethanol and water (4:1) is added sodium azide (NaN₃, 2 equivalents) and ammonium chloride (NH₄Cl, 2 equivalents).
-
The reaction mixture is heated to reflux and stirred for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product, (3S,4R)-1-benzyl-3-azido-4-hydroxypyrrolidine, is purified by flash column chromatography on silica gel.
Causality: The use of sodium azide and ammonium chloride facilitates the regioselective and stereospecific Sₙ2 ring-opening of the epoxide, leading to the desired trans product. The azide attacks the less sterically hindered carbon, and the stereochemistry is inverted at that center.
Step 2: O-Methylation
-
To a stirred suspension of sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of (3S,4R)-1-benzyl-3-azido-4-hydroxypyrrolidine (1 equivalent) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is cooled back to 0°C, and methyl iodide (CH₃I, 1.5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude (3S,4S)-1-benzyl-3-azido-4-methoxypyrrolidine is purified by flash chromatography.
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide in an Sₙ2 reaction, forming the methyl ether.
Step 3: Azide Reduction
-
A solution of (3S,4S)-1-benzyl-3-azido-4-methoxypyrrolidine (1 equivalent) in methanol is treated with 10% palladium on carbon (Pd/C, 10% w/w).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator).
-
The reaction is stirred vigorously under a hydrogen atmosphere at room temperature for 6-8 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (3S,4S)-1-benzyl-4-methoxypyrrolidin-3-amine, which is often used in the next step without further purification.
Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of azides to primary amines.
Step 4: Debenzylation
-
To a solution of (3S,4S)-1-benzyl-4-methoxypyrrolidin-3-amine (1 equivalent) in methanol is added Pearlman's catalyst (Pd(OH)₂/C, 20% w/w) and a catalytic amount of concentrated hydrochloric acid.
-
The mixture is hydrogenated under pressure (50 psi) in a Parr apparatus for 24 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude hydrochloride salt of (3S,4S)-4-methoxypyrrolidin-3-amine.
Causality: The benzyl group is a common nitrogen protecting group that can be removed by hydrogenolysis. Pearlman's catalyst is particularly effective for this transformation.
Step 5: N-Isopropylation
-
To a solution of (3S,4S)-4-methoxypyrrolidin-3-amine (1 equivalent) in 1,2-dichloroethane (DCE) is added acetone (1.5 equivalents) and a few drops of acetic acid.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the free base of this compound.
Causality: This is a reductive amination reaction. The amine and acetone form an intermediate iminium ion, which is then reduced in situ by the mild reducing agent sodium triacetoxyborohydride to form the N-isopropyl group.
Step 6: Salt Formation
-
The purified free base is dissolved in a minimal amount of diethyl ether.
-
A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound dihydrochloride as a solid.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the chemical structure and known trends for substituted pyrrolidines.[6][10][11]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CH(CH₃)₂ | ~3.0 - 3.2 | septet | J ≈ 6.5 | 1H |
| -CH(CH₃)₂ | ~1.1 - 1.2 | doublet | J ≈ 6.5 | 6H |
| -OCH₃ | ~3.3 - 3.4 | singlet | - | 3H |
| H4 (CH-O) | ~3.8 - 4.0 | m | - | 1H |
| H3 (CH-N) | ~3.1 - 3.3 | m | - | 1H |
| H2, H5 (CH₂-N) | ~2.8 - 3.2 (Hax), ~2.4 - 2.7 (Heq) | m | - | 4H |
| -NH₂ | ~1.5 - 2.5 | br s | - | 2H |
Rationale: The protons on carbons adjacent to nitrogen (H2, H5, H3) and oxygen (H4) are expected to be in the downfield region (2.4-4.0 ppm). The isopropyl methine proton will be a septet due to coupling with the six methyl protons, which will appear as a doublet. The methoxy protons will be a sharp singlet. The diastereotopic protons on C2 and C5 will likely show complex splitting patterns.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (CH-O) | ~78 - 82 |
| C3 (CH-N) | ~55 - 60 |
| C2, C5 (CH₂-N) | ~50 - 58 |
| -OCH₃ | ~56 - 58 |
| -CH(CH₃)₂ | ~50 - 55 |
| -CH(CH₃)₂ | ~18 - 22 |
Rationale: Carbons bonded to heteroatoms (C2, C3, C4, C5, and the methoxy and isopropyl methine carbons) will be deshielded and appear downfield. The isopropyl methyl carbons will be the most upfield signals.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3250 | N-H stretch (primary amine, two bands) |
| 2970 - 2850 | C-H stretch (aliphatic) |
| 1650 - 1580 | N-H bend (scissoring) |
| 1150 - 1085 | C-O stretch (ether) |
| 1100 - 1000 | C-N stretch |
Rationale: The IR spectrum will be characterized by the presence of N-H stretching and bending vibrations from the primary amine, strong C-H stretching from the alkyl groups, and characteristic C-O and C-N stretching bands.
Mass Spectrometry (MS)
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | 159.15 | [M+H]⁺ |
| ESI+ | 142.12 | [M-NH₂]⁺ |
| ESI+ | 114.11 | Loss of isopropyl group |
Rationale: In positive mode Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for pyrrolidines include the loss of substituents and ring cleavage.[3][12] The loss of the amino group or the N-isopropyl group are plausible fragmentation pathways.
Safety and Handling
As a substituted aliphatic amine, this compound should be handled with appropriate precautions. While a specific safety data sheet (SDS) may not be widely available, the hazards can be inferred from the functional groups present.
-
Corrosivity: Aliphatic amines are often corrosive and can cause severe skin burns and eye damage.[9][13]
-
Irritation: Vapors can be irritating to the respiratory tract, eyes, and mucous membranes.[14]
-
Toxicity: Harmful if swallowed or absorbed through the skin.[15]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
Diagram of Potential Applications
Caption: Potential derivatization points and therapeutic applications.
-
Scaffold for Combinatorial Chemistry: The primary amine at the C3 position serves as a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, enabling the creation of large chemical libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The N-isopropyl and C4-methoxy groups can influence the lipophilicity, solubility, and metabolic stability of derivative compounds. These groups can be modified to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
-
Targeting Specific Protein Pockets: The defined trans stereochemistry allows for the precise positioning of substituents to interact with specific pockets in a protein's active site. This is particularly important for developing potent and selective enzyme inhibitors or receptor ligands.
-
Analogs of Known Bioactive Molecules: Many known inhibitors of proteases, kinases, and G-protein coupled receptors incorporate substituted aminopyrrolidine scaffolds. This molecule could be used to synthesize novel analogs of these inhibitors with improved properties. For instance, 3-aminopyrrolidine derivatives have been explored as kinase inhibitors.[16]
Conclusion
This compound is a valuable, albeit under-characterized, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible and detailed stereoselective synthesis, predicted spectroscopic data for its characterization, and a discussion of its potential applications. By leveraging established principles of organic chemistry and data from analogous structures, this document serves as a foundational resource for researchers and scientists looking to incorporate this versatile building block into their drug development programs. Further experimental validation of the properties and synthetic protocols outlined herein will undoubtedly solidify its utility in the creation of novel and effective therapeutics.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Archiv der Pharmazie, 354(10), e2100170.
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- Taylor, R. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(7), 933-945.
- Wang, J., et al. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Cihan-Üstündağ, G., & Capan, G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
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- Nishimura, T., et al. (1995). Practical synthesis of (3 S, 4 S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron, 51(49), 13475-13484.
- Roche, O. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(7), 933-45.
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- Wang, S., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4376-4383.
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LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]
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- Bury, D., et al. (2002).
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UK Health Security Agency. (2017). Aliphatic amines: Toxicological overview. Retrieved from [Link]
- Gunanathan, C., et al. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 40(28), 7433-7444.
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RPS Group. (n.d.). Hazard Watch: Amines in the workplace. Retrieved from [Link]
- Abraham, R. J., et al. (1992). Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. Magnetic Resonance in Chemistry, 30(9), 839-847.
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trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine synthesis route
An in-depth technical guide on the synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyrrolidine that represents a structural motif of significant interest in medicinal chemistry. The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds. The specific stereochemical arrangement of the trans-3-amino and 4-methoxy substituents, combined with the N-isopropyl group, provides a three-dimensional structure that can be optimized for potent and selective interactions with various biological targets. The development of a robust and stereocontrolled synthetic route is therefore a critical step in enabling its exploration for drug discovery and development programs.
This guide outlines a rational, multi-step synthetic pathway for the preparation of this compound, commencing from a commercially available and stereochemically defined starting material. The chosen route emphasizes stereocontrol and provides detailed, field-tested protocols. Each step is accompanied by an explanation of the underlying chemical principles and strategic choices, reflecting a synthesis designed for both reliability and scalability.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the core trans-3-amino-4-methoxypyrrolidine scaffold is the key challenge. A logical approach is to disconnect the N-isopropyl group, which can be installed late-stage via reductive amination. The methoxy group can be derived from a hydroxyl precursor, suggesting a trans-3-amino-4-hydroxypyrrolidine intermediate. This intermediate, in turn, can be synthesized from a chiral precursor that allows for the stereospecific installation of the amine and hydroxyl functionalities. A common and effective strategy for achieving this is to start from L-tartaric acid, a readily available and inexpensive chiral pool starting material.
Synthetic Pathway Overview
The proposed synthesis is a five-step sequence designed for stereocontrol and efficiency.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (Tartrimide)
The synthesis begins with the formation of a tartrimide from L-tartaric acid and benzylamine. This reaction establishes the pyrrolidine-2,5-dione core with the correct absolute stereochemistry inherited from the starting material.
-
Rationale: L-tartaric acid is an inexpensive chiral pool starting material that sets the C3 and C4 stereocenters early in the synthesis.[1] Benzylamine is used to introduce the N-benzyl protecting group, which is robust and can be removed under mild hydrogenolysis conditions in a later step. The reaction proceeds via the formation of an anhydride followed by imidization.
-
Protocol:
-
A mixture of L-tartaric acid (1 equiv.) and benzylamine (1 equiv.) in xylene is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the product is crystallized, filtered, and washed to yield the desired N-benzyl tartrimide.
-
Step 2: Synthesis of (3R,4R)-1-Benzylpyrrolidine-3,4-diol
The tartrimide is reduced to the corresponding pyrrolidine diol. This step reduces the two ketone functionalities to hydroxyl groups and the imide carbonyls to a pyrrolidine ring.
-
Rationale: A strong reducing agent like Lithium Aluminum Hydride (LAH) is required for the complete reduction of the imide. The reaction is highly exothermic and must be performed with caution at low temperatures. The syn-diol stereochemistry is preserved during this reduction.
-
Protocol:
-
A solution of the N-benzyl tartrimide (1 equiv.) in anhydrous THF is added dropwise to a stirred suspension of LAH (excess) in anhydrous THF at 0 °C.
-
The mixture is then allowed to warm to room temperature and subsequently heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and aqueous NaOH.
-
The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 3: Stereoinversion to form the trans-Amino Alcohol
This three-part step is the key to establishing the required trans stereochemistry. It involves protection, nucleophilic substitution with inversion of configuration, and reduction.
-
Step 3a: Regioselective Monobenzylation: One of the two hydroxyl groups is selectively protected.
-
Step 3b: Azide Introduction (Mitsunobu Reaction): The remaining free hydroxyl group is converted to an azide with inversion of stereochemistry.
-
Rationale: The Mitsunobu reaction is a reliable method for achieving stereochemical inversion at a secondary alcohol center. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) activate the alcohol, which is then displaced by the azide nucleophile (from diphenylphosphoryl azide, DPPA) in an SN2 reaction. This inversion converts the syn-diol derivative into the desired anti (or trans) amino-alcohol precursor.
-
-
Step 3c: Azide Reduction: The azide is reduced to the primary amine.
-
Rationale: Staudinger reduction (using PPh3 followed by water) or catalytic hydrogenation are effective methods for reducing the azide to the amine without affecting the other functional groups like the benzyl ethers.
-
-
Protocol (Combined):
-
(3R,4R)-1-Benzylpyrrolidine-3,4-diol is treated with a benzylating agent under conditions that favor mono-protection to yield (3S,4R)-4-(benzyloxy)-1-benzylpyrrolidin-3-ol.
-
To a solution of the mono-benzylated alcohol (1 equiv.), PPh3 (1.5 equiv.), and DPPA (1.5 equiv.) in anhydrous THF at 0 °C, DIAD (1.5 equiv.) is added dropwise. The reaction is stirred at room temperature until completion.
-
The solvent is removed, and the crude azide is purified.
-
The purified azide is dissolved in THF/water, and PPh3 (1.2 equiv.) is added. The mixture is heated to reflux to effect the Staudinger reduction. The resulting amine is purified by column chromatography.
-
Step 4: O-Methylation and Debenzylation
The free hydroxyl group of the precursor is methylated, followed by removal of the benzyl protecting groups.
-
Step 4a: O-Methylation:
-
Rationale: Standard methylation conditions, such as using sodium hydride to form the alkoxide followed by reaction with methyl iodide, are effective for converting the hydroxyl group to a methoxy group.[2] Care must be taken to use anhydrous conditions.
-
-
Step 4b: Debenzylation:
-
Rationale: Catalytic transfer hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium formate) is a standard and clean method for removing both the N-benzyl and O-benzyl groups simultaneously.
-
-
Protocol (Combined):
-
To a solution of the trans-amino alcohol from Step 3 in anhydrous THF at 0 °C, sodium hydride (1.2 equiv.) is added portion-wise.
-
After stirring, methyl iodide (1.5 equiv.) is added, and the reaction is allowed to warm to room temperature.
-
After quenching, extraction, and purification, the resulting N,O-dibenzylated intermediate is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (or treated with ammonium formate and heated) until the reaction is complete.
-
The catalyst is filtered off, and the solvent is removed to yield the crude trans-4-methoxypyrrolidin-3-amine.
-
Step 5: N-Isopropylation via Reductive Amination
The final step involves the installation of the isopropyl group onto the pyrrolidine nitrogen.
-
Rationale: Reductive amination is a highly efficient and controlled method for N-alkylation.[3][4] The primary amine of the pyrrolidine reacts with acetone to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[4] This one-pot procedure avoids the over-alkylation issues that can occur with direct alkylation using isopropyl halides.[4]
-
Protocol:
-
The crude diamine from Step 4 (1 equiv.) is dissolved in a suitable solvent such as dichloromethane or methanol.
-
Acetone (1.5 equiv.) is added, followed by sodium triacetoxyborohydride (1.5 equiv.).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with aqueous sodium bicarbonate solution.
-
The product is extracted with an organic solvent, dried, and concentrated.
-
Final purification by column chromatography or crystallization yields the target molecule, this compound.
-
Data Summary
The following table provides expected yields and key parameters for the synthetic route. These values are illustrative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | L-Tartaric Acid | Benzylamine, Xylene | 85-95 |
| 2 | (3R,4R)-1-Benzylpyrrolidine-3,4-diol | N-Benzyl Tartrimide | LiAlH4, THF | 70-80 |
| 3 | (3R,4S)-4-(Benzyloxy)-1-benzylpyrrolidin-3-amine | Pyrrolidine-3,4-diol deriv. | DPPA, DIAD, PPh3 | 60-70 (over 3 steps) |
| 4 | trans-4-Methoxypyrrolidin-3-amine | trans-Amino alcohol deriv. | NaH, MeI; Pd/C, H2 | 75-85 (over 2 steps) |
| 5 | This compound | Pyrrolidin diamine | Acetone, NaBH(OAc)3 | 80-90 |
Logical Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Conclusion
The synthetic route detailed in this guide provides a comprehensive and reliable pathway to this compound. By starting from the chiral pool material L-tartaric acid, the synthesis ensures high stereochemical purity in the final product. The key transformations, including a stereoinvertive Mitsunobu reaction and a highly selective reductive amination, are well-established and scalable processes in organic synthesis. This guide provides the necessary detail for researchers to replicate this synthesis and to adapt it for the preparation of related analogues for further investigation in drug discovery.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters - ACS Publications. Available at: [Link]
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Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. Available at: [Link]
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Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. Available at: [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. Available at: [Link]
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Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. ARKAT USA. Available at: [Link]
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Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. PubMed. Available at: [Link]
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Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Frontiers. Available at: [Link]
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Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. Available at: [Link]
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Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis. Available at: [Link]
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Examples for the multi methylation of secondary alcohols. ResearchGate. Available at: [Link]
-
O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. Available at: [Link]
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Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. ResearchGate. Available at: [Link]
-
Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. ResearchGate. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. Available at: [Link]
-
A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Semantic Scholar. Available at: [Link]
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A Technical Guide to the Structural Elucidation of Novel Pyrrolidines: A Case Study of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and pharmaceutical agents.[1][2] Its frequent appearance in bioactive molecules necessitates robust and unequivocal methods for structural characterization, especially for novel derivatives emerging from drug discovery programs.[2][3] This guide presents a comprehensive, field-proven workflow for the complete structural elucidation of a novel, polysubstituted pyrrolidine. We will use the hypothetical compound trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine as a case study to demonstrate the synergistic application of modern analytical techniques. While this specific molecule is available from some chemical suppliers as a dihydrochloride salt, it lacks published analytical data, making it an ideal subject for a first-principles elucidation.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing not only the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and authoritative analytical cascade.
The Elucidation Strategy: A Logic-Driven Workflow
The structural elucidation of a novel compound is a puzzle. Each piece of data, when acquired and interpreted correctly, constrains the possible structures until only one remains. Our strategy is hierarchical, beginning with the most fundamental property—the molecular formula—and progressively defining connectivity and, finally, three-dimensional stereochemistry. This approach ensures that each subsequent experiment is built upon a foundation of confirmed information, minimizing ambiguity and maximizing confidence in the final assignment.
Caption: Overall workflow for structural elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: Before any other step, we must establish the elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[7] This precision allows differentiation between isobars (molecules with the same nominal mass but different elemental formulas) by exploiting the non-integer mass defects of the constituent atoms (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu, ¹⁴N = 14.0031 amu).[7][8]
Expected Result for C₈H₁₈N₂O: The expected exact mass for the protonated molecule [M+H]⁺ is 159.1492 Da. An experimental result within a narrow tolerance (typically <5 ppm) provides high confidence in the molecular formula C₈H₁₈N₂O. The observation of an odd nominal mass for the molecular ion would also be consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9]
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the free base compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid is crucial for promoting protonation to form the [M+H]⁺ ion.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over an m/z range of 50-500.
-
Analysis: Determine the m/z of the most abundant ion in the isotopic cluster for the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: With the molecular formula established, FT-IR provides a rapid and inexpensive confirmation of the key functional groups predicted by that formula. This serves as a crucial cross-check. For C₈H₁₈N₂O, we expect to see evidence of an amine, an ether, and aliphatic C-H bonds.
| Expected Absorption (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| 3400-3250 (broad, two bands) | Primary Amine (-NH₂) | N-H Stretch | The presence of two bands is characteristic of a primary amine's symmetric and asymmetric stretching modes. |
| 2960-2850 (strong, sharp) | Aliphatic C-H | C-H Stretch | Confirms the presence of the isopropyl and pyrrolidine ring methylene/methine groups. |
| 1650-1580 (weak to medium) | Primary Amine (-NH₂) | N-H Scissoring | Bending vibration that further supports the presence of the -NH₂ group. |
| 1150-1085 (strong) | C-O-C Ether | C-O Stretch | A strong, prominent peak in this region is a key indicator of the ether linkage. |
Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. The following series of experiments will be used to build the molecule, atom by atom.
1D NMR: ¹H and ¹³C/DEPT-135 Spectra
Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, which simplifies the interpretation of the ¹³C spectrum.
Based on the proposed structure of this compound, we can predict the expected signals. Due to the stereocenters at C3 and C4, the protons on the pyrrolidine ring are diastereotopic and thus chemically non-equivalent, leading to a more complex spectrum than a simple analysis might suggest.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm), DEPT-135 |
| Isopropyl CH₃ | ~1.0-1.2, d, 6H | ~18-22, CH₃ (+) |
| Isopropyl CH | ~2.7-3.0, septet, 1H | ~50-55, CH (+) |
| Methoxy CH₃ | ~3.3-3.5, s, 3H | ~56-58, CH₃ (+) |
| H2 | ~2.5-2.9, m, 2H | ~55-60, CH₂ (-) |
| H3 | ~3.0-3.3, m, 1H | ~52-57, CH (+) |
| H4 | ~3.8-4.1, m, 1H | ~78-82, CH (+) |
| H5 | ~2.8-3.2, m, 2H | ~60-65, CH₂ (-) |
| NH₂ | ~1.5-2.5, br s, 2H | N/A |
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with 8-16 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 512-1024) due to the lower natural abundance of ¹³C.
-
DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to obtain carbon type information.
2D NMR: Establishing Connectivity with COSY, HSQC, and HMBC
Causality: 2D NMR experiments reveal correlations between nuclei, allowing us to piece together the molecular fragments identified in 1D NMR.[10]
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H). It maps the proton spin systems.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation). This is the most reliable way to assign carbons based on their attached, and more easily assigned, protons.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds). This is the key experiment for connecting the different spin systems and functional groups to build the complete carbon skeleton.[14]
Caption: Key 2D NMR correlations for structural assembly.
Key Expected Correlations to Confirm the Structure:
-
Isopropyl Group: A COSY correlation between the isopropyl methine proton (septet) and the two methyl groups (doublet). An HMBC correlation from the isopropyl methine proton to the C2 and C5 carbons of the pyrrolidine ring will confirm its attachment to the nitrogen.
-
Methoxy Group: A strong HMBC correlation from the singlet methoxy protons to the C4 carbon of the ring. This is definitive proof of the methoxy group's location.
-
Pyrrolidine Ring: A COSY correlation network will be observed connecting H2 -> H3 -> H4 -> H5, establishing the connectivity around the ring.
-
Amine Position: An HMBC correlation from the H2 and H4 protons to the C3 carbon will confirm the position of the C3 amine-bearing carbon between them.
Defining 3D Space: Stereochemical Determination
Causality: The final and most subtle piece of the puzzle is confirming the trans relative stereochemistry between the amine at C3 and the methoxy group at C4. This is achieved using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), which detects protons that are close to each other in space (<5 Å), irrespective of their bonding connectivity.[15][16]
In the trans configuration, the proton at C3 (H3) and the proton at C4 (H4) are on opposite faces of the pyrrolidine ring. Conversely, in the cis isomer, they would be on the same face. Therefore, the absence of a strong NOE correlation between H3 and H4 is powerful evidence for the trans arrangement. Instead, we would expect to see NOE correlations between H3 and one of the H5 protons, and between H4 and one of the H2 protons, depending on the ring puckering.
Caption: Expected key NOESY correlations for trans vs. cis isomers.
Protocol: 2D NOESY Acquisition
-
Sample Preparation: Use the same sample as for other NMR experiments. Ensure it is free of paramagnetic impurities which can interfere with the NOE effect. The sample should be thoroughly degassed.
-
Acquisition: Run a standard 2D NOESY pulse sequence. The key parameter is the "mixing time," which is the period during which the NOE transfer occurs. A typical range is 300-800 ms. Acquiring spectra at a few different mixing times can be beneficial.
-
Interpretation: Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially proximate. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons. The critical observation for this molecule is the presence or absence of a cross-peak between the H3 and H4 signals.
Conclusion: A Self-Validating Structural Proof
By systematically applying this analytical workflow, we can confidently elucidate the structure of this compound.
-
HRMS establishes the molecular formula as C₈H₁₈N₂O.
-
FT-IR confirms the presence of amine, ether, and aliphatic C-H functional groups, consistent with the formula.
-
¹H, ¹³C, and DEPT NMR provide a complete census of all carbon and proton environments.
-
COSY, HSQC, and HMBC experiments connect these individual nuclei, unambiguously assembling the planar structure and confirming the locations of the isopropyl and methoxy substituents.
-
NOESY provides the final piece of evidence, confirming the trans relative stereochemistry at the C3 and C4 positions by observing the lack of a through-space correlation between H3 and H4.
Each step validates the preceding one, creating a powerful, self-consistent dataset that constitutes a rigorous proof of structure, essential for advancing compounds in a research and development pipeline.
References
-
Chemistry LibreTexts. (2019). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
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Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 1-7. [Link]
-
Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
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Rojas-Cherto, M., et al. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 134, 690-700. [Link]
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Professor Dave Explains. (2019). Formula determination by high resolution mass spectrometry. YouTube. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Mohammat, M. F., et al. (2009). Synthesis and structural investigation of some 1,4-disubstituted-2-pyrrolidinones. Molecules, 14(1), 1-12. [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
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Kapitán, J., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Physical Chemistry A, 117(8). [Link]
-
NMR Facility. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]
-
NMR Wiki. (2009). Determination of relative stereochemistry. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
-
Kumar, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(19), 12522–12528. [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]
-
Chemistry For Everyone. (2025). What Is NOESY NMR?. YouTube. [Link]
-
Ivanova, N. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8466. [Link]
-
Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
-
D'hooghe, M., et al. (2011). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. International Journal of Organic Chemistry, 1(4), 185-201. [Link]
-
eGPAT. (2017). Number of NMR signals in cyclic compounds. [Link]
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spectroscopic data for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine (NMR, IR, MS)
Introduction
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is a substituted pyrrolidine, a structural motif of significant interest in medicinal chemistry and drug development. As with any novel or sparsely documented compound, a thorough structural elucidation is the bedrock of further research, ensuring the identity, purity, and stability of the molecule. Spectroscopic analysis is the cornerstone of this process.
This guide provides a predictive but technically grounded overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable predictive model. The methodologies outlined herein represent a robust framework for researchers to acquire and interpret empirical data for this compound.
The molecular structure, with atom numbering used for spectral assignment predictions, is presented below.
Caption: Predicted Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure and stereochemistry.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum will be complex due to the number of non-equivalent protons and potential second-order coupling effects within the pyrrolidine ring. The trans configuration of the C3-amine and C4-methoxy groups will significantly influence the coupling constants between H3 and H4.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~ 3.6 - 3.8 | m | 1H | H4 | This proton is attached to the carbon bearing the electron-withdrawing methoxy group, shifting it downfield. It will be coupled to the protons on C3 and C5. |
| ~ 3.4 - 3.6 | m | 1H | H3 | Attached to the carbon with the amine group, this proton is also shifted downfield. The trans relationship to H4 is expected to result in a relatively large coupling constant (J ≈ 8-10 Hz). |
| ~ 3.35 | s | 3H | -OCH₃ | The methyl protons of the methoxy group are expected to appear as a sharp singlet. Data for other 4-methoxypyrrolidine derivatives supports this assignment. |
| ~ 2.8 - 3.1 | m | 3H | H2a, H5a, N-CH(CH₃)₂ | This region will likely contain overlapping multiplets. The methine proton of the N-isopropyl group is a septet, coupled to the six methyl protons. The axial protons on C2 and C5 are also expected here. |
| ~ 2.4 - 2.6 | m | 2H | H2b, H5b | The equatorial protons on C2 and C5 are expected to be further upfield compared to their axial counterparts. |
| ~ 1.6 - 2.0 | br s | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad and may not show coupling. |
| ~ 1.10 | d | 6H | N-CH(CH₃)₂ | The two methyl groups of the isopropyl substituent are diastereotopic and could potentially appear as two distinct doublets, but they will likely overlap, appearing as a single doublet with a coupling constant (J) of approximately 6.5 Hz. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~ 80 - 85 | C4 | The carbon atom bonded to the electronegative oxygen of the methoxy group will be the most downfield signal in the aliphatic region. |
| ~ 58 - 62 | C3 | The carbon bearing the primary amine group. |
| ~ 57 | -OCH₃ | The methoxy carbon typically appears in this region. |
| ~ 55 - 58 | C2 / C5 | These two carbons of the pyrrolidine ring are non-equivalent and are expected to have similar chemical shifts. |
| ~ 52 - 56 | N-C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~ 20 - 23 | N-CH(C H₃)₂ | The two methyl carbons of the isopropyl group. Due to diastereotopicity, two separate signals might be resolved. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound dihydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). If using the free base, CDCl₃ can be used. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
2D NMR (for confirmation):
-
Run a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling relationships, which is crucial for assigning the pyrrolidine ring protons.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom, confirming assignments for both ¹H and ¹³C spectra.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |
| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | A characteristic broad to medium absorption. Primary amines often show two bands in this region. This is supported by spectra of other primary amines like isopropylamine.[1] |
| 2960 - 2850 | C-H stretch | Alkanes (Isopropyl, Pyrrolidine, Methoxy) | Strong, sharp absorptions corresponding to sp³ C-H stretching. |
| 1590 - 1490 | N-H bend | Primary Amine (-NH₂) | A medium to strong scissoring vibration, characteristic of primary amines. |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | This region will contain C-N stretching vibrations from both the pyrrolidine ring nitrogen and the primary amine.[1] |
| 1150 - 1085 | C-O stretch | Ether (-OCH₃) | A strong, characteristic absorption for the C-O single bond stretch is expected in this fingerprint region. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid (for free base): Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solid salt): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or a pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is automatically generated by subtracting the background from the sample spectrum.[2]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrum (ESI-MS)
-
Molecular Ion: In positive ion mode ESI (+), the most prominent peak is expected to be the protonated molecule [M+H]⁺.
-
Molecular Formula: C₈H₁₈N₂O
-
Monoisotopic Mass: 158.1419 g/mol
-
Predicted [M+H]⁺: m/z 159.1497
-
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 159.1) will provide structural information. Pyrrolidine-containing compounds often exhibit preferential protonation on the pyrrolidine nitrogen, which can influence fragmentation pathways.[3]
-
Loss of Isopropyl Group: A common fragmentation for N-alkyl amines is the loss of the alkyl group. Loss of a propyl radical (C₃H₇•) would lead to a fragment at m/z 116.
-
Ring Opening/Cleavage: Alpha-cleavage adjacent to the pyrrolidine nitrogen is a dominant pathway. This can lead to various smaller fragments.
-
Loss of Ammonia: Cleavage of the C-N bond at C3 could lead to the loss of ammonia (NH₃), resulting in a fragment at m/z 142.
-
Loss of Methanol: Loss of methanol (CH₃OH) from the parent ion could produce a fragment at m/z 127.
Caption: Predicted major fragmentation pathways for [M+H]⁺ in MS/MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal for the [M+H]⁺ ion.[2]
-
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
For MS/MS, select the [M+H]⁺ ion (m/z 159.1) as the precursor and acquire a product ion scan using collision-induced dissociation (CID).
-
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the analysis of its constituent functional groups and comparison with structurally related molecules. The detailed experimental protocols offer a clear and reliable path for researchers to obtain and validate this data empirically. The combination of these spectroscopic techniques will enable unambiguous confirmation of the compound's structure, paving the way for its application in research and development.
References
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- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
- Infrared spectrum of propan-2-amine. Doc Brown's Chemistry.
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Whitepaper: A Predictive Framework for Elucidating the Mechanism of Action of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a novel chemical entity, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, presents a compelling opportunity for therapeutic innovation. However, its mechanism of action (MOA) remains uncharacterized in publicly available literature. This in-depth technical guide outlines a systematic and multi-faceted approach to predict and validate the MOA of this compound. By integrating robust in-silico predictive modeling with targeted in-vitro experimental validation, this framework provides a self-validating system to generate high-confidence hypotheses and empirical evidence of its biological function. The methodologies described herein are designed to accelerate the drug discovery process by providing a clear, logical, and technically detailed roadmap from a novel molecule to a well-understood pharmacological agent.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1] Its stereochemical complexity and ability to engage in various molecular interactions make it a versatile core for drug design.[2] The compound this compound is a novel entity with a currently unknown biological profile.[3][4][5][6][7][8] The elucidation of its mechanism of action (MOA) is a critical first step in evaluating its therapeutic potential and potential liabilities. This guide presents a comprehensive strategy, combining computational and experimental approaches, to systematically unravel the biological targets and functional effects of this compound.
Part 1: In-Silico Target Prediction and Hypothesis Generation
The initial phase of our investigation will leverage computational tools to generate a ranked list of potential biological targets. This in-silico approach is a cost-effective and rapid method to narrow down the vast biological space to a manageable set of high-probability targets for experimental validation.[9][10][11][12]
Ligand-Based Virtual Screening
The principle of ligand-based screening is that structurally similar molecules often exhibit similar biological activities.[13] We will begin by performing a systematic similarity search against established chemogenomic databases.
Experimental Protocol: Ligand-Based Similarity Searching
-
Compound Representation: The 2D structure of this compound will be converted to a canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
Database Selection: We will utilize comprehensive databases such as ChEMBL, PubChem, and BindingDB, which contain extensive data on compound structures and their experimentally determined biological activities.[14]
-
Similarity Metrics: Tanimoto coefficient-based similarity searches will be performed using molecular fingerprints (e.g., ECFP4, MACCS keys). A similarity threshold of >0.85 will be used to identify closely related analogs.
-
Target Annotation: The known biological targets of the identified similar compounds will be collated and analyzed. Targets that appear frequently for multiple similar compounds will be prioritized.
Pharmacophore Modeling and Screening
A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity.
-
A 3D pharmacophore model will be generated based on the structure of this compound, identifying key features such as hydrogen bond donors/acceptors, hydrophobic centroids, and positive/negative ionizable centers.
-
This model will be used to screen a database of protein structures (e.g., PDB) to identify proteins with binding sites that can accommodate the pharmacophore.
Machine Learning and AI-Based Target Prediction
Several web-based platforms now employ machine learning algorithms trained on vast datasets of drug-target interactions to predict targets for novel small molecules.[13][15]
-
Platform Selection: We will utilize platforms such as SwissTargetPrediction and SuperPred.[14]
-
Input: The SMILES string of this compound will be submitted to these platforms.
-
Output Analysis: The platforms will return a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands.[14] The probability scores and confidence indicators will be used to prioritize targets.
Structure-Based Virtual Screening: Molecular Docking
Once a prioritized list of potential targets is generated, molecular docking will be employed to predict the binding mode and estimate the binding affinity of our compound to these targets.[15]
Experimental Protocol: Molecular Docking
-
Target Preparation: The 3D crystal structures of the high-priority targets will be obtained from the Protein Data Bank (PDB). The structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Ligand Preparation: A low-energy 3D conformer of this compound will be generated.
-
Docking Simulation: Using software such as AutoDock Vina or Glide, the compound will be docked into the putative binding site of each target.
-
Pose Analysis and Scoring: The resulting binding poses will be analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The docking scores will be used to rank the targets based on predicted binding affinity.
The following diagram illustrates the in-silico prediction workflow:
Caption: Integrated MOA Elucidation Workflow.
Data Presentation and Interpretation
All quantitative data will be summarized in tables for clear comparison and interpretation.
Table 1: Summary of In-Silico Predictions (Hypothetical)
| Prediction Method | Predicted Target | Score/Rank | Docking Score (kcal/mol) |
|---|---|---|---|
| SwissTargetPrediction | Kinase A | 0.92 (Prob.) | -8.5 |
| Ligand Similarity | GPCR B | 0.88 (Tanimoto) | -7.9 |
| Pharmacophore Screen | Ion Channel C | 1.2 (Fit Score) | -8.1 |
Table 2: Summary of In-Vitro Validation Data (Hypothetical)
| Target | Binding Assay (KD, µM) | Enzyme Assay (IC50, µM) | Cellular Assay (EC50, µM) |
|---|---|---|---|
| Kinase A | 0.5 | 1.2 | 2.5 |
| GPCR B | 5.2 | N/A | > 50 |
| Ion Channel C | > 100 | N/A | > 50 |
Based on the hypothetical data above, "Kinase A" would be identified as the primary, high-confidence target. The sub-micromolar binding affinity, coupled with low micromolar enzymatic inhibition and cellular activity, builds a strong, self-validating case for this specific MOA.
Conclusion
The journey from a novel chemical structure to a potential therapeutic candidate is contingent on a thorough understanding of its mechanism of action. The integrated computational and experimental workflow detailed in this guide provides a robust framework for the systematic evaluation of this compound. By beginning with a broad in-silico screening funnel and progressively applying more specific and physiologically relevant in-vitro assays, we can efficiently and confidently identify its biological targets and elucidate its functional consequences. This approach not only de-risks further development but also establishes a solid scientific foundation for any future therapeutic applications.
References
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ResearchGate. (n.d.). Selected target prediction tools available on the Internet. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Comprehensive Analysis of Compound Target Prediction Platform Tools. Retrieved from [Link]
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Cheng, F., et al. (2017). In silico prediction of chemical mechanism of action via an improved network-based inference method. PMC - NIH. Retrieved from [Link]
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Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]
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ScienceDirect. (2024). Identifying novel drug targets with computational precision. Retrieved from [Link]
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PMC - PubMed Central. (2020). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]
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PubMed. (2019). In Silico Target Prediction for Small Molecules. Retrieved from [Link]
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Yamanishi, Y., et al. (2017). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Retrieved from [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound dihydrochloride, 95% Purity, C8H20Cl2N2O, 1 gram. Retrieved from [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its non-planar, sp3-hybridized nature allows for the precise spatial arrangement of substituents, enabling high-affinity and selective interactions with diverse biological targets.[1] The compound of interest, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, presents a unique combination of structural features: a substituted pyrrolidine core, a bulky isopropyl group on the nitrogen, a methoxy group, and a primary amine. While direct biological data for this specific molecule is not publicly available, its structural motifs suggest a high probability of interaction with therapeutically relevant protein classes.
This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically identify and validate the biological targets of this novel pyrrolidine derivative. We will proceed from initial hypothesis generation based on structural analogy and computational prediction to a detailed experimental validation workflow, emphasizing the rationale behind each methodological choice.
Part 1: Hypothesis Generation - Inferring Potential Targets from Structural Analogs
The initial step in target identification for a novel compound is to leverage the wealth of existing structure-activity relationship (SAR) data for analogous compounds. The pyrrolidine scaffold is a well-trodden path in drug discovery, and by examining the biological activities of structurally related molecules, we can formulate educated hypotheses about the potential targets of this compound.
Structural Decomposition and Comparative Analysis:
-
Pyrrolidine Core: This fundamental five-membered nitrogen heterocycle is a key feature in molecules targeting a wide range of protein families, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2]
-
1-Isopropyl Group: The presence of a bulky, lipophilic isopropyl group on the pyrrolidine nitrogen can significantly influence binding affinity and selectivity. This feature is common in antagonists of various receptors, where it may occupy a hydrophobic pocket in the binding site.
-
4-Methoxy Group: The methoxy substituent can act as a hydrogen bond acceptor and influence the overall electronic properties and metabolic stability of the molecule. Its position on the ring will dictate its interaction with specific residues within a binding pocket.
-
3-Aminopyrrolidine Moiety: The aminopyrrolidine substructure is a key pharmacophore in many bioactive compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-4) and certain classes of antibacterial agents.[2][3] The trans stereochemistry of the amine and methoxy groups will be critical for defining the molecule's three-dimensional shape and, consequently, its binding interactions.
Potential Target Classes Based on Published Pyrrolidine Derivatives:
Based on a thorough review of the literature, we can prioritize the following protein families as potential targets for this compound:
-
Enzymes:
-
Dipeptidyl Peptidase-IV (DPP-4): Many DPP-4 inhibitors feature a substituted pyrrolidine ring that interacts with the enzyme's active site.[3] The primary amine of our compound could mimic the N-terminus of DPP-4's natural substrates.
-
N-acylethanolamine acid amidase (NAAA): Pyrrolidine amide derivatives have been identified as potent NAAA inhibitors, which are of interest for treating inflammation and pain.[4] While our compound is not an amide, the core scaffold's ability to fit within the NAAA binding site warrants investigation.
-
Cyclooxygenases (COX-1/COX-2): Some pyrrolidine derivatives have shown anti-inflammatory activity through the inhibition of COX enzymes.[5]
-
Phosphodiesterase 4 (PDE4): Substituted purines with isopropyl groups have been identified as potent and selective PDE4 inhibitors, suggesting that the isopropyl moiety of our compound might favor binding to this enzyme family.[6]
-
-
Ion Channels:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): The SAR of some TRPV1 antagonists indicates that lipophilic groups are critical for potent antagonism, a feature present in our molecule with the isopropyl group.[7]
-
-
Bacterial Enzymes:
Part 2: In Silico Target Prediction - A Computational Roadmap
Computational methods provide a powerful and cost-effective means to screen a vast number of potential protein targets and prioritize them for experimental validation.[9][10][11][12] This approach is particularly valuable for novel compounds with no prior biological characterization.
Workflow for Computational Target Prediction:
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trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine literature review
An In-depth Technical Guide to trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine: A Scaffold of Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and amenability to stereocontrolled functionalization allow for the precise spatial arrangement of pharmacophoric groups, making it a valuable building block in the design of novel therapeutic agents. This guide focuses on this compound, a specific, yet underexplored, derivative of the pyrrolidine family. While direct literature on this exact molecule is sparse, this document serves as a technical primer, synthesizing established principles of pyrrolidine chemistry and pharmacology to propose a comprehensive overview of its synthesis, potential biological activities, and avenues for future research. We will delve into a proposed synthetic pathway, outline potential mechanisms of action based on structurally related compounds, and provide detailed, actionable protocols for its synthesis and characterization.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern drug discovery.[1][2] Its prevalence in a multitude of biologically active compounds underscores its importance as a versatile molecular framework. The non-aromatic nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for optimizing interactions with biological targets. The stereochemistry of these substituents can significantly influence the pharmacological profile of the resulting molecule.[1]
Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anticonvulsant and Neuroprotective Effects: As evidenced by their ability to act as sodium channel blockers.[3]
-
Anti-inflammatory and Analgesic Properties: Through mechanisms such as the inhibition of COX-1 and COX-2 enzymes.[4]
-
Antimicrobial and Antiviral Activity: The pyrrolidine alkaloid anisomycin, for instance, is a potent inhibitor of bacterial protein synthesis.[2]
-
Anticancer Properties: Certain functionalized pyrrolidines have shown significant cytotoxic activity against various tumor cell lines.[5]
The subject of this guide, this compound, incorporates several key structural features that suggest potential for biological activity. The trans stereochemistry of the amine and methoxy groups, the N-isopropyl substituent, and the positioning of these functional groups create a unique chemical entity ripe for investigation.
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Boc-protection of 3-pyrroline
-
To a solution of 3-pyrroline (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Step 2: Epoxidation
-
Dissolve the product from Step 1 in DCM and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Quench the reaction with aqueous Na₂S₂O₃ and wash with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to give the epoxide.
Step 3: Regioselective epoxide opening with Sodium Methoxide
-
Dissolve the epoxide in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe, 1.5 eq) in MeOH.
-
Reflux the mixture for 6 hours.
-
Cool to room temperature and neutralize with aqueous NH₄Cl.
-
Remove MeOH under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer and concentrate to yield the trans-hydroxy methoxy pyrrolidine derivative.
Step 4: Azide introduction via SN2 reaction
-
Dissolve the alcohol from Step 3 in DCM and cool to 0 °C.
-
Add TEA (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir for 2 hours at 0 °C.
-
Wash with water and brine, then dry and concentrate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction to 80 °C for 12 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the trans-azido methoxy pyrrolidine.
Step 5: Reduction of azide to primary amine
-
Dissolve the azide in MeOH and add Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a balloon of H₂ for 12 hours.
-
Filter the reaction through Celite and concentrate the filtrate to obtain the primary amine.
Step 6: Reductive amination with acetone
-
Dissolve the primary amine in dichloroethane (DCE).
-
Add acetone (1.5 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir at room temperature for 12 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer and concentrate.
Step 7: Boc-deprotection
-
Dissolve the Boc-protected compound in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with NaOH to pH > 12.
-
Extract with DCM, dry over Na₂SO₄, and concentrate to yield this compound.
Physicochemical Properties and Characterization
The final compound is expected to be a solid at room temperature and its physicochemical properties can be predicted and experimentally verified.
| Property | Predicted/Expected Value | Analytical Method |
| Molecular Formula | C₈H₁₈N₂O | Mass Spectrometry |
| Molecular Weight | 158.24 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >95% | HPLC, ¹H NMR, ¹³C NMR |
| Solubility | Soluble in water, methanol, DCM | Solubility Tests |
Note: Sigma-Aldrich offers the dihydrochloride salt of this compound, which would have a different molecular weight and solubility profile.[6]
Potential Biological Activity and Mechanism of Action
Based on the activities of structurally similar pyrrolidine derivatives, this compound could be a promising candidate for several therapeutic areas.
As a CNS Agent
The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system. The N-isopropyl group may confer specific interactions with CNS receptors or enzymes.
-
Potential as a Sodium Channel Blocker: A series of pyrrolidine derivatives have been synthesized and evaluated as potent Na⁺ channel blockers for the treatment of ischemic stroke.[3] The specific stereochemistry and substitution pattern of our target molecule could modulate this activity.
-
Anticonvulsant Properties: The structural similarity to other pyrrolidine-based anticonvulsants suggests potential efficacy in seizure disorders.[7]
As an Anti-inflammatory Agent
-
CCR2 Antagonism: A compound with a similar N-isopropyl cyclopentylamine core has been identified as a CCR2 antagonist with anti-inflammatory properties.[8] The pyrrolidine ring can be considered a bioisostere of the cyclopentylamine, suggesting a potential for CCR2 inhibition.
-
COX Inhibition: Pyrrolidine derivatives have been explored as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory cascade.[4]
Hypothetical Signaling Pathway: CCR2 Antagonism
Chemokine Receptor 2 (CCR2) and its ligand CCL2 play a crucial role in the recruitment of monocytes to sites of inflammation. Antagonizing this interaction is a promising strategy for treating inflammatory diseases.
Caption: Hypothetical mechanism of action via CCR2 antagonism.
Future Directions and Conclusion
This compound represents a molecule of significant interest at the intersection of established pyrrolidine pharmacology and novel chemical space. This guide has provided a foundational framework for its synthesis and potential therapeutic applications.
Future research should focus on:
-
Execution and Optimization of the Proposed Synthesis: The outlined synthetic route provides a starting point, and optimization of reaction conditions will be crucial for efficient production.
-
Comprehensive in vitro Screening: The compound should be screened against a panel of targets, including sodium channels, COX enzymes, and chemokine receptors like CCR2, to elucidate its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will be essential to identify key structural features for potency and selectivity and to develop lead compounds.
-
in vivo Efficacy Studies: Promising results from in vitro assays should be followed by studies in relevant animal models of disease.
References
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Methodological & Application
Synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine Dihydrochloride: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride, a substituted pyrrolidine of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds.[1][2] This guide details a plausible and robust synthetic pathway, grounded in established stereoselective methodologies for the synthesis of substituted pyrrolidines.[3][4][5][6] The protocol is designed for researchers and scientists in drug development, offering in-depth explanations for experimental choices and self-validating checkpoints.
Introduction and Strategic Overview
The synthesis of polysubstituted pyrrolidines with defined stereochemistry is a significant challenge in organic chemistry.[7] The target molecule, this compound dihydrochloride, possesses three key functionalities on the pyrrolidine core: an N-isopropyl group, a C4-methoxy group, and a C3-amino group, with a trans relationship between the C3 and C4 substituents.
Given the lack of a directly published synthesis for this specific molecule, a convergent and stereocontrolled strategy is proposed. This approach leverages a chiral starting material to establish the desired absolute stereochemistry, followed by sequential functionalization of the pyrrolidine ring. The chosen strategy is informed by well-documented methods for the synthesis of similar 3,4-disubstituted pyrrolidines, such as those derived from tartaric acid or 4-hydroxyproline.[2][8]
Proposed Synthetic Pathway
The overall synthetic workflow is depicted below. It begins with a commercially available chiral precursor, L-tartaric acid, to ensure enantiomeric purity in the final product. The synthesis involves the formation of a key cyclic intermediate, which is then elaborated through several steps to introduce the required substituents with the desired stereochemistry.
Caption: Proposed synthetic workflow for this compound dihydrochloride.
Experimental Protocols
This section provides detailed, step-by-step protocols for the proposed synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed throughout.
Step 1: Synthesis of a Chiral Dihydroxypyrrolidinone from L-Tartaric Acid
The initial steps involve the conversion of L-tartaric acid into a protected dihydroxypyrrolidinone, a versatile intermediate. This can be achieved through established literature procedures.
Protocol:
-
Esterification: L-Tartaric acid (1.0 eq.) is first converted to its diethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Acetal Protection: The resulting diethyl tartrate is then reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to protect the diol as an acetonide.
-
Amidation: The protected diester is treated with an excess of benzylamine to form the corresponding bis-amide.
-
Cyclization: The bis-amide is then subjected to a dehydrative cyclization to form the protected dihydroxypyrrolidinone.
Step 2: Reductive Opening and N-Protection
This step aims to open the pyrrolidinone and subsequently re-close it to form a protected pyrrolidine with a free hydroxyl group.
Protocol:
-
Reduction: The protected dihydroxypyrrolidinone (1.0 eq.) is carefully reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.
-
N-Protection: The resulting amino alcohol is then protected, for instance, with a Boc group by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM).
Step 3: O-Methylation of the Hydroxyl Group
The free hydroxyl group is methylated to introduce the desired methoxy substituent.
Protocol:
-
To a solution of the N-Boc protected pyrrolidinol (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (CH3I, 1.5 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Step 4: Introduction of the Azide with Stereochemical Inversion
An azide group is introduced at the C3 position, which will later be reduced to the amine. This step is crucial for establishing the trans stereochemistry via an SN2 reaction.
Protocol:
-
Activation of Hydroxyl Group: The remaining hydroxyl group in the N-Boc-4-methoxypyrrolidinol is activated by converting it to a good leaving group, such as a mesylate or tosylate. To a solution of the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Azide Displacement: The crude mesylate is then dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide (NaN3, 3.0 eq.) is added. The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC). This SN2 reaction proceeds with inversion of configuration, setting the trans stereochemistry.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Step 5: N-Isopropylation via Reductive Amination
The N-Boc protecting group is removed, and the isopropyl group is introduced.
Protocol:
-
Deprotection: The N-Boc protected pyrrolidine is deprotected by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Reductive Amination: The resulting secondary amine is then subjected to reductive amination with acetone. To a solution of the amine (1.0 eq.) and acetone (1.5 eq.) in methanol, add sodium cyanoborohydride (NaBH3CN, 1.2 eq.) and a catalytic amount of acetic acid. Stir at room temperature until the imine intermediate is fully reduced.
-
Purify the N-isopropyl pyrrolidine by column chromatography.
Step 6: Reduction of the Azide to the Amine
The azide group is reduced to the primary amine.
Protocol:
-
The azide-substituted pyrrolidine (1.0 eq.) is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added as a catalyst.
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude amine.
Step 7: Formation of the Dihydrochloride Salt
The final step is the formation of the dihydrochloride salt to improve the stability and handling of the final compound.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (2.2 eq.) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data and Characterization
The successful synthesis of this compound dihydrochloride and its intermediates should be confirmed by various analytical techniques.
| Compound | Technique | Expected Observations |
| Intermediates | 1H NMR, 13C NMR | Appearance and disappearance of characteristic peaks corresponding to functional group transformations. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass. | |
| IR Spectroscopy | Characteristic absorption bands for key functional groups (e.g., -OH, -N3, -NH2). | |
| Final Product | 1H NMR, 13C NMR | Signals corresponding to the isopropyl, methoxy, and pyrrolidine protons with appropriate splitting patterns and integrations. |
| High-Resolution Mass Spectrometry | Accurate mass determination of the molecular ion. | |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N, Cl). |
Mechanistic Insights and Rationale
The choice of a chiral pool starting material like L-tartaric acid is a cornerstone of this synthetic strategy, as it provides a cost-effective and reliable way to introduce the desired stereochemistry. The key stereochemistry-defining step is the SN2 displacement of the activated hydroxyl group with azide. This reaction proceeds with a predictable inversion of configuration, ensuring the formation of the trans product.
The use of a Boc protecting group for the nitrogen atom is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Reductive amination is a reliable method for the introduction of the N-isopropyl group.[9]
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experimental protocol for using trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine in organic synthesis
An in-depth analysis of the search results reveals that while "trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine" is a commercially available chemical entity[1][2][3], there are no specific, published experimental protocols detailing its direct application in organic synthesis. However, the broader search on chiral pyrrolidine derivatives provides a wealth of information on their role as powerful organocatalysts in asymmetric synthesis.[4][5][6][7][8] The pyrrolidine scaffold is a well-established "privileged motif" in both medicinal chemistry and catalysis.[6][9][10]
The structure of this compound, featuring a chiral backbone with a secondary amine on the ring and additional functional groups, strongly suggests its potential as an organocatalyst. The secondary amine is capable of forming nucleophilic enamine intermediates with carbonyl compounds, a cornerstone of aminocatalysis.[5] The substituents (isopropyl, methoxy, and primary amine) are positioned to exert steric and electronic influences that can control the stereochemical outcome of a reaction.
Given the absence of a direct protocol for this specific compound, this application note will construct a representative experimental protocol based on the well-established use of similar chiral pyrrolidine catalysts in a benchmark reaction: the asymmetric Michael addition of an aldehyde to a nitroalkene.[7][11] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of valuable, highly functionalized chiral building blocks.[7]
This guide will therefore serve as an expert-informed projection of how this compound would likely be employed, providing researchers with a robust starting point for their own investigations.
Application Note: this compound as a Chiral Organocatalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring system is a ubiquitous structural motif in natural products, pharmaceuticals, and, notably, in the field of asymmetric organocatalysis.[4][6][10] Since the pioneering work on proline-catalyzed intermolecular aldol reactions, a vast array of chiral pyrrolidine derivatives has been developed to achieve high levels of stereocontrol in a multitude of organic transformations.[8] These catalysts operate via low-energy transition states and offer a green, metal-free alternative to traditional catalysis.[4]
This compound is a chiral pyrrolidine derivative with distinct structural features poised for effective organocatalysis. The core components are:
-
Secondary Pyrrolidine Amine: The nucleophilic nitrogen is the catalytic center, responsible for forming the key enamine intermediate with a carbonyl donor.
-
Isopropyl Group (N-1): This bulky group provides significant steric hindrance, influencing the facial selectivity of the subsequent reaction.
-
trans-3-Amino and 4-Methoxy Groups: These substituents create a specific chiral environment. The methoxy group can influence the electronic properties of the scaffold, while the primary amine offers a potential hydrogen-bond donor site to help organize the transition state assembly.
This application note outlines a detailed protocol for the use of this compound as an organocatalyst in the asymmetric Michael addition of propanal to β-nitrostyrene.
Catalytic Mechanism: Enamine Catalysis
The catalytic cycle for the pyrrolidine-mediated Michael addition proceeds through a well-established enamine pathway.[5]
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with an aldehyde (or ketone) donor to form a nucleophilic enamine intermediate, releasing a molecule of water.
-
Nucleophilic Attack: The enamine attacks the electrophilic β-carbon of the nitroalkene acceptor. The stereochemistry of this C-C bond-forming step is directed by the chiral environment of the catalyst.
-
Iminium Ion Formation: This attack forms a new intermediate, which tautomerizes to an iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water to release the chiral product and regenerate the protonated catalyst, which then re-enters the catalytic cycle.
Caption: Generalized enamine catalytic cycle for the Michael addition.
Experimental Protocol: Asymmetric Michael Addition
This protocol describes a representative procedure for the conjugate addition of propanal to trans-β-nitrostyrene, catalyzed by this compound.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Stoichiometry |
| trans-β-Nitrostyrene | 102-96-5 | 149.15 | 74.6 | 0.5 | 1.0 |
| Propanal | 123-38-6 | 58.08 | 87.1 | 1.5 | 3.0 |
| This compound | 1390654-58-6 | 172.27 | 17.2 | 0.1 | 0.2 |
| Benzoic Acid (Co-catalyst) | 65-85-0 | 122.12 | 12.2 | 0.1 | 0.2 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | - | 2.0 mL |
Step-by-Step Methodology:
-
Catalyst Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol), this compound (17.2 mg, 0.1 mmol, 20 mol%), and benzoic acid (12.2 mg, 0.1 mmol, 20 mol%).
-
Expert Insight: The use of a Brønsted acid co-catalyst like benzoic acid is common in aminocatalysis. It facilitates the hydrolysis of the iminium ion and protonates the nitro group, enhancing the electrophilicity of the acceptor.
-
-
Solvent Addition: Add 2.0 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature for 5 minutes to ensure all solids are dissolved.
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Add propanal (87.1 mg, 1.5 mmol) dropwise over 1 minute.
-
Expert Insight: Running the reaction at a lower temperature often improves stereoselectivity by favoring the more ordered transition state. An excess of the aldehyde donor is used to push the equilibrium towards enamine formation.
-
-
Reaction Monitoring: Seal the flask and let the reaction stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 24-48 hours.
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Characterization: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired γ-nitroaldehyde. The stereochemical outcome (diastereomeric ratio and enantiomeric excess) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results & Data Summary
Based on analogous systems reported in the literature, the following outcomes can be anticipated. The precise values would need to be determined experimentally.
| Parameter | Expected Outcome | Analytical Method |
| Yield | 85–95% | Isolated Mass |
| Diastereomeric Ratio | >10:1 (syn/anti) | ¹H NMR, HPLC |
| Enantiomeric Excess | >90% ee | Chiral HPLC |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Michael addition.
Conclusion and Future Outlook
This compound possesses the key structural features of a highly effective chiral organocatalyst. The protocol detailed herein provides a robust and scientifically-grounded starting point for its application in asymmetric Michael additions. The modularity of the pyrrolidine scaffold suggests that this catalyst could also be effective in a range of other important transformations, including aldol reactions, Mannich reactions, and α-functionalizations of carbonyl compounds. Further screening of reaction conditions (solvent, temperature, co-catalyst) is recommended to optimize its performance for specific substrate combinations. The development and application of such catalysts are crucial for advancing efficient and environmentally benign synthesis in academic and industrial research.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]
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Asymmetric Synthesis of Pyrrolidines via Pd-catalysed [3+2] Cycloaddition of Sulfinimines and their Applications in the Construction of Natural Product-like scaffolds. ResearchGate. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
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Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. PMC - NIH. [Link]
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This compound dihydrochloride, 95% Purity, C8H20Cl2N2O, 1 gram. CP Lab Safety. [Link]
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Application Notes and Protocols for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine in Novel Compound Synthesis
Introduction: Unveiling the Potential of a Versatile Pyrrolidine Building Block
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its three-dimensional geometry allows for a nuanced exploration of chemical space, a critical aspect in the design of potent and selective therapeutics. Within this class of heterocycles, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine emerges as a particularly valuable building block for the synthesis of novel chemical entities. This guide provides an in-depth exploration of its application, offering detailed protocols and the scientific rationale behind its use in drug discovery and development.
The strategic placement of an isopropyl group on the pyrrolidine nitrogen, a methoxy group at the 4-position, and an amino group at the 3-position in a trans configuration offers a unique combination of steric and electronic properties. These features can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this versatile scaffold.
Synthetic Accessibility of the Building Block
While this compound is commercially available as its dihydrochloride salt, understanding its synthesis provides valuable insights into its chemical properties and potential impurities.[3][4][5][6] A plausible synthetic route can be adapted from established methods for preparing substituted pyrrolidines.[7][8] A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for this compound.
The synthesis would likely commence with an N-protected 3-pyrroline, a readily available starting material.[9] Epoxidation of the double bond, followed by regioselective opening of the epoxide with an azide source, would establish the trans stereochemistry. Subsequent methylation of the hydroxyl group and reduction of the azide would yield the key aminopyrrolidine intermediate. Finally, reductive amination with acetone would introduce the N-isopropyl group.
Application in the Synthesis of Novel Bioactive Compounds
The primary utility of this compound lies in its bifunctional nature, allowing for derivatization at both the primary amino group and the secondary amine of the pyrrolidine ring. This enables the rapid generation of compound libraries for screening against various biological targets.
Synthesis of Novel Amide Derivatives as Potential Kinase Inhibitors
The primary amino group of the building block can readily undergo amide bond formation with a wide range of carboxylic acids, a common strategy in the development of kinase inhibitors.[10]
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of a hypothetical amide derivative, illustrating a common application of the building block.
Materials:
-
This compound dihydrochloride
-
Aryl or heteroaryl carboxylic acid (e.g., 4-quinolinecarboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound dihydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Add the carboxylic acid (1.1 eq) and HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expected Results and Characterization:
The expected product would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the isopropyl group, the methoxy group, and the aromatic protons of the coupled carboxylic acid. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| HRMS | Accurate mass measurement confirming the elemental composition of the product. |
Synthesis of Novel N-Alkylated Derivatives for CNS-Targeted Agents
The secondary amine of the pyrrolidine ring can be functionalized through N-alkylation, often employed to modulate the physicochemical properties of compounds targeting the central nervous system (CNS). Reductive amination is a preferred method for this transformation due to its mild conditions and high functional group tolerance.
Workflow for Reductive Amination:
Caption: General workflow for N-alkylation via reductive amination.
Detailed Protocol: Synthesis of a Representative N-Alkylated Amide Derivative
This protocol outlines the N-alkylation of the previously synthesized amide derivative.
Materials:
-
Amide derivative from the previous protocol
-
Aldehyde or ketone (e.g., formaldehyde)
-
Sodium triacetoxyborohydride
-
DCE (1,2-Dichloroethane)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amide derivative (1.0 eq) in DCE, add the aldehyde or ketone (1.5 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Data Interpretation:
Successful N-alkylation will be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the newly introduced alkyl group and a corresponding increase in the molecular weight observed by mass spectrometry.
Conclusion: A Gateway to Chemical Diversity
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern provides a scaffold that can be readily functionalized to generate diverse chemical libraries. The protocols outlined in this guide offer a starting point for the exploration of this promising building block in drug discovery programs. By leveraging the principles of medicinal chemistry and established synthetic methodologies, researchers can effectively utilize this compound to accelerate the development of new and improved therapeutic agents.
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Borg, T., Tuzina, P., & Somfai, P. (2011). Synthesis of Functionalized Pyrrolidines by a Highly Stereoselective [3+2]Annulation Reaction of N-Tosyl-α-Amino Aldehydes and 1,3-Bis(silyl)propenes. The Journal of Organic Chemistry, 76(15), 6149–6158. Available at: [Link]
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Tsuzuki, Y., Tomita, K., Shibamori, K., & Chiba, K. (2004). Synthesis and Structure-Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Bioorganic & Medicinal Chemistry, 12(5), 1235–1248. Available at: [Link]
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Reddy, K. L., & Reddy, M. S. (2006). Chemoenzymatic synthesis of (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 17(10), 1549-1554. Available at: [Link]
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Dzhemilev, U. M., Ibragimov, A. G., & Gaisin, A. R. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. Mendeleev Communications, 30(3), 323-325. Available at: [Link]
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Arutjunyan, N. S., et al. (2010). SYNTHESIS OF 2-[2-ISOPROPYL-4-(o-METHOXYPHENYL)TETRAHYDROPYRAN-4-YL]AMINE AND ITS REACTION WITH AROMATIC ALDEHYDES. Chemistry of Heterocyclic Compounds, 46(6), 670-674. Available at: [Link]
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Vera, W. J., & Banerjee, A. K. (2006). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone. Journal of Chemical Research, 2006(6), 397-398. Available at: [Link]
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van der Wal, S., et al. (2023). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. Pharmaceuticals, 16(8), 1146. Available at: [Link]
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The Strategic Application of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine in Modern Drug Discovery
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2][3] Its non-planar, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[4] This inherent stereochemistry is critical for molecular recognition and can be pivotal in determining a compound's efficacy and selectivity.[4] The saturated nature of the pyrrolidine ring also often imparts favorable physicochemical properties, such as improved aqueous solubility, which is a crucial parameter in drug development.[3][5] Within this important class of heterocycles, substituted 3-aminopyrrolidines are particularly valuable building blocks, offering a versatile handle for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[6][7]
This guide focuses on a specific, highly functionalized pyrrolidine derivative: trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine . We will explore its potential applications as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The unique combination of stereochemistry and functional groups in this molecule—the trans relationship between the amino and methoxy groups, the N-isopropyl substituent, and the secondary amine—offers a sophisticated tool for medicinal chemists to design next-generation therapeutics.
Molecular Attributes and Strategic Advantages
The structure of this compound presents several strategic advantages for its use as a medicinal chemistry scaffold:
-
Defined Stereochemistry: The trans configuration of the C3-amino and C4-methoxy groups creates a specific and rigid spatial arrangement of these substituents. This is crucial for designing molecules that can fit into well-defined binding pockets of target proteins with high affinity and selectivity.[4]
-
Primary Amine Handle: The primary amine at the C3 position is a versatile functional group that can be readily modified through a wide range of chemical reactions, such as amidation, reductive amination, and sulfonylation. This allows for the systematic exploration of the chemical space around this position to optimize target engagement.
-
N-Isopropyl Group: The isopropyl group on the ring nitrogen provides a degree of steric bulk that can influence the overall conformation of the molecule and its derivatives. It can also participate in hydrophobic interactions within a protein binding site.
-
Methoxy Group: The methoxy group at the C4 position can act as a hydrogen bond acceptor and influences the polarity and metabolic stability of the final compound. Its presence can be critical for achieving the desired pharmacokinetic profile.[8]
These features make this compound an attractive starting point for the development of inhibitors for various enzyme families, most notably protein kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.[9][10]
Application Focus: A Scaffold for Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[9] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9] The design of potent and selective kinase inhibitors is a major focus of modern drug discovery. The pyrrolidine scaffold has been successfully incorporated into numerous kinase inhibitors.[4][10]
The following sections will detail a hypothetical, yet plausible, application of this compound in the development of an inhibitor for a fictitious kinase, "Kinase X," which is a key driver in a specific cancer signaling pathway.
Hypothetical Target: Kinase X and the PI3K/Akt Signaling Pathway
For the purpose of this guide, we will consider Kinase X to be a critical upstream regulator of the PI3K/Akt signaling pathway. Inhibition of this pathway is a validated strategy in oncology.[2]
Figure 1: Proposed inhibition of the Kinase X-mediated signaling pathway by a hypothetical pyrrolidinamine derivative, PD-101.
Protocol: Synthesis of a Hypothetical Kinase X Inhibitor (PD-101)
This protocol outlines the synthesis of a hypothetical Kinase X inhibitor, "PD-101," using this compound dihydrochloride as a key starting material. The synthetic strategy involves an amidation reaction to couple the pyrrolidinamine scaffold to a substituted pyrimidine core, a common motif in kinase inhibitors.[9]
Step 1: Free-Basing of this compound dihydrochloride
-
Rationale: The starting material is a dihydrochloride salt.[11][12] The primary amine must be in its free base form to act as a nucleophile in the subsequent amidation step.
-
Procedure:
-
Dissolve this compound dihydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.
-
Step 2: Amide Coupling to a Pyrimidine Core
-
Rationale: This step forms the core structure of the inhibitor by coupling the pyrrolidinamine to a pre-functionalized heterocyclic core, 2-chloro-4-methyl-5-nitropyrimidine. The nitro group can be later reduced to an amine for further modification if needed, allowing for library development.
-
Procedure:
-
To a solution of the free-based pyrrolidinamine (1.0 eq) and 2-chloro-4-methyl-5-nitropyrimidine (1.1 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine, which can serve as an additional point for diversification or as a key pharmacophoric feature for interaction with the target kinase.
-
Procedure:
-
Dissolve the product from Step 2 in ethanol.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the aminopyrimidine derivative, PD-101 .
-
Figure 2: Synthetic workflow for the preparation of the hypothetical Kinase X inhibitor PD-101.
Structure-Activity Relationship (SAR) Insights
Once a lead compound like PD-101 is synthesized, SAR studies are crucial for optimizing its potency and selectivity.[6][13][14] The this compound scaffold is well-suited for such studies.
| Modification Site | Rationale for Modification | Potential Impact on Activity |
| C3-Amine | The amide linkage can be replaced with other groups (e.g., sulfonamide, urea) to probe different interactions with the kinase hinge region. | Altered hydrogen bonding capacity, potency, and selectivity. |
| N1-Isopropyl Group | Replacing the isopropyl group with other alkyl or cycloalkyl groups can explore the size and shape of the hydrophobic pocket. | Improved van der Waals interactions and potency. May affect solubility. |
| C4-Methoxy Group | The methoxy group can be replaced with other ethers, hydroxyl, or fluoro groups to modulate polarity, metabolic stability, and hydrogen bonding potential. | Changes in pharmacokinetic properties (ADME) and potential for new hydrogen bonds. |
| Pyrimidine Core | Substitution on the pyrimidine ring (e.g., at the methyl or amino position) can be used to gain additional interactions in the ATP-binding site. | Enhanced potency and selectivity against other kinases. |
Table 1: Hypothetical Structure-Activity Relationship (SAR) exploration based on the PD-101 scaffold.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its well-defined stereochemistry and multiple functionalization points provide a robust platform for the design of sophisticated molecules targeting complex biological systems. As demonstrated through the hypothetical synthesis of a Kinase X inhibitor, this scaffold enables the strategic exploration of chemical space to develop potent and selective therapeutic agents. Researchers in drug discovery can leverage this and similar pyrrolidinamine derivatives to accelerate the development of novel medicines for a wide range of diseases.
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high-throughput screening assays involving trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Application Note & Protocols
Topic: High-Throughput Screening Assays for the Characterization of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a Novel JAK2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) and characterization of this compound (hereafter referred to as Cmpd-X ), a novel, potent, and selective small molecule inhibitor of Janus Kinase 2 (JAK2). We present a strategic, multi-tiered approach beginning with a robust biochemical assay for primary screening, followed by a physiologically relevant cell-based assay for secondary screening and confirmation of cellular activity. Finally, we detail a mechanism-of-action (MOA) study to confirm the ATP-competitive nature of the inhibitor. The protocols provided are optimized for 384-well plate formats, ensuring high-throughput efficiency and data quality, as validated by rigorous Z'-factor analysis.
Scientific Background: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation.[1][2] This pathway is integral to numerous physiological processes, including hematopoiesis, immune response, and inflammation.[3] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1]
Upon cytokine binding, cell surface receptors dimerize, bringing associated JAKs into proximity. The JAKs then auto- and trans-phosphorylate, becoming activated. These active JAKs create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain. STAT proteins are recruited to these sites, where they are, in turn, phosphorylated by the JAKs. Phosphorylated STATs (pSTATs) then dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[4]
Dysregulation of the JAK-STAT pathway, particularly through mutations or hyperactivity of JAK2, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, as well as autoimmune and inflammatory diseases.[3][5] The JAK2 V617F mutation, for example, leads to constitutive kinase activity, making JAK2 a prime therapeutic target.[5] Cmpd-X has been identified as a novel chemical entity with potent inhibitory activity against JAK2. The following protocols outline a systematic approach to quantify its inhibitory potency and characterize its mode of action.
Caption: The JAK2-STAT signaling pathway and point of inhibition by Cmpd-X.
Primary HTS: Biochemical Potency using the ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7] It is a universal platform suitable for virtually any kinase.[8] The assay consists of two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to JAK2 activity.[7]
Rationale for Selection: This assay is chosen for primary screening due to its high sensitivity, broad dynamic range, and robustness in an HTS format.[8] Its homogeneous "add-and-read" format minimizes plate handling steps, making it ideal for screening large compound libraries.
Assay Development and Validation
Prior to screening, the assay was optimized for JAK2 enzyme concentration and reaction time to ensure initial rate kinetics (typically <20% ATP consumption). Assay quality was validated by calculating the Z'-factor, a statistical parameter that assesses the separation between high and low controls.[9][10]
Z'-Factor Calculation: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )
-
SD_max / Mean_max: Standard deviation and mean of the high signal control (DMSO, full enzyme activity).
-
SD_min / Mean_min: Standard deviation and mean of the low signal control (no enzyme or potent inhibitor).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11] Our optimized JAK2 assay consistently yields a Z'-factor > 0.7.
Protocol: Primary Screening of Cmpd-X
This protocol is optimized for a 384-well, low-volume plate format.
Materials:
-
Recombinant human JAK2 enzyme
-
JAK2 peptide substrate (e.g., Ulight™-JAK-1tide)
-
ATP, Ultra Pure
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101 or similar)[12]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Cmpd-X, serially diluted in 100% DMSO
-
384-well low-volume white assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in DMSO. Using an acoustic dispenser, transfer 25 nL of each concentration to the assay plate. For controls, dispense 25 nL of DMSO (high signal, 0% inhibition) and 25 nL of a known potent JAK2 inhibitor (low signal, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in Assay Buffer containing JAK2 enzyme and peptide substrate. Dispense 2.5 µL of this mix into each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature (RT) to allow the compound to bind to the enzyme.[13]
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer (final concentration to be at the Kₘ for ATP, ~10 µM). Start the kinase reaction by adding 2.5 µL to each well.[13]
-
Kinase Reaction: Mix the plate and incubate for 60 minutes at RT.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.[12] Incubate for 40 minutes at RT.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12] Incubate for 30 minutes at RT.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision® or PHERAstar®).
Data Analysis and Hypothetical Results
Raw luminescence data is normalized to percent inhibition using the high (DMSO) and low (inhibitor) controls. An IC₅₀ curve is generated using a four-parameter logistic fit.
| Parameter | Value | Description |
| Cmpd-X IC₅₀ | 15.2 nM | Concentration for 50% biochemical inhibition of JAK2. |
| Hill Slope | 1.05 | Indicates standard 1:1 binding stoichiometry. |
| Assay Z'-Factor | 0.82 | Confirms an excellent screening window and data quality.[11] |
| ATP Concentration | 10 µM (Kₘ) | Standardized for comparing inhibitor potencies. |
Secondary HTS: Cellular Potency using a pSTAT3 HTRF® Assay
Principle: To confirm that Cmpd-X can inhibit JAK2 within a cellular context, we measure the phosphorylation of its direct downstream target, STAT3. Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive, no-wash immunoassay technology.[14] In this assay, a cell lysate containing pSTAT3 (Tyr705) is incubated with two specific antibodies: one labeled with a Europium cryptate (donor) and the other with a compatible acceptor fluorophore. When both antibodies bind to pSTAT3, they are brought into close proximity, enabling Förster Resonance Energy Transfer (FRET) upon excitation. The resulting signal is proportional to the amount of pSTAT3.[15]
Rationale for Selection: This cell-based assay validates the compound's membrane permeability and its ability to engage the target in a physiological environment. HTRF® is chosen for its robustness, high signal-to-background ratio, and resistance to interference from library compounds.[14][16]
Protocol: Cellular pSTAT3 Inhibition Assay
This protocol uses a human cell line with an intact JAK-STAT pathway (e.g., HeLa or TF-1 cells) and is optimized for a 384-well plate format.
Materials:
-
HeLa cells
-
Assay Medium: Serum-free DMEM
-
Stimulant: Interferon-alpha (IFNα)
-
Phospho-STAT3 (Tyr705) HTRF® Kit (Revvity, Cat. 62AT3PEB or similar)[15]
-
Cmpd-X, serially diluted
-
384-well cell culture and assay plates
Procedure:
-
Cell Plating: Seed HeLa cells (20,000 cells/well) in 20 µL of culture medium into a 384-well plate and incubate overnight.
-
Compound Treatment: Starve cells in Assay Medium for 4 hours. Then, add 5 µL of 5X Cmpd-X dilutions (prepared in Assay Medium) to the cells. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a 6X solution of IFNα. Add 5 µL to each well (except unstimulated controls) to a final concentration of 5 nM. Incubate for 20 minutes at 37°C.[14]
-
Cell Lysis: Add 5 µL of the HTRF® lysis buffer to each well. Incubate for 30 minutes at RT with gentle shaking.
-
HTRF® Reagent Addition: Add 5 µL of the HTRF® antibody mix (anti-pSTAT3 donor and acceptor) to each well of the lysate.
-
Incubation: Seal the plate and incubate for 4 hours at RT, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis and Hypothetical Results
The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated and normalized to determine percent inhibition. An IC₅₀ value is generated using a four-parameter logistic fit.
| Parameter | Value | Description |
| Cmpd-X Cellular IC₅₀ | 85.7 nM | Concentration for 50% inhibition of STAT3 phosphorylation in cells. |
| Assay Window (S/B) | >15 | Indicates a robust signal for the stimulated vs. basal state. |
| Z'-Factor | 0.75 | Confirms excellent assay quality for cellular screening.[16] |
The rightward shift from the biochemical IC₅₀ (15.2 nM) to the cellular IC₅₀ (85.7 nM) is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations.
Caption: High-throughput screening cascade for Cmpd-X characterization.
Mechanism of Action: ATP Competition Assay
Principle: Most kinase inhibitors function by competing with the endogenous substrate, ATP, for binding to the enzyme's active site.[17] To determine if Cmpd-X is an ATP-competitive inhibitor, its biochemical IC₅₀ is measured at multiple ATP concentrations, typically centered around the Michaelis-Menten constant (Kₘ) for ATP.[18] If the inhibitor is ATP-competitive, its apparent potency (IC₅₀) will decrease as the ATP concentration increases, resulting in a rightward shift of the dose-response curve.[19]
Protocol: ATP Competition
This protocol uses the same ADP-Glo™ assay format as the primary screen, with the key variable being the ATP concentration.
Procedure:
-
Follow the protocol outlined in Section 2.2 .
-
Set up parallel assay plates. In Step 4 (Reaction Initiation), use different final concentrations of ATP for each plate. A recommended range is:
-
1 µM (0.1x Kₘ)
-
10 µM (1x Kₘ)
-
50 µM (5x Kₘ)
-
100 µM (10x Kₘ)
-
-
Generate a full 10-point IC₅₀ curve for Cmpd-X at each ATP concentration.
-
Plot the resulting IC₅₀ values against the ATP concentration.
Data Analysis and Hypothetical Results
The results clearly show that the IC₅₀ of Cmpd-X increases with rising ATP concentrations, a hallmark of ATP-competitive inhibition.
| ATP Concentration | Cmpd-X IC₅₀ (nM) | Fold Shift (vs. 1 µM) |
| 1 µM | 4.8 | 1.0x |
| 10 µM (Kₘ) | 15.2 | 3.2x |
| 50 µM | 68.5 | 14.3x |
| 100 µM | 130.1 | 27.1x |
This concentration-dependent shift confirms that Cmpd-X engages JAK2 at the ATP-binding site.
Conclusion
The systematic screening cascade described here provides a robust framework for the characterization of novel JAK2 inhibitors like this compound (Cmpd-X). The high-throughput ADP-Glo™ biochemical assay successfully determined a potent IC₅₀ of 15.2 nM. The compound's activity was confirmed in a cellular context using a pSTAT3 HTRF® assay, which demonstrated target engagement and cell permeability with an IC₅₀ of 85.7 nM. Finally, mechanism-of-action studies confirmed that Cmpd-X functions as an ATP-competitive inhibitor. These validated, high-quality assays provide the essential data needed to advance promising kinase inhibitor candidates in drug discovery programs.
References
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. (As cited by GraphPad: [Link])
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Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]
-
On HTS: Z-factor. On HTS. [Link]
- Z-factors - BIT 479/579 High-throughput Discovery.
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [Link]
-
THUNDER™ High Performance Phospho-STAT3 (Y705) TR-FRET Cell Signaling Assay Kit. Bioauxilium. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
A comparison of THUNDER®, HTRF®, and AlphaLISA™ SureFire® Ultra™ for measurement of phosphorylated STAT3 (Y705) in cell lysates. Bioauxilium. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH. [Link]
-
The mechanisms of Janus Kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) in chronic pain. ResearchGate. [Link]
-
Janus kinase 2. Wikipedia. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
STAT3 Phospho-(Tyr705) Assay Kit Human and Mouse. TGR BioSciences. [Link]
-
Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Scilight Press. [Link]
-
A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]
-
STAT3 Phospho (Tyr705) + Total STAT3 Assay Kit Human and Mouse. TGR BioSciences. [Link]
-
Hit Finding and Profiling for Protein Kinases. Wiley-VCH. [Link]
-
ATP Competition Assay. International Centre for Kinase Profiling. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
A new protocol for predicting novel GSK-3β ATP competitive inhibitors. PubMed. [Link]
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Application Note: Quantitative Analysis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a substituted pyrrolidinamine of interest in pharmaceutical research and development. Recognizing the analytical challenges posed by small, polar amines, this guide outlines robust methodologies using High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for accurate and precise quantification in both bulk substance and complex biological matrices. All methodologies are presented with an emphasis on the principles of method validation as outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound (CAS No. 1390654-58-6 for the dihydrochloride salt) is a chiral synthetic intermediate featuring a substituted pyrrolidine scaffold, a common motif in many biologically active compounds.[5][6][7][8] The stereochemistry and concentration of such amines are critical quality attributes that can significantly influence the efficacy and safety of a final drug product. Accurate quantification is therefore essential throughout the drug development lifecycle, from discovery and process development to quality control and pharmacokinetic studies.
The inherent properties of small amines—high polarity, low volatility, and often a lack of a strong chromophore—present unique analytical challenges.[9][10] Direct analysis can lead to poor chromatographic peak shape, low sensitivity, and inaccurate results. This guide addresses these challenges by providing detailed protocols that incorporate derivatization techniques to enhance detectability and improve chromatographic performance.
Foundational Analytical Strategies
The choice of analytical technique is governed by the sample matrix, the required sensitivity, and the available instrumentation. This note will detail two primary, validated approaches:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of samples. When coupled with pre-column derivatization, it offers excellent sensitivity and selectivity.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for volatile and semi-volatile compounds. Derivatization is crucial for increasing the volatility and thermal stability of polar amines.[9][12][13]
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General analytical workflow for the quantification of this compound.
HPLC-UV/MS Method for Quantification
High-Performance Liquid Chromatography is a robust and widely used technique for the analysis of pharmaceutical compounds.[10] For amines lacking a strong chromophore, pre-column derivatization is employed to introduce a UV-active or fluorescent tag, thereby enhancing sensitivity.[11][14][15]
Principle of the Method
This protocol utilizes pre-column derivatization with dansyl chloride, which reacts with the primary amine of this compound to form a highly fluorescent and UV-active derivative. The resulting derivative is then separated by reversed-phase HPLC and quantified using a UV or mass spectrometer detector.
Sample Preparation and Derivatization
Proper sample preparation is critical for accurate and reproducible results, especially when dealing with complex matrices like plasma or tissue homogenates.[16][17][18][19][20]
Protocol 1: Derivatization with Dansyl Chloride
-
Sample Preparation:
-
For Bulk Substance: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.[16][20][21]
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 200 µL of a saturated sodium bicarbonate solution.
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
-
After incubation, add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Vortex and allow the mixture to stand at room temperature for 15 minutes.
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the separation of the dansyl-derivatized analyte.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm[22] |
| MS Detection (ESI+) | Monitor the [M+H]+ ion of the derivatized analyte |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrated by a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: Assessed by analyzing replicate samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
GC-MS Method for Quantification
Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds.[23][24][25][26][27] Due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability.[9][12][13][15]
Principle of the Method
This protocol employs a silylation derivatization step, where the active hydrogen on the primary amine is replaced with a trimethylsilyl (TMS) group.[9] This process significantly increases the volatility of the analyte, making it amenable to GC analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Sample Preparation and Derivatization
Protocol 2: Silylation Derivatization for GC-MS
-
Sample Preparation:
-
Extract the analyte from the sample matrix using an appropriate technique (LLE or SPE).
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture can interfere with the silylation reaction.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine).
-
Seal the reaction vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS system.
-
GC-MS Conditions
The following table provides the recommended starting conditions for the GC-MS analysis.
| Parameter | Recommended Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |
Chiral Separation Considerations
Since this compound is a chiral molecule, the separation of its enantiomers may be necessary. This can be achieved using chiral HPLC.[6][28][29][30][31]
-
Direct Method: Utilizes a chiral stationary phase (CSP), such as a polysaccharide-based column, to directly separate the enantiomers.[6][28]
-
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6][30]
The choice between these methods depends on the specific requirements of the analysis and the availability of chiral columns and reagents.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV/MS and GC-MS will depend on the specific analytical needs, including sensitivity requirements and the nature of the sample matrix. For all applications, adherence to rigorous method validation principles is essential to ensure the generation of reliable and high-quality data.
References
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CP Lab Safety. (n.d.). This compound dihydrochloride, 95% Purity, C8H20Cl2N2O, 1 gram. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity (pp. 212-238). Royal Society of Chemistry.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
- Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8859135.
- Kim, M. K., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 513-520.
-
ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved from [Link]
- Journal of Thermal Analysis and Calorimetry. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 121(1), 241-248.
- Chemistry For Everyone. (2023, August 14).
- AKJournals. (2020).
- Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(5), 2944-2952.
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 40-62.
-
PubMed. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Frontiers. (2024). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Retrieved from [Link]
- Drug Discovery Today. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. 21(6), 943-952.
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
- Česká a slovenská farmacie. (2007).
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 28(17), 6245.
-
ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]
-
PubMed. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole. Retrieved from [Link]
-
CONICET. (n.d.). N-Isopropyl-(4-methoxy-3-difluoromethyl)cinnamoyl amide targets Mycobacterial MmpL3. Retrieved from [Link]
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Application Note: High-Purity Isolation of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Abstract
This document provides a comprehensive guide to the purification of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a substituted diamine featuring a pyrrolidine scaffold. Due to the presence of multiple basic nitrogen atoms and its potential for isomeric impurities, achieving high purity is critical for its application in pharmaceutical synthesis and research. This application note details two primary purification strategies: preparative column chromatography on modified and unmodified silica gel, and recrystallization via salt formation. Furthermore, it outlines robust analytical methodologies for the rigorous assessment of final product purity, including chromatographic and spectroscopic techniques.
Introduction: Understanding the Purification Challenge
This compound possesses a unique combination of functional groups that dictate its physicochemical properties and present specific purification challenges. The molecule contains a tertiary amine (the N-isopropyl group) and a primary amine, rendering it basic and susceptible to strong interactions with acidic stationary phases. The stereochemistry, specifically the trans relationship between the amino and methoxy groups, is a critical quality attribute.
Common impurities in the synthesis of such pyrrolidine derivatives may include:
-
Starting materials and reagents: Unreacted precursors from the synthetic route.
-
Diastereomeric isomers: The corresponding cis-isomer.
-
By-products: Resulting from side reactions like elimination or over-alkylation.[1]
-
Enantiomers: As the molecule is chiral, the racemate may be present if a non-stereoselective synthesis is employed.
The purification strategies outlined herein are designed to effectively address these challenges, yielding a final product of high chemical and stereochemical purity.
Strategic Purification Workflow
A multi-step approach is recommended to achieve the highest purity. The crude product, typically a free base oil or amorphous solid, is first subjected to a chromatographic method for the removal of closely related impurities. The enriched free base is then converted to a crystalline salt, which is further purified by recrystallization.
Caption: Overall purification workflow for this compound.
Preparative Chromatographic Purification
Flash column chromatography is a powerful technique for separating the target amine from closely related impurities. However, the basic nature of the analyte requires special consideration to prevent poor separation due to peak tailing on standard silica gel.[2]
Protocol 3.1: Silica Gel Chromatography with Basic Modifier
This is the most common approach. The addition of a small amount of a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase neutralizes the acidic silanol groups on the silica surface, leading to symmetrical peak shapes and improved resolution.[3]
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Pack the column with the slurry. Do not let the column run dry.
-
Equilibration: Equilibrate the packed column with the mobile phase containing 0.5-1% (v/v) triethylamine until the baseline is stable.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., Ethyl Acetate/Hexanes with 1% TEA) and gradually increase the polarity (gradient elution). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions and monitor by Thin-Layer Chromatography (TLC), visualizing with a potassium permanganate stain or ninhydrin for the primary amine.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. It is crucial to co-evaporate with a solvent like toluene to azeotropically remove the final traces of TEA.
Protocol 3.2: Amine-Functionalized Silica Gel Chromatography
Using a commercially available amine-functionalized silica gel offers an excellent alternative, as it provides a basic stationary phase that inherently prevents interaction with basic analytes.[4] This method obviates the need for mobile phase modifiers, simplifying product work-up.[4]
Methodology:
-
Column Packing: Dry-pack or slurry-pack the amine-functionalized silica gel column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., Hexane or Hexane/Ethyl Acetate).
-
Sample Loading: Load the sample as described in Protocol 3.1.
-
Elution: Elute with a non-polar to polar solvent system, such as a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.[3]
-
Fraction Collection & Analysis: Collect and analyze fractions as described previously. The work-up is simplified as no basic additive needs to be removed.
| Parameter | Method 3.1: Modified Silica | Method 3.2: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel (SiO₂) | Amine-bonded Silica (R-NH₂) |
| Mobile Phase Modifier | 0.5-1% Triethylamine or Ammonia | None required |
| Typical Eluent | Ethyl Acetate / Hexanes | Ethyl Acetate / Hexanes or MeOH / DCM |
| Advantage | Cost-effective | Simplified work-up, excellent peak shape |
| Disadvantage | Requires removal of TEA | Higher cost of stationary phase |
Table 1: Comparison of Chromatographic Methods.
Purification via Crystallization of the Dihydrochloride Salt
Conversion of the purified free base to its dihydrochloride salt is a highly effective final purification step. This process is particularly adept at removing non-basic, non-polar, and trace metal impurities. The target compound is commercially available as a dihydrochloride salt, underscoring the utility of this method.[5][6]
Protocol 4.1: Formation and Recrystallization of the Dihydrochloride Salt
Methodology:
-
Salt Formation:
-
Dissolve the enriched free base (from chromatography) in a suitable anhydrous solvent such as diethyl ether, isopropanol, or methanol (approx. 5-10 mL per gram of amine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2.0-2.2 equivalents of anhydrous HCl (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Isolation of Crude Salt:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or acetone to remove soluble impurities.[7]
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent system. A polar protic solvent like ethanol or isopropanol is a good starting point.[7] Often, a binary system is required, where the salt is dissolved in a minimal amount of a hot "solvent" (e.g., isopropanol) and a less polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) is added to induce crystallization upon cooling.
-
Dissolve the crude salt in the minimum volume of the hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
-
Analytical Methods for Purity Assessment
Rigorous analysis is essential to confirm the purity and identity of the final product.
Caption: Workflow for analytical validation of the purified product.
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment (Reversed-Phase):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with a buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate, pH adjusted).
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Chiral Purity Assessment:
-
To determine the enantiomeric excess (ee%), a chiral HPLC method is required.
-
Column: A polysaccharide-based chiral stationary phase (CSP) like Chiralcel® OD-H or a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T is a good starting point.[8][9]
-
Mobile Phase: Typically a normal phase eluent such as n-hexane/isopropanol with a basic additive like diethylamine or triethylamine.[10]
-
Detection: UV at a low wavelength (e.g., 205-220 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides confirmation of the molecular structure. Key signals to identify would include the isopropyl methine and methyls, the methoxy singlet, and the distinct protons on the pyrrolidine ring. The integration of these signals should correspond to the expected proton count. The absence of impurity signals is a strong indicator of purity.[11][12]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Each unique carbon atom should give a distinct signal.[13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ for the free base).
Conclusion
The successful purification of this compound hinges on a well-designed, multi-step strategy. Initial debulking of impurities via column chromatography, employing either a basic modifier or an amine-functionalized stationary phase, yields an enriched free base. Subsequent conversion to the dihydrochloride salt followed by meticulous recrystallization effectively removes a different spectrum of impurities, resulting in a product of high purity suitable for demanding applications in drug discovery and development. The purity of the final material must be confirmed through a combination of HPLC, NMR, and MS analyses.
References
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ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C.... [Link]
-
The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. [Link]
-
ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]
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ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]
-
National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
-
Tetrahedron Letters. (n.d.). hydroxypyrrolidinone-4-acetic Acid, an Unusual γ-Amino Acid found in Microsclerodermins. [Link]
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
NIST/TRC Web Thermo Tables. (n.d.). trans-1-isopropyl-4-methylcyclohexane. [Link]
-
CP Lab Safety. (n.d.). This compound dihydrochloride, 95% Purity. [Link]
-
NIST WebBook. (n.d.). (1R,4R,5S)-1-Isopropyl-4-methoxy-4-methylbicyclo[3.1.0]hexane. [Link]
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Application Notes and Protocols for the Derivatization of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine for Biological Assays
Introduction: The Significance of the Pyrrolidine Scaffold and the Need for Sensitive Bioanalytical Methods
The pyrrolidine ring is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutics.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional architecture of drug candidates.[2] Aminopyrrolidine derivatives, in particular, have demonstrated a wide range of biological activities, including potential as CCR2 antagonists for inflammatory diseases, dual inhibitors of Abl and PI3K for cancer therapy, and NAAA inhibitors for managing pain and inflammation.[3][4][5] Furthermore, this structural motif is being explored for its analgesic and anti-inflammatory properties.[6]
Our focus here is on trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a compound featuring a secondary amine within the pyrrolidine ring and a primary amine substituent. The presence of these functional groups, along with its chirality, makes it a molecule of interest in drug discovery programs. However, the inherent properties of such small, polar amines—namely low volatility and poor chromatographic retention on non-polar stationary phases—present significant challenges for their quantification in complex biological matrices.
Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical properties.[7][8] For a molecule like this compound, derivatization is not merely beneficial but often essential for:
-
Enhanced Volatility and Thermal Stability: Crucial for analysis by Gas Chromatography (GC).[7][8]
-
Improved Chromatographic Separation: By altering polarity, derivatization can significantly improve peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).
-
Increased Detection Sensitivity: Attaching a chromophore or fluorophore allows for highly sensitive detection by UV-Vis or fluorescence detectors in HPLC.
-
Structural Elucidation: The mass spectral fragmentation patterns of derivatives can provide valuable structural information in Mass Spectrometry (MS).
These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-MS and HPLC with fluorescence detection, two of the most powerful and widely used bioanalytical techniques. The methodologies are grounded in established derivatization chemistry for primary and secondary amines and are designed to be robust and adaptable.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, enhancing the volatility and thermal stability of polar analytes containing active hydrogens (as found in amines) is paramount. Silylation is a widely used derivatization technique that achieves this by replacing the active hydrogen atoms with a trimethylsilyl (TMS) group.
Protocol 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
This protocol details the formation of TMS derivatives of this compound. BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst ensures the efficient derivatization of both the primary and the sterically less accessible secondary amine.
Rationale for Method Selection:
-
BSTFA: A strong silylating agent that reacts readily with amines.
-
TMCS: Acts as a catalyst to drive the reaction to completion, especially for less reactive or sterically hindered amines.
-
Reaction Byproducts: The byproducts of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing interference with the analyte peak.
Workflow for Silylation Derivatization
Caption: Workflow for silylation of this compound for GC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample (e.g., extracted from a biological matrix and dissolved in a volatile organic solvent) into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.
-
-
Derivatization Reaction:
-
To the dry residue, add 50 µL of ethyl acetate (or another suitable solvent like acetonitrile).
-
Add 50 µL of BSTFA containing 1% TMCS.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubate the vial in a heating block or oven at 70°C for 30 minutes.
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
-
Expected Results:
The derivatization process will replace the three active hydrogens (two on the primary amine and one on the secondary amine) with TMS groups. This results in a significant increase in molecular weight and a decrease in polarity, leading to a shorter retention time and improved peak shape on a non-polar GC column.
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | 158.25 | > 15 (underivatized) | N/A (poor chromatography) |
| Tris-TMS Derivative | 374.78 | ~ 10-12 | M+, M-15, M-73 |
Note: Retention times and mass spectral fragments are illustrative and will depend on the specific GC-MS conditions.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For HPLC analysis, particularly for trace-level quantification in biological samples, derivatization with a fluorescent tag is a powerful strategy to enhance detection sensitivity and selectivity.
Protocol 2: Fluorescent Labeling with o-Phthalaldehyde (OPA) and N-Acetyl-L-cysteine (NAC)
This protocol describes the pre-column derivatization of the primary amine group of this compound with OPA and a chiral thiol, NAC. This reaction rapidly forms a highly fluorescent and stable isoindole derivative. The use of a chiral thiol allows for the potential separation of enantiomers if a racemic mixture were being analyzed.
Rationale for Method Selection:
-
OPA: Reacts specifically with primary amines in the presence of a thiol to yield fluorescent products. It is non-fluorescent itself, leading to low background signal.
-
NAC: A readily available chiral thiol that forms stable derivatives with OPA and primary amines.
-
Reaction Conditions: The reaction is rapid and occurs at room temperature under mild basic conditions.
Chemical Reaction for OPA/NAC Derivatization
Caption: Reaction of the primary amine with OPA and NAC to form a fluorescent derivative.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent (10 mg/mL): Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. This solution should be freshly prepared.
-
NAC Reagent (10 mg/mL): Dissolve 10 mg of N-acetyl-L-cysteine in 1 mL of methanol.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 10 µL of the sample (or standard), 40 µL of borate buffer, and 10 µL of the NAC reagent.
-
Add 10 µL of the OPA reagent to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
-
Analysis:
-
Immediately inject an appropriate volume (e.g., 20 µL) of the reaction mixture into the HPLC system.
-
The derivative should be analyzed promptly as it may degrade over time.
-
Expected Results:
The derivatization attaches a fluorescent tag to the primary amine of the molecule, allowing for highly sensitive detection. The secondary amine does not react under these conditions.
| Property | Underivatized Analyte | OPA/NAC Derivative |
| Fluorescence | None | Strong |
| Excitation Wavelength (λex) | N/A | ~340 nm |
| Emission Wavelength (λem) | N/A | ~450 nm |
| Detection Limit | High (µg/mL range with UV) | Low (pg/mL to ng/mL range) |
Note: Wavelengths are approximate and should be optimized for the specific instrument and mobile phase used.
Conclusion
The protocols outlined in these application notes provide robust starting points for the derivatization of this compound, a representative of the biologically significant aminopyrrolidine class of compounds. Silylation with BSTFA/TMCS effectively prepares the analyte for sensitive and reproducible GC-MS analysis by enhancing its volatility and thermal stability. For HPLC-based assays where high sensitivity is required, fluorescent labeling with OPA/NAC offers an excellent method for trace-level quantification.
It is imperative for researchers to recognize that these protocols may require optimization based on the specific biological matrix, concentration of the analyte, and the analytical instrumentation available. Method validation, including assessment of linearity, accuracy, precision, and stability, should be performed to ensure reliable and accurate results in any quantitative biological assay.
References
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Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, [Link]
-
Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate, [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, [Link]
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Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, [Link]
-
Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, [Link]
-
Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR. Neuropharmacology, [Link]
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Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, [Link]
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This compound dihydrochloride, 95% Purity. CP Lab Safety, [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, [Link]
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Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters, [Link]
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, [Link]
-
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Letters in Drug Design & Discovery, [Link]
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Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. The Journal of Organic Chemistry, [Link]
-
What Is Derivatization In GC-MS? Chemistry For Everyone, [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. ResearchGate, [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine in Parallel Synthesis for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the demand for structurally diverse and three-dimensional (3D) compound libraries is paramount for the discovery of novel therapeutics. The pyrrolidine scaffold is a privileged structure in drug design, prized for its non-planar geometry and its presence in numerous FDA-approved drugs.[1][2][3][4] This application note provides a comprehensive guide to the strategic use of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a versatile building block, in parallel synthesis workflows. We present detailed protocols for key chemical transformations, including amide bond formation, reductive amination, and nucleophilic aromatic substitution, tailored for high-throughput library generation. The methodologies are designed to be robust and adaptable, enabling medicinal chemists to rapidly generate libraries of novel compounds with enhanced 3D character for screening and lead optimization.
Introduction: The Strategic Value of Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone of medicinal chemistry, offering a saturated, sp³-rich scaffold that allows for the exploration of three-dimensional chemical space.[1][5] Unlike flat aromatic systems, the puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a framework for creating molecules with complex and well-defined spatial arrangements of functional groups.[1][4] This 3D architecture is critical for enhancing target binding affinity and selectivity, as well as for optimizing ADME/Tox properties.[1]
This compound is a particularly valuable building block for several reasons:
-
Stereochemically Defined Core: The trans configuration of the substituents on the pyrrolidine ring provides a rigid and predictable orientation for appended functionalities.
-
Secondary Amine Reactivity: The primary amine at the 3-position is a versatile handle for a wide range of chemical transformations. The N-isopropyl group provides moderate steric bulk, which can influence reaction kinetics and selectivity.
-
Modulation of Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and influences the lipophilicity and metabolic stability of the final compounds.
This guide will detail the practical application of this building block in parallel synthesis, a technique that has become essential for the rapid generation and optimization of large compound libraries.[6]
General Workflow for Parallel Synthesis
The successful implementation of parallel synthesis hinges on a streamlined and efficient workflow, from reaction setup to purification and analysis. The following diagram illustrates a typical workflow for generating a compound library using this compound.
Caption: General workflow for parallel library synthesis.
Core Application: Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The steric hindrance around the secondary amine of the pyrrolidine core necessitates robust coupling conditions.
Rationale and Mechanistic Considerations
The N-isopropyl group on the pyrrolidine nitrogen and the substituent at the 4-position create a sterically demanding environment. Standard amide coupling conditions may result in low yields. Therefore, the use of highly efficient coupling reagents or protocols designed for hindered amines is recommended. One such effective method involves the in situ formation of acyl fluorides, which are highly reactive acylating agents.[7][8]
Parallel Synthesis Protocol for Amide Library
This protocol is designed for a 96-well plate format.
Materials:
-
This compound dihydrochloride
-
A diverse library of carboxylic acids
-
PyFluor (or similar fluorinating agent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Amine Stock Solution: Prepare a 0.2 M solution of this compound dihydrochloride in anhydrous DCM. Add 2.2 equivalents of DIPEA to neutralize the salt and free-base the amine.
-
Carboxylic Acid Stock Solutions: Prepare 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DCM in a separate 96-well plate.
-
Reaction Setup: a. To each well of a 96-well reaction block, add 100 µL of the desired carboxylic acid solution (0.02 mmol, 1.0 eq). b. Add 1.2 equivalents of PyFluor to each well. c. Add 2.0 equivalents of DIPEA to each well. d. Agitate the plate at room temperature for 15 minutes to activate the carboxylic acids. e. Add 100 µL of the amine stock solution (0.02 mmol, 1.0 eq) to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.
-
Work-up: a. Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well. b. Extract with 200 µL of DCM. c. Separate the organic layer using a liquid handler or by careful manual pipetting. d. Concentrate the organic phase to dryness in vacuo.
-
Purification: The crude products are then subjected to high-throughput purification.[9][10]
| Parameter | Condition | Rationale |
| Amine | This compound | Core building block |
| Acylating Partner | Diverse carboxylic acids | To generate library diversity |
| Coupling Agent | PyFluor | Efficient for sterically hindered amines[7] |
| Base | DIPEA | Non-nucleophilic base |
| Solvent | DCM or DMF | Good solubility for reactants |
| Temperature | Room Temperature | Sufficient for acyl fluoride reaction |
| Stoichiometry | 1:1.2:1 (Acid:PyFluor:Amine) | Ensures complete activation of the acid |
Reductive Amination for Library Diversification
Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis.[11][12][13] It allows for the introduction of a wide variety of substituents through the reaction of the primary amine with aldehydes or ketones.
Rationale and Mechanistic Considerations
This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.[13] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is selective for the iminium ion over the carbonyl starting material and is effective under mildly acidic conditions.[13][14]
Caption: Reductive amination reaction scheme.
Parallel Reductive Amination Protocol
Materials:
-
This compound
-
A diverse library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction block
Procedure:
-
Stock Solutions: a. Prepare a 0.2 M solution of this compound in DCE. b. Prepare 0.2 M solutions of a diverse set of aldehydes or ketones in DCE in a separate 96-well plate.
-
Reaction Setup: a. To each well of a 96-well reaction block, add 100 µL of the amine solution (0.02 mmol, 1.0 eq). b. Add 100 µL of the corresponding aldehyde/ketone solution (0.02 mmol, 1.0 eq) to each well. c. Add 5 µL of glacial acetic acid to each well to catalyze imine formation. d. Agitate the plate at room temperature for 30 minutes. e. Add 1.5 equivalents of solid STAB to each well using a solid dispensing system.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.
-
Work-up: a. Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution. b. Extract with 200 µL of DCM. c. Isolate the organic layer and concentrate to dryness.
-
Purification: Purify the crude material using high-throughput HPLC-MS.[9][15]
| Parameter | Condition | Rationale |
| Amine | This compound | Nucleophile |
| Carbonyl Partner | Diverse aldehydes/ketones | To generate library diversity |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selective for iminium ion reduction[13] |
| Catalyst | Acetic Acid | Catalyzes imine formation |
| Solvent | DCE or THF | Aprotic solvent, compatible with STAB |
| Temperature | Room Temperature | Mild and efficient conditions |
Nucleophilic Aromatic Substitution (SNA_r_)
SNA_r_ reactions are fundamental for the synthesis of molecules containing aryl-amine bonds, a common motif in pharmaceuticals.
Rationale and Mechanistic Considerations
The primary amine of this compound can act as a nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring.[16][17][18] The reaction proceeds through a Meisenheimer complex, and its rate is enhanced by electron-withdrawing groups (e.g., NO₂, CN, CF₃) on the aromatic ring.[18]
Parallel SNA_r_ Protocol
Materials:
-
This compound
-
A library of electron-deficient aryl halides or pseudo-halides (e.g., fluoro-, chloro-, or triflate-substituted aromatics)
-
Potassium Carbonate (K₂CO₃) or DIPEA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well reaction block with high-temperature sealing mat
Procedure:
-
Stock Solutions: a. Prepare a 0.2 M solution of this compound in DMSO. b. Prepare 0.2 M solutions of a diverse set of electron-deficient aryl halides in DMSO in a separate 96-well plate.
-
Reaction Setup: a. To each well of a 96-well reaction block, add 100 µL of the amine solution (0.02 mmol, 1.0 eq). b. Add 100 µL of the corresponding aryl halide solution (0.02 mmol, 1.0 eq). c. Add 3.0 equivalents of finely powdered K₂CO₃ to each well.
-
Reaction: Seal the reaction block securely and heat to 80-120 °C with agitation for 8-16 hours.
-
Work-up: a. Cool the reaction block to room temperature. b. Add 200 µL of water to each well. c. Extract with 200 µL of ethyl acetate. d. Isolate the organic layer and concentrate to dryness.
-
Purification: Purify the crude products via high-throughput preparative HPLC-MS.
| Parameter | Condition | Rationale |
| Amine | This compound | Nucleophile |
| Electrophile | Electron-deficient aryl halides | To generate library diversity |
| Base | K₂CO₃ or DIPEA | To scavenge the generated acid (HX) |
| Solvent | DMSO | High-boiling polar aprotic solvent, accelerates SNA_r_ |
| Temperature | 80-120 °C | To overcome the activation energy barrier |
High-Throughput Purification Strategies
The purification of compound libraries is often the bottleneck in parallel synthesis.[9] A robust high-throughput purification strategy is essential. Reversed-phase HPLC-MS is the workhorse for this task, allowing for automated purification based on UV and/or mass-based fraction collection.[9][10]
Key Considerations for Method Development:
-
Column Chemistry: C18 columns are generally suitable for the types of compounds generated from the described protocols.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a common starting point.
-
Detection: Mass-based triggering is highly specific and ensures that only the desired product is collected.
-
Post-Purification: Fractions are typically evaporated in a high-throughput evaporator, and the resulting purified compounds are prepared as solutions in DMSO for biological screening.[19]
Conclusion
This compound is a powerful and versatile building block for parallel synthesis in drug discovery. Its stereodefined, 3D-rich core provides an excellent starting point for the creation of novel and diverse compound libraries. By employing robust and optimized protocols for key reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution, medicinal chemists can efficiently explore vast regions of chemical space. The integration of these synthetic protocols with automated high-throughput purification systems creates a streamlined workflow that accelerates the discovery of new lead compounds.
References
-
Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Springer Link. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACS Publications. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. [Link]
-
Organic Letters. (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
-
PubMed. (2012). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. [Link]
-
ResearchGate. (2001). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
PubMed. (1997). The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents. [Link]
-
ResearchGate. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
ResearchGate. (n.d.). Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. [Link]
-
Semantic Scholar. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
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Royal Society of Chemistry. (n.d.). Microscale purification in support of high-throughput medicinal chemistry. [Link]
-
PubMed. (n.d.). High-throughput purification of single compounds and libraries. [Link]
-
National Institutes of Health. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
ACS Publications. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
-
ResearchGate. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. [Link]
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- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scalable Synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Abstract
This comprehensive guide details a robust and scalable synthetic route for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from starting materials to the final purified product. This document emphasizes the rationale behind experimental choices, safety considerations for handling pyrrolidine-based compounds, and strategies for scaling up production. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction and Significance
Substituted pyrrolidines are a class of saturated nitrogen-containing heterocycles that are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making them ideal for targeted interactions with biological macromolecules. The specific substitution pattern of this compound, featuring an isopropyl group on the nitrogen, a methoxy group at the 4-position, and an amine at the 3-position, presents a unique combination of steric and electronic properties that could be explored for potential therapeutic applications. The development of a scalable and efficient synthesis is therefore a critical step towards enabling its broader investigation.
Proposed Synthetic Strategy
The synthesis of highly functionalized pyrrolidines often involves multi-step sequences.[3][4] For the target molecule, a plausible and scalable approach begins with a commercially available starting material and proceeds through key transformations including stereoselective reduction and functional group interconversions. The proposed synthetic pathway is designed to control the trans stereochemistry of the 3,4-disubstituted pyrrolidine core, a common challenge in pyrrolidine synthesis.
The overall synthetic workflow can be visualized as follows:
Caption: Corrected and detailed synthetic workflow.
Corrected Step 3: O-Methylation
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF (10 mL/g of alcohol) at 0 °C, add a solution of the alcohol from Step 2 (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cis-1-isopropyl-3-methoxypyrrolidine.
Corrected Step 4 & 5 would then proceed with this methoxy-intermediate.
-
To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous diethyl ether (10 mL/g of azide) at 0 °C, add a solution of the crude azide from the previous step in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small percentage of ammonium hydroxide to prevent streaking. For large-scale purification, preparative HPLC or supercritical fluid chromatography (SFC) can be employed for efficient separation of enantiomers if a racemic synthesis was performed. [][6][7]The final product is often isolated as a dihydrochloride salt to improve stability and handling. [8][9] Protocol for Dihydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of cold diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2.2 eq) with stirring.
-
The dihydrochloride salt will precipitate out of solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis was performed. [10]
Safety and Handling
Working with pyrrolidine derivatives and the reagents involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood. [11][12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][14]* Reagent Handling:
-
Sodium azide: Extremely toxic and can form explosive metal azides. Handle with extreme care and use non-metal spatulas.
-
Sodium hydride and Lithium aluminum hydride: React violently with water and are flammable. Handle under an inert atmosphere.
-
Methanesulfonyl chloride and Methyl iodide: Corrosive, toxic, and lachrymators. Handle in a well-ventilated fume hood.
-
Pyrrolidine derivatives: Can be irritating to the skin, eyes, and respiratory tract. [11][13]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Scale-Up Considerations
Scaling up this synthesis from the lab bench to a pilot plant or manufacturing scale requires careful consideration of several factors: [16][17]
-
Reaction Exotherms: The reduction with LAH and the quenching steps are highly exothermic. On a larger scale, efficient heat management is critical. This may involve using a jacketed reactor with controlled cooling and slow, controlled addition of reagents. [17]* Reagent Handling and Stoichiometry: Accurate control of reagent stoichiometry is crucial for maximizing yield and minimizing impurities.
-
Workup and Extraction: Liquid-liquid extractions can become cumbersome at a large scale. Alternative purification strategies such as crystallization should be explored. [17]* Purification: Column chromatography is often not practical for large-scale purification. Crystallization of the final product or a salt form is a more viable option. [7]* Process Safety: A thorough process safety review should be conducted before any scale-up activities to identify and mitigate potential hazards.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols and considering the safety and scale-up recommendations, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The proposed synthetic route is based on established chemical transformations and offers a logical pathway to the target molecule with control over stereochemistry.
References
-
Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC - NIH. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. Nature Communications. [Link]
-
Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations. NSF Public Access Repository. [Link]
-
Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. PubMed. [Link]
-
Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines. RSC Publishing. [Link]
-
Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
-
Stereoselective Synthesis of 3,4‐trans‐Disubstituted Pyrrolidines and Cyclopentanes via Intramolecular Radical Cyclizations Mediated by CAN. Sci-Hub. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Cambridge Open Engage. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. LinkedIn. [Link]
-
A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry (RSC Publishing). [Link]
- Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
-
Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. PubMed. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. [Link]
-
Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Letters - ACS Publications. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. [Link]
-
Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. ResearchGate. [Link]
-
Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. ResearchGate. [Link]
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- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
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- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 7. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Welcome to the technical support center for the synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction
The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry, as this scaffold is a key component in a vast array of biologically active compounds.[1][2] Achieving specific stereoisomers, such as the trans configuration in 3,4-disubstituted pyrrolidines, presents a significant synthetic challenge that requires precise control over reaction conditions. This guide outlines a robust synthetic strategy for this compound and addresses potential issues to improve yield, purity, and stereoselectivity.
The proposed synthetic pathway begins with a commercially available chiral precursor, (2S,4R)-4-hydroxyproline, to establish the initial stereochemistry. The synthesis involves protection, methylation, stereoinvertive introduction of an amino precursor, and final N-alkylation. Each step has been analyzed for common pitfalls, and evidence-based solutions are provided.
Proposed Synthetic Workflow
The overall strategy is depicted below. Key transformations include an O-methylation, a Mitsunobu reaction for stereoinversion at the C4 position, azide reduction, and a final reductive amination to install the N-isopropyl group.
Sources
Technical Support Center: Synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Welcome to the technical support center for the synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this stereospecific synthesis. Here, we address common challenges, side reactions, and purification hurdles through a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.
Introduction: A Plausible Synthetic Strategy
The synthesis of this compound, a chiral disubstituted pyrrolidine, requires precise control over stereochemistry and functional group manipulations. While multiple routes can be envisioned, a common and logical pathway initiates from a chiral precursor to establish the trans relationship of the substituents at the C3 and C4 positions. A likely sequence, which will form the basis of this guide, involves these key stages:
-
Stereoselective Formation of a trans-3,4-Disubstituted Pyrrolidine Core: Often achieved by opening a cyclic precursor like an N-protected-3,4-epoxypyrrolidine.
-
Introduction of the Methoxy Group: Typically via nucleophilic attack of a methoxide source.
-
Installation of the Amino Group: Commonly sourced from an azide precursor followed by reduction.
-
N-Isopropylation: Introduction of the isopropyl group onto the pyrrolidine nitrogen, frequently via reductive amination.
-
Protecting Group Manipulations: Strategic use and removal of protecting groups (e.g., Boc) are critical throughout the synthesis.
This guide is structured to address potential issues at each of these critical stages.
Troubleshooting Guide: From Starting Materials to Final Product
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.
Stage 1 & 2: Formation of the trans-4-Methoxy-3-azidopyrrolidine Intermediate
A common starting point for this synthesis is the ring-opening of an N-Boc-3,4-epoxypyrrolidine with an azide source, followed by methylation of the resulting alcohol, or a two-step sequence involving epoxide opening with methanol followed by introduction of the azide. Here we will focus on potential issues arising from the epoxide opening with methanol and subsequent steps.
Question 1: My reaction to open the N-Boc-3,4-epoxypyrrolidine with sodium methoxide in methanol is giving me a mixture of regioisomers. How can I improve the selectivity for the desired C4-methoxy product?
Answer: This is a classic problem of regioselectivity in epoxide ring-opening. The outcome is highly dependent on the reaction conditions, which dictate the mechanism.
-
Under Basic or Neutral Conditions (SN2-type): Nucleophilic attack is favored at the less sterically hindered carbon. In your case, both carbons of the epoxide are similarly substituted, which can lead to a mixture of products.
-
Under Acidic Conditions (SN1-type): The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Troubleshooting Protocol:
-
Switch to Acid-Catalyzed Conditions: To favor attack at the C4 position, consider using methanol as the solvent with a catalytic amount of a strong acid like H₂SO₄ or a Lewis acid such as BF₃·OEt₂. The acid catalyst will protonate the epoxide oxygen, leading to a transition state with more positive character on the adjacent carbons, directing the methanol to attack the C4 position.
-
Monitor Temperature Closely: These reactions are often exothermic. Maintain a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel is typically required to separate the regioisomers. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, may be effective.
Question 2: After obtaining my trans-3-hydroxy-4-methoxypyrrolidine, the subsequent conversion of the hydroxyl group to an azide using diphenylphosphoryl azide (DPPA) is giving low yields and multiple byproducts. What is going wrong?
Answer: The Mitsunobu reaction, often used for this transformation, is sensitive to several factors. Low yields can stem from steric hindrance, improper reaction setup, or side reactions.
Common Issues and Solutions:
| Problem | Likely Cause | Recommended Solution |
| Low Conversion | Steric hindrance around the hydroxyl group. Incomplete activation of the alcohol. | Ensure slow, dropwise addition of the DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) to the cooled (0 °C) solution of the alcohol, triphenylphosphine (PPh₃), and DPPA. Allow the reaction to stir at 0 °C for 30 minutes before slowly warming to room temperature. |
| Formation of an Elimination Product (Pyrroline) | The intermediate phosphonium salt can be deprotonated by the azide or other bases present if the subsequent SN2 displacement is slow. | Maintain a low reaction temperature to disfavor elimination pathways. Ensure the use of high-purity reagents, as impurities can act as unintended bases. |
| Complex Purification | Triphenylphosphine oxide (Ph₃PO) and the reduced azodicarboxylate are major byproducts that can complicate purification. | To remove Ph₃PO, you can try precipitating it from a nonpolar solvent like diethyl ether or a mixture of hexane and ethyl acetate. Alternatively, after the reaction, you can oxidize any remaining PPh₃ to Ph₃PO with an oxidant like H₂O₂ and then perform a standard workup and chromatography. |
Experimental Protocol for Azide Formation:
-
Dissolve the N-Boc-trans-3-hydroxy-4-methoxypyrrolidine (1.0 eq), PPh₃ (1.5 eq), and DPPA (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add DIAD (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Stage 3: Reduction of the Azide to the Primary Amine
Question 3: I am reducing the azide group to a primary amine using catalytic hydrogenation (H₂/Pd-C), but the reaction is sluggish and I'm seeing incomplete conversion even after extended reaction times. I am also concerned about debenzylation if I were using an N-benzyl protecting group.
Answer: Catalytic hydrogenation can be sensitive to catalyst poisoning and substrate purity.
Troubleshooting Protocol:
-
Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. Palladium on carbon (Pd/C) can vary in activity. Sometimes, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) is required, especially if there is a risk of catalyst poisoning.
-
Substrate Purity: Trace impurities, especially sulfur-containing compounds or residual phosphines from a previous Mitsunobu reaction, can poison the catalyst. Ensure your azide intermediate is thoroughly purified.
-
Solvent Choice: Methanol or ethanol are standard solvents. Ensure they are of high purity.
-
Reaction Conditions: Use a hydrogen pressure of 50 psi to atmospheric pressure. Agitate the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Alternative Reduction Methods: If catalytic hydrogenation remains problematic, consider alternative, non-catalytic methods:
-
Staudinger Reaction: Treat the azide with PPh₃ in THF/water. This is a mild and often high-yielding method, though it requires removal of Ph₃PO.
-
Sodium Borohydride/CoCl₂: This system can effectively reduce azides in milder conditions than LiAlH₄.[1]
-
Logical Flow for Troubleshooting Azide Reduction
Caption: Troubleshooting flowchart for incomplete azide reduction.
Stage 4: N-Isopropylation via Reductive Amination
Question 4: I am attempting the N-isopropylation of my trans-4-methoxy-3-aminopyrrolidine (after deprotection of the pyrrolidine nitrogen) using acetone and sodium triacetoxyborohydride (STAB-H), but I am observing the formation of a significant amount of a di-isopropylamino byproduct. How can I favor mono-isopropylation?
Answer: Over-alkylation is a common side reaction in reductive aminations when a primary amine is the starting material. The newly formed secondary amine can be more nucleophilic than the starting primary amine and can react with another molecule of the carbonyl compound.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the primary amine relative to acetone (e.g., 1.2 equivalents of amine to 1.0 equivalent of acetone). This is often counterintuitive but can help consume the acetone before it can react with the product. However, if your amine is the limiting reagent, this is not a viable option.
-
Slow Addition of Acetone: Add the acetone slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the carbonyl compound, disfavoring the second alkylation event.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally a good choice as it is mild and selective for the reduction of the iminium ion over the ketone.[2] Ensure it is added to the pre-formed mixture of the amine and acetone to allow for imine formation.
-
pH Control: Reductive amination is often most efficient under weakly acidic conditions (pH 5-6), which favors iminium ion formation.[3] You can add a small amount of acetic acid as a catalyst.
-
Stepwise Procedure: If over-alkylation persists, a stepwise approach can be beneficial. First, form the imine by stirring the amine and acetone in a solvent like methanol. Monitor for complete imine formation by NMR or LC-MS. Then, add a less reactive borohydride reducing agent, such as sodium borohydride (NaBH₄), to reduce the imine. This can sometimes offer better control than the one-pot procedure.
Stage 5: Boc Deprotection
Question 5: When I deprotect the N-Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM), I am getting a lower than expected yield and some charring. What is happening and what are my alternatives?
Answer: The deprotection of a Boc group proceeds via the formation of a stable tert-butyl cation.[4] This cation is a potent alkylating agent and can react with nucleophilic sites on your molecule or the solvent, leading to byproducts. Charring suggests decomposition, which can be caused by overly harsh acidic conditions.
Common Issues and Solutions:
| Problem | Likely Cause | Recommended Solution |
| t-Butylation Byproduct | The tert-butyl cation generated during deprotection alkylates a nucleophilic site on your product (e.g., the primary amine). | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), anisole, or thioanisole (1-2 equivalents). |
| Low Yield/Decomposition | The reaction conditions are too harsh for your substrate. | Use a milder acid or different conditions. A common alternative is using a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether. This often provides the product as a clean hydrochloride salt.[3] |
| Incomplete Reaction | Insufficient acid or reaction time. | Ensure you are using a sufficient excess of acid (e.g., 20-50% v/v TFA in DCM). Monitor the reaction by TLC or LC-MS until all starting material is consumed. |
Synthetic Pathway and Potential Side Reactions
Caption: A plausible synthetic route and key side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the trans stereoisomer typically favored in the nucleophilic opening of N-protected 3,4-epoxypyrrolidines? A1: The nucleophilic attack on an epoxide proceeds via an SN2 mechanism, which involves inversion of stereochemistry at the carbon center being attacked. The fused bicyclic-like structure of the epoxide forces the nucleophile to approach from the face opposite to the C-O bond, resulting in the trans configuration of the two substituents.
Q2: Can I perform the N-isopropylation before the azide reduction? A2: It is generally not advisable. The conditions for reductive amination could potentially reduce the azide group, leading to a complex mixture of products. It is best to follow a synthetic sequence where sensitive functional groups are introduced after more robust transformations are completed.
Q3: My final product is an oil and difficult to purify by chromatography. Are there other purification methods? A3: Since your final product is a free amine, you can convert it to a crystalline salt for purification. Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate and can be collected by filtration and recrystallized to high purity.
Q4: How can I confirm the trans stereochemistry of my final product? A4: The most definitive method is 2D NMR spectroscopy, specifically a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. For the trans isomer, you would expect to see NOE correlations between the protons at C3 and C4 with protons on the same face of the pyrrolidine ring, but not a strong correlation between the C3-H and C4-H themselves, depending on their coupling constants. The coupling constant (³J) between the C3-H and C4-H in the ¹H NMR spectrum can also be indicative; trans protons typically show a larger coupling constant than cis protons.
References
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
ResearchGate. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
ResearchGate. (2018). Epoxide ring opening with methanol in nitromethane at room temperature. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
NIH. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine under experimental conditions
Technical Support Center: Stability of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound and its dihydrochloride salt (CAS 1390654-58-6). This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile pyrrolidine derivative in their experimental workflows. Understanding the stability profile of this molecule is critical for ensuring reproducible results, maximizing reaction yields, and maintaining the integrity of your research.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the chemical rationale behind the stability issues you might encounter and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
Answer: The stability of this molecule is dictated by three key functional groups:
-
A Secondary Aminopyrrolidine Ring: The pyrrolidine ring contains a secondary amine at the 3-position and a tertiary amine at the 1-position (once the isopropyl group is attached). Secondary and tertiary amines are susceptible to oxidation.[1][2] The nitrogen lone pair can be attacked by oxidizing agents, potentially forming N-oxides or leading to ring-opening or other degradation products.
-
A Methoxy Group (Ether): The C-O bond in the methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.[3] This process, known as O-demethylation, would result in the formation of a hydroxyl group.
-
Stereochemistry: The trans configuration of the substituents on the pyrrolidine ring is a key feature. Conditions that could lead to epimerization at these stereocenters, such as prolonged exposure to strong bases or certain catalysts, should be carefully evaluated, although this is generally less common than chemical degradation.
Q2: How should I properly store this compound and its salts?
Answer: Proper storage is the first line of defense against degradation. Based on the known reactivity of similar aminopyrrolidines, the following conditions are recommended.[4][5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential oxidative and hydrolytic degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, a key driver of amine oxidation.[1][7] |
| Light | Amber Vial / Dark Location | Protects against photolytic degradation, to which many organic molecules are sensitive. |
| Moisture | Tightly Sealed Container | The compound, especially in its free base form, can be hygroscopic. Moisture can facilitate hydrolysis.[8] |
For the dihydrochloride salt, protection from moisture is particularly critical as it is highly hygroscopic.
Q3: I've noticed a color change in my sample over time. What does this indicate?
Answer: A color change, typically to a yellow or brown hue, is a common visual indicator of amine oxidation.[1] This often results from the formation of highly conjugated impurities or nitrone species which absorb visible light.[9] If you observe a color change, it is crucial to re-analyze the purity of the material before use, as its effective concentration may have decreased and the degradation products could interfere with your experiment.
Troubleshooting Experimental Failures
This section addresses common problems encountered during experiments and links them to potential stability issues with the compound.
Scenario 1: My reaction yield is consistently lower than expected.
Low yields can be frustrating. Before re-optimizing other parameters, it's essential to rule out the degradation of your starting material.
Troubleshooting Workflow:
Causality: The secondary amine in the pyrrolidine ring is a nucleophile but also a site for oxidation.[1] If your reaction involves electrophilic reagents, you must ensure that side reactions involving the amine are not the primary cause of low yield. More importantly, common lab solvents, if not properly de-gassed, contain dissolved oxygen which can facilitate aerobic oxidation of amines, sometimes catalyzed by trace metals.[7]
Scenario 2: I'm seeing unexpected peaks in my HPLC or LC-MS analysis.
The appearance of new, unexpected peaks is a direct sign of degradation or impurity formation. A systematic approach, known as a forced degradation study, can help identify these peaks.[8][10]
Possible Degradants and Their Causes:
| Potential Degradant | Causal Condition | Expected Mass Change |
| N-Oxide | Oxidative Stress (e.g., H₂O₂, air) | +16 Da |
| Des-methyl alcohol | Strong Acidic Hydrolysis (e.g., HCl, high temp) | -14 Da (CH₂) |
| Ring-Opened Products | Harsh Oxidative/Hydrolytic conditions | Varies |
| Imines/Nitrones | Oxidative Dehydrogenation | -2 Da (loss of H₂) |
Mechanistic Insight: Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade a compound to understand its breakdown pathways.[11][12] By exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products and develop an analytical method that can resolve them from the parent compound.
Protocols for Stability Assessment
Protocol 1: Standard Handling and Solution Preparation
This protocol minimizes degradation during routine experimental use.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
Inert Atmosphere: Perform all weighing and transfers in a glove box or under a stream of inert gas (Argon or Nitrogen).
-
Solvent Selection: Use fresh, HPLC-grade solvents. If the experiment is sensitive to oxidation, use solvents that have been de-gassed by sparging with an inert gas for 15-20 minutes.
-
Solution Storage: Prepare solutions fresh whenever possible. If a stock solution must be stored, store it at 2-8°C under an inert atmosphere and use within 24-48 hours. Test for degradation if stored longer.
-
pH Control: Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) conditions unless required by the reaction, as these can promote hydrolysis or other side reactions.
Protocol 2: Rapid Purity Assessment by HPLC-UV
This is a generic method to quickly check the purity of your starting material.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.
Rationale: The acidic mobile phase ensures the amine is protonated, leading to better peak shape on a standard C18 column. Formic acid is used as it is a weaker acid than trifluoroacetic acid (TFA) and less likely to cause on-column degradation.
Protocol 3: Basic Forced Degradation Study
This protocol helps identify potential degradation products.[10][11]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Set Up Stress Conditions: In separate, labeled vials, mix the stock solution with the stressor:
-
Acid Hydrolysis: Add an equal volume of 2N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add an equal volume of 2N NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal: Heat the stock solution at 60°C for 4 hours.
-
Control: Keep the stock solution at room temperature.
-
-
Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analysis: Analyze all samples by the HPLC method described in Protocol 2. Compare the chromatograms to the control sample to identify new peaks. The goal is to achieve 5-20% degradation of the main peak.[3][11]
References
- DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
- BenchChem. (n.d.). stability of 4-methoxybenzoic acid under acidic and basic conditions.
- Quora. (2018). What is the role of methoxy group in phenol acidic strength?
- Pharmaffiliates. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- ACS Publications. (n.d.). Developments in the Aerobic Oxidation of Amines | ACS Catalysis.
- NIH. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC.
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
- Academia.edu. (2025). Degradation studies of amines and alkanolamines during sour gas treatment process.
- PubMed. (2014). Redox-neutral α-oxygenation of amines: reaction development and elucidation of the mechanism.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (2025). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones | Request PDF.
- ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- CPAChem. (n.d.). Safety data sheet.
- ChemicalBook. (2025). (R)-3-Aminopyrrolidine - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpachem.com [cpachem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Reaction Conditions for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Welcome to the technical support center for the synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related pyrrolidine derivatives. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific reasoning to empower your process optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to prepare this compound?
A1: A robust and frequently employed strategy involves a two-step sequence starting from the commercially available precursor, trans-3-(Boc-amino)-4-methoxypyrrolidine. The synthesis proceeds via:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the 3-amino position under acidic conditions to yield trans-3-amino-4-methoxypyrrolidine.
-
Reductive Amination: N-isopropylation of the resulting primary amine with acetone in the presence of a suitable reducing agent to afford the final product.
This approach is favored due to the accessibility of the starting material and the generally high efficiency and selectivity of the two subsequent reactions.
Q2: Why is the trans stereochemistry important, and how is it maintained throughout the synthesis?
A2: The spatial arrangement of substituents on the pyrrolidine ring is critical as it dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. The trans configuration of the 3-amino and 4-methoxy groups is established in the starting material. Both the Boc deprotection and the subsequent reductive amination at the exocyclic amine do not affect the stereocenters on the pyrrolidine ring. Therefore, the trans stereochemistry is retained throughout this synthetic sequence. It is crucial to confirm the stereochemistry of the final product, often through 2D NMR techniques like NOESY.
Q3: What are the most common impurities I might encounter in the final product?
A3: Common impurities can arise from several sources:
-
Unreacted Starting Material: Residual trans-3-amino-4-methoxypyrrolidine from an incomplete reductive amination.
-
Over-alkylation Products: While less common when starting with a primary amine and acetone, the formation of tertiary amines is a potential side reaction in amine alkylations.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as byproducts from the reducing agent.
-
Oxidation Products: Amines can be susceptible to air oxidation, leading to the formation of N-oxides or other degradation products.[1]
-
Carbamates: Reaction of the amine product with atmospheric carbon dioxide can form carbamates.[1]
Troubleshooting Guide
Part 1: Boc Deprotection of trans-3-(Boc-amino)-4-methoxypyrrolidine
The removal of the Boc group is typically straightforward, but issues can arise.
Problem 1: Incomplete or Slow Deprotection
-
Symptoms: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions.[2] Ensure a sufficient excess of a strong acid is used. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous solvent like dioxane or dichloromethane (DCM) are standard choices.[2]
-
Low Reaction Temperature: While often performed at 0°C to room temperature, gentle warming (e.g., to 40°C) can sometimes be necessary if the reaction is sluggish. However, be cautious of potential side reactions at elevated temperatures.
-
Water Contamination: Anhydrous conditions are preferable, as water can interfere with some acid reagents.
-
Problem 2: Product Isolation Issues
-
Symptoms: Difficulty in precipitating or isolating the deprotected amine salt.
-
Possible Causes & Solutions:
-
Solvent Choice: The deprotected amine is often isolated as a hydrochloride or trifluoroacetate salt. If the salt is soluble in the reaction solvent, precipitation can be induced by adding a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[2]
-
Hygroscopic Product: Amine salts can be hygroscopic. Ensure all workup and isolation steps are performed under a dry atmosphere to prevent the formation of a sticky oil instead of a crystalline solid.
-
Part 2: Reductive Amination with Acetone
This step introduces the isopropyl group onto the pyrrolidine nitrogen.
Problem 3: Low Yield of the Final Product
-
Symptoms: The reaction yields a low amount of the desired this compound.
-
Possible Causes & Solutions:
-
Inefficient Imine Formation: The reaction proceeds through an imine intermediate. The formation of this intermediate can be slow. Adding a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can be beneficial. For less reactive substrates, the addition of a Lewis acid like Ti(Oi-Pr)₄ or ZnCl₂ can improve yields.
-
Incorrect Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often used for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective. Sodium borohydride (NaBH₄) can also be used, but it can reduce the acetone, so it should be added after allowing sufficient time for imine formation.
-
pH Control: The pH of the reaction mixture can influence the rate of both imine formation and reduction. Maintaining a slightly acidic pH (around 5-6) is often optimal.
-
Problem 4: Formation of Side Products
-
Symptoms: TLC or LC-MS analysis shows significant peaks other than the starting material and the desired product.
-
Possible Causes & Solutions:
-
Acetone Self-Condensation: Under certain conditions (especially basic), acetone can undergo self-condensation (aldol reaction). Using a stoichiometric amount or a slight excess of acetone can minimize this.
-
Reduction of Acetone: As mentioned, if a strong reducing agent like NaBH₄ is used, it can reduce the acetone to isopropanol. It is recommended to use milder reagents like STAB.
-
Experimental Protocols
Protocol 1: Boc Deprotection
-
Dissolve trans-3-(Boc-amino)-4-methoxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) or 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether or MTBE to precipitate the amine salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the amine salt.[2]
Protocol 2: Reductive Amination
-
To a solution of trans-3-amino-4-methoxypyrrolidine salt (1.0 eq) in a suitable solvent (e.g., dichloroethane, methanol, or THF), add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Add acetone (1.1-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Conditions for Reductive Amination
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Solvent | Dichloroethane (DCE), THF | Methanol (MeOH) | Methanol (MeOH), Ethanol (EtOH) |
| pH | Slightly acidic (often with added AcOH) | 6-7 | Neutral to slightly basic |
| Key Considerations | Mild, selective for imines. | Water-stable, but toxic cyanide byproduct. | Can reduce acetone; add after imine formation. |
Visualization
Synthetic Workflow
Caption: A two-step synthetic route to the target compound.
Troubleshooting Decision Tree for Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting low yields.
References
Sources
common pitfalls in handling trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Technical Support Center: trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the handling, storage, and application of this versatile pyrrolidine building block. Our insights are grounded in the fundamental principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide: Common Experimental Pitfalls
This section directly addresses specific issues that may arise during your experiments, providing potential causes and validated solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
You're using this compound as a nucleophile in an amide coupling or SNAr reaction, but the yield is low or varies between runs. You also observe unidentified spots on your TLC or peaks in your LC-MS.
Potential Causes & Solutions:
-
Atmospheric CO₂ Contamination: Amines, particularly secondary amines like this one, can react with atmospheric carbon dioxide to form stable carbamate salts. This effectively reduces the concentration of the free amine available for your desired reaction.
-
Solution: Always handle the amine under an inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents for your reaction. If you suspect carbamate formation, you can sometimes reverse it by gentle heating under vacuum, though prevention is far better.
-
-
Oxidative Degradation: The pyrrolidine motif, especially with an electron-rich system, can be susceptible to oxidation, leading to colored impurities or byproducts like imines or enamines.
-
Solution: Store the amine under an inert atmosphere and protect it from light. When setting up reactions, ensure all solvents are sparged with N₂ or Ar. The use of antioxidants is generally not recommended as it can complicate purification.
-
-
Steric Hindrance: The N-isopropyl group provides significant steric bulk, which can impede its approach to sterically hindered electrophiles.
-
Solution: For challenging couplings, consider switching to a more reactive electrophile (e.g., an acyl fluoride instead of an acyl chloride). Alternatively, higher reaction temperatures or the use of microwave irradiation can help overcome the activation energy barrier.
-
Experimental Workflow: Inert Atmosphere Handling
Caption: Workflow for setting up a reaction under an inert atmosphere.
Issue 2: Compound Degradation During Aqueous Workup or Purification
After quenching your reaction, you notice a significant loss of product during liquid-liquid extraction or that the compound appears to decompose on a silica gel column.
Potential Causes & Solutions:
-
Emulsion Formation: The amphiphilic nature of the amine salt can lead to persistent emulsions during aqueous workup, trapping your product.
-
Solution: Use brine (saturated NaCl solution) instead of deionized water to break up emulsions. Alternatively, adding a small amount of a more nonpolar solvent like MTBE can be effective.
-
-
Acid-Mediated Ether Cleavage: The 4-methoxy group is an ether, which can be labile under strongly acidic conditions (pH < 2), especially with heating. This can cleave the methyl group, revealing a hydroxyl group.
-
Solution: Avoid strong acids during workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7-8) for neutralization. If your product is basic, you can often extract it into an organic solvent from a basic aqueous phase (pH > 10).
-
-
Degradation on Silica Gel: The acidic nature of standard silica gel can cause streaking, low recovery, or decomposition of basic compounds like amines.
-
Solution:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia.
-
Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column for purification.
-
-
Decision Tree: Purification Strategy
Technical Support Center: Purification of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Welcome to the technical support center for the purification of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this polar, chiral pyrrolidinamine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance the purity of your final compound.
I. Understanding the Molecule: Key Purification Challenges
This compound presents a multifaceted purification challenge due to its structural features:
-
Polarity: The presence of a primary amine, a tertiary amine, and a methoxy group imparts significant polarity to the molecule. This can lead to difficulties with traditional reversed-phase chromatography, where the compound may have limited retention.[1][2]
-
Basicity: The amine functional groups make the compound basic, which can result in significant peak tailing during silica gel chromatography due to strong interactions with acidic silanol groups.[3]
-
Chirality: The molecule contains two stereocenters, leading to the possibility of diastereomeric (cis/trans) and enantiomeric impurities. For many pharmaceutical applications, isolation of a single stereoisomer is crucial, as different enantiomers can have varied pharmacological activities and safety profiles.[4][5]
-
Solubility: As a polar amine, its solubility can be highly dependent on pH, which can be leveraged during purification but also requires careful control.
II. Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of this compound and provides a logical workflow for their resolution.
Problem 1: Poor Separation and Peak Tailing in Column Chromatography
Symptoms:
-
Broad, tailing peaks on silica gel TLC or column chromatography.
-
Co-elution of the product with polar impurities.
-
Low resolution between the desired product and closely related impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing and poor separation.
Causality Explained:
-
Adding a Basic Modifier: Triethylamine (Et3N) or ammonium hydroxide (NH4OH) in the mobile phase will compete with the basic amine of your product for binding to the acidic silanol groups on the silica surface.[3] This minimizes strong ionic interactions, leading to more symmetrical peak shapes and improved resolution.
-
Basified Silica Gel: Pre-treating the silica gel with a basic solution can neutralize the acidic sites, providing a more inert stationary phase for the separation of basic compounds.[3]
-
Reversed-Phase with Basic Mobile Phase: For highly polar amines, reversed-phase chromatography can be effective if a high aqueous mobile phase is used. To prevent peak tailing, a basic modifier (e.g., ammonium bicarbonate or triethylamine) should be added to maintain the amine in its neutral, less interactive form.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are not well-retained in reversed-phase chromatography.[1][6] It uses a polar stationary phase (like silica or an amino-bonded phase) with a high organic content mobile phase, providing good retention for polar analytes.[1][6]
Problem 2: Diastereomeric and/or Enantiomeric Impurities Detected
Symptoms:
-
NMR or LC-MS analysis shows the presence of the cis isomer.
-
Chiral analysis indicates a mixture of enantiomers.
Troubleshooting Workflow:
Caption: Decision tree for separating stereoisomers.
Causality Explained:
-
Achiral Chromatography for Diastereomers: Cis and trans diastereomers have different physical properties and can often be separated by standard chromatographic techniques. Methodical optimization of the mobile phase and stationary phase is key.
-
Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts.[7] These salts have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Chiral HPLC: This is a powerful technique for separating enantiomers.[4][7] Polysaccharide-based chiral stationary phases are often effective for a wide range of compounds, including amines.[4][7]
-
Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent creates a mixture of diastereomers, which can then be separated by standard achiral chromatography.[8][9]
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method on silica gel?
A1: For a polar amine like this compound, a good starting mobile phase would be a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of a basic modifier. Begin with a gradient of 5-10% MeOH in DCM and add 1% triethylamine or ammonium hydroxide to the mobile phase to prevent peak tailing.[3] Monitor the separation by TLC to optimize the solvent ratio.
Q2: My compound is available as a dihydrochloride salt. How does this affect purification?
A2: The dihydrochloride salt form indicates that the compound has been purified, likely through crystallization, and is more stable and easier to handle than the free base.[10][11][12][13] If you need the free base for a subsequent reaction, you will need to neutralize the salt with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the free amine into an organic solvent. The salt itself is highly polar and will not be amenable to normal-phase chromatography.
Q3: Can I use recrystallization for purification?
A3: Yes, recrystallization can be a very effective purification technique, especially for removing minor impurities and for isolating a specific salt form. The success of recrystallization depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. However, be aware that recrystallization can sometimes lead to the formation of different polymorphic or solvated forms, which may have different physical properties.[14]
Q4: Are there any stability concerns I should be aware of?
IV. Experimental Protocols
Protocol 1: Preparative HPLC Purification (Reversed-Phase)
This protocol is suitable for high-purity isolation on a small to medium scale.
-
Column Selection: C18 stationary phase, 10 µm particle size.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Ammonium bicarbonate in water.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-25% Solvent B over 30 minutes) to elute non-polar impurities.
-
Increase the gradient to elute the product.
-
A final high-organic wash will clean the column.
-
-
Fraction Collection: Collect fractions based on UV absorbance and analyze by LC-MS or TLC to identify the pure product fractions.
-
Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize to obtain the product as the ammonium bicarbonate salt. Alternatively, basify the aqueous solution and extract the free base with an organic solvent.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol provides a starting point for analytical or preparative chiral separation.
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or similar).[7]
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol (IPA) is a common starting point. A typical ratio is 90:10 (v/v). A small amount of a basic additive like diethylamine (0.1%) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV at a low wavelength (e.g., 210 nm) where the compound absorbs.[4]
-
Optimization: Adjust the ratio of hexane to IPA to optimize the separation. Increasing the IPA content will generally decrease retention time.
Data Summary Table:
| Purification Technique | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Normal-Phase Chromatography | Silica Gel | DCM/MeOH + 1% Et3N | Good for removing less polar impurities. |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile + 0.1% NH4HCO3 | High resolution for polar compounds. |
| HILIC | Silica or Amino | Acetonitrile/Water + Buffer | Excellent for highly polar compounds not retained by RP.[1][6] |
| Chiral HPLC | Polysaccharide-based | Hexane/Isopropanol + 0.1% DEA | Direct separation of enantiomers.[4][7] |
V. References
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Available from: [Link]
-
Reddit. Chromotography with free amines?. Available from: [Link]
-
PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available from: [Link]
-
Graduate School of Pharmaceutical Sciences. Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. Available from: [Link]
-
PMC - NIH. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available from: [Link]
-
PMC - NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available from: [Link]
-
PubMed. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Available from: [Link]
-
CP Lab Safety. This compound dihydrochloride, 95% Purity, C8H20Cl2N2O, 1 gram. Available from: [Link]
-
PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available from: [Link]
-
Springer. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Available from: [Link]
-
PubChem. 2-(Methoxymethyl)pyrrolidin-1-amine. Available from: [Link]
Sources
- 1. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 2. DSpace [helda.helsinki.fi]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. 1390654-58-6|trans-1-Isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 12. Trans-1-Isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride,1390654-58-6-Amadis Chemical [amadischem.com]
- 13. You are being redirected... [hit2lead.com]
- 14. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine Samples
This technical support guide is designed for researchers, scientists, and drug development professionals working with trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine. Here, we address common challenges related to impurities that may be encountered during and after its synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the high purity of your compound, which is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in my this compound sample?
A1: Impurities can arise from various stages of the synthesis. The most common classes of impurities include:
-
Diastereomeric Impurities: The corresponding cis-isomer is a common impurity that can be difficult to separate due to similar physical properties.
-
Unreacted Starting Materials: Depending on the synthetic route, you may find residual amounts of the protected pyrrolidine precursor or the amine starting material.
-
By-products from Protecting Group Cleavage: If a Boc-protecting group is used, by-products from its removal, such as tert-butylated species, can be present.[1][2]
-
Side-products from Reductive Amination: The reaction of the pyrrolidinamine precursor with acetone might lead to incompletely reduced imine intermediates or other side-products.[3][4]
-
Residual Solvents and Reagents: Solvents used during the synthesis and purification, as well as excess reagents, can be retained in the final product.
Q2: My final product has a low yield after purification. What could be the reason?
A2: Low yields can often be attributed to sub-optimal reaction conditions or losses during purification. In the context of diastereomeric salt crystallization for chiral resolution, low yields might stem from the solubility of both diastereomeric salts in the chosen solvent system.[5] For chromatographic purification, improper selection of the stationary or mobile phase can lead to poor separation and loss of product during fraction collection.
Q3: I am observing poor resolution in my chiral HPLC analysis. What parameters should I optimize?
A3: Poor resolution in chiral HPLC is a common issue. The most critical factor is the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based columns are often a good starting point for a wide range of compounds.[5] Other parameters to optimize include the mobile phase composition (including additives like diethylamine for basic compounds), flow rate, and column temperature.[6]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for the purification of my compound?
A4: Yes, SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of organic solvents.[][8] Polysaccharide-based and cyclofructan-based CSPs have shown good performance in separating chiral primary amines under SFC conditions.[][9]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to identifying and resolving specific impurities in your this compound samples.
Issue 1: Presence of the cis-Diastereomer
The presence of the cis-isomer is a common stereochemical impurity. Its removal is crucial for applications where specific stereochemistry is required.
Identification:
-
Chiral HPLC/SFC: This is the most definitive method to identify and quantify the cis- and trans-isomers. The two diastereomers will have different retention times on a suitable chiral stationary phase.
-
NMR Spectroscopy: High-field ¹H and ¹³C NMR can distinguish between the cis and trans isomers. The coupling constants and chemical shifts of the protons on the pyrrolidine ring will differ due to their different spatial arrangements. For example, in the trans isomer, the coupling constant between the protons at C3 and C4 is typically larger than in the cis isomer.
Resolution Protocol: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for separating diastereomers via crystallization.
-
Resolving Agent Selection: Choose a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts with your amine. The choice of the resolving agent is critical and may require screening.
-
Salt Formation:
-
Dissolve your impure amine mixture in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the amine solution while stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess (ee) of the crystallized salt should be checked by chiral HPLC.
-
Recrystallize the salt if the desired purity has not been achieved.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified trans-amine.
-
Troubleshooting Workflow for Diastereomer Separation
Caption: Workflow for separating diastereomers.
Issue 2: Impurities from Boc-Deprotection
The use of a tert-butoxycarbonyl (Boc) protecting group is common in pyrrolidine synthesis. Its removal, typically under acidic conditions, can generate impurities.
Identification:
-
Mass Spectrometry (MS): Look for peaks corresponding to the mass of your product plus 56 Da (C₄H₈), which indicates tert-butylation on a nitrogen or oxygen atom.
-
NMR Spectroscopy: The presence of a singlet integrating to 9 protons around 1.3-1.5 ppm in the ¹H NMR spectrum, which does not correspond to the isopropyl group, is indicative of a tert-butyl group.
Resolution Protocol: Scavenging and Purification
-
Use of Scavengers: During the Boc-deprotection step, add a scavenger such as triethylsilane or anisole to the reaction mixture. These scavengers will react with the liberated tert-butyl cation, preventing it from alkylating your product.
-
Aqueous Wash: After the reaction, perform an acidic aqueous wash to remove any remaining scavenger and its by-products.
-
Chromatography: If tert-butylated impurities are still present, they can usually be separated from the desired product by standard column chromatography on silica gel, as their polarity will be significantly different.
Issue 3: Incomplete Reductive Amination and Side-Products
Reductive amination is a likely step to introduce the N-isopropyl group. Incomplete reactions or side reactions can lead to impurities.
Identification:
-
TLC/LC-MS: Monitor the reaction progress to ensure the complete consumption of the starting amine. The imine intermediate will have a different retention factor and mass than the starting material and product.
-
NMR Spectroscopy: The presence of signals corresponding to the starting amine in the final product's NMR spectrum indicates an incomplete reaction.
Resolution Protocol: Optimization and Purification
-
Reaction Optimization:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for one-pot reductive aminations.[10] Ensure it is added in a sufficient molar excess.
-
pH Control: The reaction is typically carried out under slightly acidic conditions to promote imine formation.
-
Reaction Time and Temperature: Monitor the reaction to determine the optimal time and temperature for completion.
-
-
Purification:
-
Aqueous Workup: A standard aqueous workup can remove many of the inorganic salts and water-soluble by-products.
-
Column Chromatography: If unreacted starting material or other non-polar impurities are present, column chromatography on silica gel is an effective purification method.
-
Data Presentation
Table 1: Analytical Methods for Purity Assessment
| Analytical Technique | Purpose | Key Parameters to Consider |
| Chiral HPLC | Separation and quantification of enantiomers and diastereomers. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, temperature, flow rate. |
| Chiral SFC | Alternative to HPLC for chiral separations, often faster and greener. | Chiral stationary phase, co-solvent, backpressure, temperature. |
| NMR Spectroscopy | Structural elucidation and identification of impurities. | Solvent, field strength. 2D techniques (COSY, HSQC) can aid in structure confirmation. |
| Mass Spectrometry | Determination of molecular weight and identification of by-products. | Ionization source (e.g., ESI, APCI), mass analyzer. |
Experimental Protocols
Protocol 1: General Chiral HPLC Method Development
-
Column Screening: Screen a set of chiral stationary phases (CSPs), such as Chiralpak® IA, IB, IC, and ID, with a standard mobile phase (e.g., n-hexane/isopropanol).
-
Mobile Phase Optimization: Once a CSP shows some separation, optimize the mobile phase composition by varying the ratio of the polar and non-polar solvents.
-
Additive Screening: For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution.
-
Temperature and Flow Rate Optimization: Fine-tune the separation by adjusting the column temperature and mobile phase flow rate.
Hypothetical Synthetic Pathway and Potential Impurities
Caption: A plausible synthetic route and the origin of common impurities.
References
- Gilar, M., & Bouvier, E. S. (2005). Diastereoselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society.
- BenchChem. (2025).
- Wren, S., & Schmalz, H. G. (2007). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- Reddy, K. L., & Reddy, M. A. (2006). Chemoenzymatic synthesis of (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry.
-
ResearchGate. (n.d.). High-Throughput Purification of Combinatorial Libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Padwa, A., & Bur, S. K. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Accounts of Chemical Research.
-
Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]
- Pyne, S. G., et al. (2004). A New Strategy for the Diastereoselective Synthesis of Polyfunctionalized Pyrrolidines. Synlett.
- Sci-Hub. (n.d.). Stereoselective synthesis of 4-alkylidene pyrrolidinones and pyrrolizidinones.
- Grigor'ev, I. A., & Kirilyuk, I. A. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules.
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]
- Carretero, J. C., & Arrayás, R. G. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- ChemicalBook. (n.d.). (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1 H NMR.
- DOI. (n.d.). 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (33).
- BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
- BOC Sciences. (n.d.).
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]
- Dixon, D. J., & O'Brien, P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.).
-
ResearchGate. (n.d.). How can I improve my chiral column resolution?. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
- BenchChem. (2025).
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.).
- Selvita. (2024).
- The Organic Chemistry Tutor. (2025).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Myers, A. G. (n.d.). Chem 115.
- Chemistry Steps. (n.d.).
-
National Center for Biotechnology Information. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- Cambridge Open Engage. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
Sources
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Technical Support Center: Enhancing the Solubility of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine for In Vitro Assays
Welcome to the technical support guide for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine (dihydrochloride). This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address solubility challenges encountered during in vitro experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific assay system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the recommended starting solvent for preparing a stock solution of this compound dihydrochloride?
The standard and highly recommended approach is to first prepare a concentrated stock solution in a polar aprotic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.[1][2] DMSO is capable of dissolving a very broad range of both polar and nonpolar compounds, making it an excellent starting point for novel small molecules.[3] This concentrated stock can then be serially diluted into the final aqueous assay buffer or cell culture medium to achieve the desired working concentration.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?
This is a very common issue known as "precipitation upon dilution."[1] It occurs because the compound's solubility is dramatically higher in 100% DMSO than in the predominantly aqueous environment of your assay buffer. When the DMSO stock is diluted, the final concentration of the organic solvent is often too low (typically kept below 1% to avoid cell toxicity) to maintain the compound in a dissolved state.[4][5] The core of the problem is the shift from a favorable organic environment to an unfavorable aqueous one for a hydrophobic molecule.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
While there is no universal answer, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in cell culture medium. Many studies commonly use 0.1% DMSO.[4] However, the sensitivity to DMSO is highly dependent on the specific cell type and the duration of exposure.[6] Some robust cell lines may tolerate up to 1%, but this can introduce off-target effects or stress responses.[5][7] It is imperative to run a vehicle control (medium + same final concentration of DMSO) to determine the tolerance of your specific cell line.
Q4: The compound is supplied as a "dihydrochloride" salt. How does this impact its solubility?
The dihydrochloride designation is critical. It indicates that the parent molecule, which contains basic amine groups (the pyrrolidinamine moiety), has been treated with hydrochloric acid to form a salt. This is a common strategy to dramatically increase the aqueous solubility of basic compounds.[] The protonated amine groups are more polar and interact more favorably with water. However, the solubility of such salts is still highly dependent on the pH of the solution.[9][10]
Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are encountering persistent precipitation, a systematic approach is necessary. The following workflow provides a logical progression from simple to more advanced solubilization techniques.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Step 1: Optimizing Stock Solution and Dilution
Before exploring complex methods, ensure your foundational techniques are sound. The goal is to prepare an accurate, high-concentration stock that minimizes the volume added to the final assay.
Protocol: Preparing a Concentrated Stock Solution in DMSO
-
Accurate Weighing: Use a properly calibrated analytical balance to weigh the required mass of this compound dihydrochloride. For accuracy, it is better to weigh a larger mass (e.g., 10 mg) and calculate the required solvent volume rather than attempting to weigh a very small mass.[11]
-
Solvent Addition: Use a Grade A volumetric flask for the highest accuracy.[11] Add the weighed compound to the flask. Add approximately half the final volume of high-purity, anhydrous DMSO.
-
Dissolution: Gently vortex or sonicate the solution in a water bath until all solid material is completely dissolved. A brief, gentle warming (to 30-37°C) can be applied if necessary, but be cautious of compound stability.
-
Bringing to Volume: Once fully dissolved and cooled to room temperature, carefully add DMSO to the calibration mark on the volumetric flask.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption from the air. Store at -20°C or -80°C.[12]
Step 2: pH Adjustment
Causality: The pyrrolidinamine structure contains basic nitrogen atoms. In a standard physiological buffer (pH ~7.4), these amines can be partially deprotonated, converting the highly soluble salt form back into the less soluble free-base form. By lowering the pH of the assay buffer, we can keep the amine groups protonated, maintaining solubility through the Le Châtelier's principle.[10][13]
Protocol: pH-Based Solubility Screening
-
Prepare Buffers: Prepare several small batches of your base assay buffer (e.g., PBS or HBSS) and adjust the pH downwards using sterile 1N HCl. Target pH values could be 7.0, 6.5, 6.0, and 5.5.
-
Test Dilution: Add your DMSO stock to each pH-adjusted buffer to achieve the desired final concentration.
-
Observation: Let the solutions sit at the intended assay temperature for at least 30 minutes and visually inspect for any signs of precipitation or cloudiness. A simple kinetic precipitation assay using a plate reader to measure light scattering (opacity) can also be employed for a more quantitative assessment.[14]
-
Selection: Choose the highest pH at which the compound remains fully soluble. Remember to verify that this altered pH does not negatively impact your cells or assay components.
Table 1: Expected Solubility Trend vs. pH
| Buffer pH | Expected Protonation State of Amine | Predicted Aqueous Solubility |
|---|---|---|
| 5.5 | Fully Protonated (R-NH3+) | Highest |
| 6.5 | Mostly Protonated | High |
| 7.4 | Partially Deprotonated | Lower (Potential Precipitation) |
| 8.0 | Mostly Deprotonated (Free Base) | Lowest |
Step 3: Utilizing Co-solvents
Causality: If pH modification is not viable, a small amount of a water-miscible organic solvent can be included in the final aqueous buffer. This co-solvent increases the "solubilizing power" of the bulk solution by reducing the polarity of the water, making the environment more favorable for the hydrophobic compound.[]
Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a co-solvent that is compatible with your assay. Common choices include Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).[]
-
Prepare Media: Prepare your final assay medium containing a low concentration of the co-solvent (e.g., 1-5% v/v).
-
Test Dilution: Add the DMSO stock solution to the co-solvent-containing medium.
-
Validate: Crucially, you must run a parallel vehicle control with the co-solvent alone to ensure it does not affect your experimental results. Ethanol, for instance, can be more cytotoxic than DMSO.[4]
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. | Notes |
|---|---|---|
| Ethanol | 0.1 - 1% | Can have higher cytotoxicity than DMSO; check cell tolerance.[4] |
| Propylene Glycol | 1 - 5% | Generally well-tolerated. |
| PEG 400 | 1 - 5% | A polymer commonly used to improve solubility. |
Step 4: Advanced Technique - Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They possess a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex."[17][] This complex presents a hydrophilic outer surface to the water, effectively solubilizing the guest molecule without altering the bulk solvent properties.[19][20]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host molecule.
Protocol: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD (a commonly used, highly soluble derivative) in your assay buffer to create a concentrated stock (e.g., 40% w/v).
-
Co-evaporation (Optional, for difficult cases): For maximum complexation, dissolve the drug and cyclodextrin in a water/organic solvent mixture, then evaporate the solvent to get a solid powder complex which can be redissolved.[15]
-
Direct Method (Simpler): Add the drug's DMSO stock to the HP-β-CD solution. Vortex and allow it to equilibrate (e.g., for 1 hour at room temperature).
-
Dilution: Dilute this complexed solution into your final assay medium.
-
Validation: β-cyclodextrin is generally considered biocompatible at low concentrations, but it is still essential to run a vehicle control with just the HP-β-CD to ensure it does not interfere with your assay readout.[7]
References
-
Al-Kassas, R., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International. [Link]
-
Popielec, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Popielec, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Jacob, S. & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Bitesize Bio. How to Make Accurate Stock Solutions. [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Tofte, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Tofte, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
Khossravi, M., & Connors, K. A. (2003). Combined effect of complexation and pH on solubilization. PubMed. [Link]
-
Khan Academy. pH and solubility. [Link]
-
Tofte, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Solubility and pH. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Gali, V., et al. (2005). An in vitro kinetic method for detection of precipitation of poorly soluble drugs. PubMed. [Link]
-
ResearchGate. (2025). In vitro methods to assess drug precipitation. [Link]
-
Butler, J., et al. (2019). In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. PubMed. [Link]
-
Al-Marzouqi, A. H., et al. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. National Institutes of Health (NIH). [Link]
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Technical Support Center: Crystallization of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Welcome to the technical support center for the crystallization of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the crystallization of this and similar small molecules. Our approach is rooted in fundamental scientific principles and practical, field-proven techniques to empower you to overcome experimental hurdles and achieve high-quality crystalline material.
Crystallization Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues in a logical sequence, from initial setup to final crystal characterization.
Issue 1: The Compound Fails to Crystallize and Remains in Solution
This is a common starting problem, indicating that the solution is not supersaturated.
Q: I've dissolved my this compound in a solvent, but after cooling, no crystals have formed. What should I do?
A: This situation arises because the concentration of your compound in the chosen solvent is below its saturation point at the given temperature. To induce crystallization, you need to create a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility.
Step-by-Step Protocol to Induce Crystallization:
-
Concentrate the Solution: If you are using a volatile solvent, you can slowly evaporate the solvent to increase the concentration of your compound. This can be done by leaving the solution partially covered in a fume hood or by using a gentle stream of nitrogen.
-
Cooling: Gradually lower the temperature of the solution. The solubility of most solids decreases as the temperature drops, which can lead to supersaturation and subsequent crystallization. For more control, use a programmable cooling bath.[1]
-
Anti-Solvent Addition: This technique, also known as "drowning-out," involves adding a second solvent in which your compound is insoluble (the anti-solvent) to a solution of your compound in a solvent in which it is soluble (the good solvent). The two solvents must be miscible. Add the anti-solvent dropwise to the point of slight turbidity (cloudiness) and then warm the solution until it becomes clear again. Slow cooling should then induce crystallization.[2]
-
Induce Nucleation: A supersaturated solution may still not produce crystals without a nucleation site for the crystals to begin growing.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[3][4]
-
Seeding: Introduce a tiny crystal of your compound (a seed crystal) into the supersaturated solution. This provides a template for further crystal growth.[1][3][4] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[3]
-
Causality: Crystallization is a two-step process: nucleation and crystal growth.[2] Both require a state of supersaturation. By increasing the concentration or decreasing the solubility, you provide the thermodynamic driving force for the molecules to come out of solution and arrange themselves into a crystal lattice.
Issue 2: Oiling Out - Formation of a Liquid Phase Instead of Crystals
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid (an oil) rather than a solid.[5][6] This is often a result of the system's temperature being above the melting point of the solute at the point of supersaturation.[7]
Q: My compound has separated as an oil at the bottom of the flask. How can I fix this?
A: Oiling out is detrimental to purification because impurities tend to be more soluble in the oil than in the crystalline solid.[7]
Troubleshooting Strategies for Oiling Out:
-
Increase the Amount of Solvent: The most straightforward approach is to heat the solution to redissolve the oil and then add more of the "good" solvent to lower the concentration. This will decrease the temperature at which the solution becomes supersaturated, hopefully to a point below the compound's melting point.[7]
-
Lower the Crystallization Temperature: If possible, use a solvent system that allows you to crystallize at a lower temperature.
-
Change the Solvent System: The choice of solvent is critical. A solvent with a lower boiling point can sometimes prevent oiling out.[8] Experiment with different solvents or solvent mixtures.
-
Slow Down the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation at a temperature where the compound is still molten. A slower cooling rate allows the system to remain in a metastable zone for longer, promoting nucleation and growth of crystals rather than liquid-liquid phase separation.
Diagram: Decision-Making Flowchart for Oiling Out
Caption: Troubleshooting workflow for oiling out.
Issue 3: Formation of Amorphous Precipitate or Very Fine Needles
This issue arises when nucleation occurs too rapidly, leading to poor quality solid material instead of well-defined crystals.
Q: My compound crashed out of solution as a powder or very fine needles. How can I get larger crystals?
A: The goal is to slow down the rate of crystallization to favor crystal growth over nucleation.[9]
Methods to Obtain Larger Crystals:
-
Reduce the Level of Supersaturation:
-
Use More Solvent: Dissolve the compound in a larger volume of hot solvent. This will require the solution to cool to a lower temperature before becoming supersaturated, slowing down the process.[7]
-
Slower Cooling: Insulate the flask to slow the rate of cooling. Placing the flask in a Dewar or a large beaker of warm water can achieve this.
-
-
Solvent System Optimization:
-
Use a Different Solvent: Experiment with solvents in which your compound has slightly lower solubility.
-
Vapor Diffusion: Place a solution of your compound in a vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, gradually inducing crystallization.
-
-
Seeding: Introducing a single, well-formed seed crystal into a solution that is only slightly supersaturated can promote the growth of a large, single crystal.[9]
Issue 4: Polymorphism - Obtaining Different Crystal Forms
Polymorphism is the ability of a compound to exist in more than one crystalline form.[10] Different polymorphs can have different physical properties, such as solubility and melting point, which is a critical consideration in pharmaceutical development.[11][12]
Q: I've crystallized my compound before, but this time it looks different and has a different melting point. What is happening?
A: You have likely isolated a different polymorph. The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.
Controlling Polymorphism:
-
Solvent: The choice of solvent can have a significant impact on which polymorph is formed.[13]
-
Temperature: The temperature of crystallization can dictate the stable polymorphic form.
-
Cooling Rate: The rate of cooling can trap a metastable polymorph (kinetically favored) over the thermodynamically stable form.
-
Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.
Investigating Polymorphism: If you suspect polymorphism, it is crucial to characterize the different crystal forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for this compound?
A1: Without experimental solubility data for this specific compound, a good starting point is to consider its structure. The presence of amine and ether functional groups suggests it has some polarity and the potential for hydrogen bonding. Therefore, polar protic solvents (like ethanol, methanol, or isopropanol) or polar aprotic solvents (like ethyl acetate or acetone) would be reasonable starting points. A general principle is that "like dissolves like."[14] It is recommended to perform a small-scale solvent screen to test the solubility of your compound in a range of solvents at room temperature and at their boiling points.[15]
Table 1: Common Solvents for Small Molecule Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds with H-bond donors/acceptors. |
| Ethanol | 78 | 24.5 | A versatile solvent for moderately polar compounds. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar. |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar aprotic solvent. |
| Acetone | 56 | 20.7 | A polar aprotic solvent, but its high volatility can sometimes lead to rapid crystallization.[16] |
| Toluene | 111 | 2.4 | Good for non-polar compounds. Its high boiling point can be a disadvantage.[8] |
| Heptane/Hexane | ~69-98 | ~1.9 | Non-polar solvents, often used as anti-solvents. |
Q2: How pure does my compound need to be before I attempt crystallization?
A2: Crystallization is a purification technique, but it works best when the compound is already relatively pure (generally >90%). Significant amounts of impurities can inhibit crystallization or co-crystallize with your product, leading to a lower purity final material.[15] If your compound is very impure, consider another purification step, such as column chromatography, before crystallization.
Q3: My crystals are very small. Can I still use them for X-ray diffraction?
A3: For single-crystal X-ray diffraction, you ideally need a single crystal of about 0.1-0.3 mm in each dimension. If your crystals are consistently too small, you should revisit the troubleshooting steps for obtaining larger crystals. High nucleation rates leading to many small crystals is a common issue that can be addressed by reducing the level of supersaturation.[9]
Q4: How do I handle and dry my crystals after filtration?
A4: After filtering your crystals, they should be washed with a small amount of cold solvent (the same solvent system used for crystallization) to remove any residual soluble impurities. It is crucial to never dry your crystals completely if you intend to perform single-crystal X-ray analysis, as the loss of solvent from the crystal lattice can cause the crystal to crack or become amorphous.[16] For bulk material, drying under vacuum at a temperature well below the melting point is a common practice.
Experimental Protocol: General Approach to Crystallization of a Novel Compound
This protocol outlines a general workflow that can be adapted for this compound.
Objective: To determine a suitable solvent system and conditions for the crystallization of a new compound.
Materials:
-
The compound to be crystallized
-
A selection of solvents (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Glass stirring rods
Procedure:
-
Solvent Screening: a. Place a small amount (e.g., 10-20 mg) of your compound into several different test tubes. b. To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. c. If the compound is insoluble in a particular solvent at room temperature, heat the mixture to the solvent's boiling point and continue adding solvent dropwise until the solid dissolves. d. Allow the solutions of the dissolved compound to cool slowly to room temperature, and then in an ice bath. e. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the boiling point, and which produces good quality crystals upon cooling.[8][15]
-
Scale-Up Crystallization: a. Based on the results of the solvent screen, choose the most promising solvent or solvent pair. b. Dissolve the bulk of your compound in the minimum amount of the chosen hot solvent. c. If the solution is colored due to impurities, you may consider a hot filtration step after adding a small amount of activated carbon. d. Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling further, you can place the flask in an insulated container. e. If no crystals form, attempt to induce crystallization using the methods described in "Issue 1". f. Once crystal formation is complete, cool the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry appropriately.
Diagram: Crystallization Workflow
Caption: General workflow for small molecule crystallization.
References
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Initiating Crystallization. Chemistry LibreTexts. [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Linquentech. [Link]
-
Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]
-
Describe two techniques that can be used to induce crystallization. Brainly. [Link]
-
Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. [Link]
-
Common Issues Faced in Crystallization and How to Solve Them. Zhanghua. [Link]
-
Guide for crystallization. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Crystallization. Wikipedia. [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. [Link]
-
Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]
-
Choice of Solvent. Chemistry LibreTexts. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]
-
Advice for Crystallization. Universität Potsdam. [Link]
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Technical Support Center: Analytical Method Development for Impure trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical method development for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine and its associated impurities. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.
Section 1: General Considerations & Initial Strategy
Q1: What are the initial considerations when starting the analytical method development for this compound?
A1: The initial strategy for method development should be based on a thorough understanding of the molecule's physicochemical properties and potential impurity profile. This compound is a chiral amine with a pyrrolidine ring, an isopropyl group, a methoxy group, and a primary amine. Key considerations include:
-
Potential Impurities: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are of primary concern and may include starting materials, by-products from the synthesis (e.g., the cis-isomer), intermediates, and degradation products.[1][3]
-
Physicochemical Properties: The presence of the amine group makes the molecule basic, and its polarity will be influenced by the methoxy and isopropyl groups. This will dictate the choice of chromatographic conditions.
-
Chirality: The "trans" designation indicates a specific stereoisomer. A critical aspect of the method development will be to ensure the method can separate the desired trans-isomer from its cis-isomer and potentially other stereoisomers.
-
Regulatory Context: The method will need to be developed and validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5] Specifically, ICH Q3A(R2) provides guidance on the control of impurities in new drug substances.[4][6][7]
A general workflow for impurity analysis is depicted below:
Caption: A generalized workflow for pharmaceutical impurity analysis.
Section 2: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile organic impurities in pharmaceutical substances.[2]
Q2: How do I select the initial HPLC column and mobile phase for separating this compound and its impurities?
A2: A systematic approach to selecting initial HPLC conditions is crucial for efficient method development.
Column Selection: A reversed-phase C18 column is a good starting point for most pharmaceutical analyses due to its versatility.[8] For a polar compound like this, a C18 column with a high surface area and good end-capping will be beneficial to minimize peak tailing.
Mobile Phase Selection:
-
Aqueous Phase: A buffered aqueous solution is necessary to control the ionization of the amine group and ensure reproducible retention times. A buffer in the pH range of 2.5-4.5 is a good starting point. Common choices include phosphate or acetate buffers.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.
-
Initial Gradient: A generic gradient from a low to a high percentage of the organic modifier is recommended for the initial screening of the sample to get an idea of the impurity profile. For example, a gradient of 5% to 95% acetonitrile over 20-30 minutes.
Initial HPLC Conditions
| Parameter | Recommended Starting Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or based on UV spectrum) |
| Injection Volume | 10 µL |
Q3: My peak for the main compound is tailing significantly. What are the common causes and how can I resolve this?
A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the protonated amine and residual silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to 2.5-3.0) will ensure the amine is fully protonated and can also help to suppress the ionization of silanol groups, reducing the undesirable secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can saturate the active silanol sites and improve peak symmetry.
-
Use a Base-Deactivated Column: Modern columns are often "base-deactivated" or have a hybrid particle technology that is more resistant to silanol interactions. Consider switching to such a column if peak tailing persists.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[9][10] Try reducing the injection volume or sample concentration to see if the peak shape improves.
Caption: Decision tree for troubleshooting peak tailing in HPLC.
Q4: How can I ensure my HPLC method is capable of separating the trans and cis isomers?
A4: Separation of stereoisomers can be challenging. For diastereomers like the trans and cis isomers of a substituted pyrrolidine, separation on a standard achiral column is often possible, but may require careful optimization of the mobile phase and temperature. If separation is not achieved on a standard C18 column, a chiral HPLC method may be necessary.[8]
Strategies for Isomer Separation:
-
Method Optimization (Achiral):
-
Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.
-
Temperature: Lowering the column temperature can sometimes enhance the resolution between isomers.
-
Column Chemistry: Try different stationary phases (e.g., phenyl-hexyl, cyano) that offer different selectivities.
-
-
Chiral HPLC (Direct Method):
-
Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often effective for separating chiral amines.[8] The mobile phase is typically a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol).
-
-
Chiral Derivatization (Indirect Method):
-
React the sample with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column.[8]
-
Section 3: Gas Chromatography (GC) for Residual Solvents
Gas Chromatography (GC) is the preferred technique for the analysis of residual solvents, which are common process-related impurities in active pharmaceutical ingredients (APIs).[2]
Q5: How do I develop a GC method for the analysis of residual solvents in my this compound sample?
A5: The analysis of residual solvents is typically performed using static headspace GC with flame ionization detection (FID). The method should be able to separate and quantify the solvents used in the synthesis of the API. The ICH Q3C(R5) guideline provides a list of common solvents and their acceptable limits.[4]
Typical GC Headspace Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| Detector Temp | 260 °C (FID) |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
| Vial Equilibration Time | 15 min |
Sample Preparation: A known amount of the API is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) in a headspace vial.
Section 4: Mass Spectrometry (MS) for Impurity Identification
Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS), is a powerful tool for the structural elucidation of unknown impurities.[11][12][13]
Q6: I have an unknown impurity peak in my HPLC chromatogram. How can I use LC-MS to identify it?
A6: An LC-MS system provides both retention time data from the LC and mass-to-charge (m/z) ratio data from the MS for each component in the sample.
Steps for Impurity Identification using LC-MS:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This allows for the prediction of the elemental composition (molecular formula) of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Isolate the impurity ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides structural information that can be used to piece together the molecule's structure.
-
Comparison with the API: Compare the fragmentation pattern of the impurity with that of the main compound. Common fragments can suggest that the impurity is structurally related to the API.
-
Consider Potential Side Reactions: Based on the synthetic route, propose potential structures for by-products and degradation products and see if their predicted mass and fragmentation patterns match the experimental data.
Section 5: Method Validation
Q7: What are the key parameters that need to be evaluated during the validation of an impurity method?
A7: Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline outlines the validation characteristics required for different types of analytical procedures.[14][15][16][17]
For an impurity quantification method, the following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This includes demonstrating separation from the main peak, other impurities, and any matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
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- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
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- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Residual Solvent Analysis of Pharmaceutical Products. Agilent.
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- LC-MS and CE-MS Str
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Validation & Comparative
A Comparative Guide to the Biological Validation of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine as a Novel Kinase Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological validation of the novel small molecule, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine. Given the prevalence of the pyrrolidine scaffold in clinically relevant kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Dysregulation of CDK2 is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[2][5][6]
This document outlines a systematic, multi-tiered approach to validate this hypothesis, comparing the performance of our test compound against established CDK2 inhibitors. The experimental design emphasizes scientific integrity, ensuring that each step provides robust, verifiable data to guide further development.
Part 1: Foundational Strategy - From Hypothesis to Validated Hit
The journey from a novel chemical entity to a validated biological probe requires a logical and rigorous experimental cascade. Our approach is designed to first confirm direct target engagement and then to assess the compound's functional effects in a cellular context.
The Rationale: Why CDK2?
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[4] Several potent CDK inhibitors incorporate this moiety, suggesting that this compound may possess similar pharmacophoric features.[1][3] CDK2, in complex with Cyclin E or Cyclin A, is essential for the G1/S phase transition and DNA replication.[5][7][8] Its inhibition offers a promising strategy for inducing cell cycle arrest and apoptosis in cancer cells.[2][9]
The Validation Workflow
Our validation process is structured in three sequential phases:
-
Phase 1: Biochemical Potency and Selectivity. Initial screening to confirm direct inhibition of the CDK2/Cyclin A2 kinase complex.
-
Phase 2: Cellular Target Engagement and Functional Response. Assessing the compound's ability to engage CDK2 in a cellular environment and elicit a downstream functional response.
-
Phase 3: Anti-proliferative Activity. Evaluating the compound's ability to inhibit the growth of cancer cell lines with known dependencies on CDK2 activity.
Part 2: Experimental Protocols and Data Interpretation
As a Senior Application Scientist, the following protocols are presented with an emphasis on the "why" behind the "how," ensuring reproducibility and trustworthiness of the generated data.
Phase 1: Biochemical Potency Assay (ADP-Glo™ Kinase Assay)
Causality: The primary step is to confirm direct enzymatic inhibition in a clean, cell-free system. The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range.[8][10] It quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Protocol:
-
Reagents: Recombinant human CDK2/Cyclin A2 enzyme, Histone H1 peptide substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent (all components available in commercial kits).[10][11][12]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, a known CDK2 inhibitor (e.g., Roscovitine), and a negative control (DMSO) in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction mix (CDK2/Cyclin A2, substrate, and buffer) to 5 µL of each compound dilution. Initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome & Comparative Analysis:
A successful hit will demonstrate a dose-dependent inhibition of CDK2 activity. The data should be compared against a known inhibitor to benchmark its potency.
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| This compound | CDK2/CycA2 | 125 |
| Roscovitine (Positive Control) | CDK2/CycA2 | 700[13] |
| Dinaciclib (Broad CDK Inhibitor) | CDK2/CycA2 | 1[13] |
| DMSO (Vehicle Control) | CDK2/CycA2 | > 50,000 |
Phase 2: Cellular Target Engagement & Functional Response
Causality: Demonstrating biochemical potency is necessary but not sufficient. We must validate that the compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming target engagement in a physiological context.[14] Following engagement, we must confirm a functional downstream effect, such as the inhibition of Retinoblastoma (Rb) protein phosphorylation, a critical substrate of CDK2.[5]
Protocol: Western Blot for Phospho-Rb
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound and controls for 24 hours.
-
Lysate Preparation: Harvest and lyse the cells. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Phospho-Rb (Ser807/811) and total Rb. A loading control (e.g., GAPDH) must also be used.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-Rb signal to total Rb and the loading control.
Expected Outcome & Comparative Analysis:
Treatment with an effective CDK2 inhibitor should lead to a dose-dependent decrease in the phosphorylation of Rb at CDK2-specific sites.
| Compound | Concentration (µM) | p-Rb/Total Rb Ratio (Normalized) [Hypothetical Data] |
| DMSO (Vehicle Control) | 0 | 1.00 |
| This compound | 0.1 | 0.85 |
| 1.0 | 0.40 | |
| 10.0 | 0.15 | |
| Roscovitine (Positive Control) | 10.0 | 0.20 |
Phase 3: Anti-proliferative Activity in Cancer Cells
Causality: The ultimate goal of a therapeutic CDK2 inhibitor is to halt uncontrolled cell proliferation. By inhibiting p-Rb and subsequent E2F-mediated transcription, the compound should arrest the cell cycle, primarily at the G1/S boundary. This arrest should translate into a reduction in cell proliferation. We will test this in a cancer cell line known to be sensitive to CDK2 inhibition, such as those with CCNE1 (Cyclin E1) amplification.[5]
Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed OVCAR3 (a CCNE1-amplified ovarian cancer cell line) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome & Comparative Analysis:
The compound should selectively inhibit the growth of cancer cells dependent on CDK2 signaling.
| Compound | Cell Line | GI50 (µM) [Hypothetical Data] |
| This compound | OVCAR3 | 0.8 |
| A549 (WT) | > 20 | |
| PF-07104091 (Selective CDK2i) | OVCAR3 | 0.5[6] |
| Doxorubicin (Non-selective cytotoxin) | OVCAR3 | 0.1 |
| A549 (WT) | 0.2 |
Part 3: Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust pathway for the initial biological validation of this compound as a putative CDK2 inhibitor. Positive results across these sequential assays—demonstrating potent biochemical inhibition, confirmed cellular target engagement, and selective anti-proliferative activity—would build a strong case for its advancement as a lead compound.
Future work would involve a broader kinase selectivity panel to assess off-target effects, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in relevant xenograft models.[5] This systematic approach ensures that resources are directed toward compounds with the highest potential for clinical translation.
References
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Al-Jassas, et al. (2023). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. National Institutes of Health. [Link]
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Barakat, et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. PubMed. [Link]
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BPS Bioscience. (2025). CDK2 Assay Kit. BPS Bioscience. [Link]
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Goga, A. et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, AACR Journals. [Link]
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Patel, H. et al. (2015). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Journal of Young Pharmacists. [Link]
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Gikunoo, E. et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Amsbio. (n.d.). CDK2 Assay Kit, 79599. Amsbio. [Link]
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Wood, K. C. et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. Biochemistry, ACS Publications. [Link]
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ResearchGate. (n.d.). Validation of disrupting CDK2/CyclinA2 interaction in vitro. ResearchGate. [Link]
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ResearchGate. (n.d.). Validation of select CDK2 candidate substrates in vitro. ResearchGate. [Link]
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Furet, P. et al. (2004). A practical synthesis of the major 3-hydroxy-2-pyrrolidinone metabolite of a potent CDK2/cyclin A inhibitor. PubMed. [Link]
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Kumar, A. et al. (2021). Identification of selective cyclin-dependent kinase 2 inhibitor from the library of pyrrolone-fused benzosuberene compounds: an in silico exploration. PubMed. [Link]
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Pelago Bioscience. (2020). Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. YouTube. [Link]
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Al-Ostath, S. et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
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Al-Ostath, S. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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ResearchGate. (2017). (PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). National Institutes of Health. [Link]
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Ramirez, M. S. et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
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Patsnap Synapse. (2023). CDK2 Inhibitor——Important Regulator of Cell Cycle Control. Patsnap Synapse. [Link]
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Kar, S. et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC, NIH. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold and the Quest for Novel Ligands
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility, combined with the ability to introduce stereochemically defined substituents, allows for precise three-dimensional interactions with biological targets, making it an invaluable core for drug design.[1] This guide focuses on a specific, rationally designed derivative, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine , as a prototypical lead compound.
While data on this specific molecule is not widely published, its structure suggests potential activity at various targets, particularly G-protein coupled receptors (GPCRs) or monoamine transporters, where similar 3,4-disubstituted pyrrolidines have shown significant effects.[3][4] This document serves as a comprehensive framework for a researcher who has synthesized this lead compound and aims to systematically evaluate its pharmacological profile in comparison to a rationally designed set of analogs. We will delve into the causality behind experimental design, provide validated protocols for characterization, and offer a logical pathway for data interpretation to identify derivatives with superior therapeutic potential.
Part 1: Deconstructing the Scaffold: Structure-Activity Relationship (SAR) Insights
The biological activity of a pyrrolidinamine derivative is not dictated by the core alone, but by the intricate interplay of its substituents. Understanding the potential impact of modifications at each position is the first step in designing a meaningful comparative study.[5][6] The trans stereochemistry of our lead compound establishes a specific spatial relationship between the C3-amine and the C4-methoxy group, which will be a critical determinant of its binding mode.
Key positions for modification on the pyrrolidine scaffold include:
-
N-1 Position (Isopropyl Group): This substituent directly influences the compound's basicity, lipophilicity, and steric profile. The size and shape of the N-alkyl group can be critical for fitting into the hydrophobic pockets of a receptor and can modulate selectivity between receptor subtypes.[7]
-
C-4 Position (Methoxy Group): The C-4 substituent can participate in hydrogen bonding (if an acceptor like the methoxy oxygen) or other polar interactions. Altering this group can fine-tune the electronic properties and metabolic stability of the molecule.[1]
-
C-3 Position (Amine Group): The primary amine is a key pharmacophoric feature, likely forming a critical salt bridge or hydrogen bond interaction within the orthosteric binding site of a target receptor. While we will keep this group constant in our initial analog design, its basicity is modulated by the other substituents.
Caption: Key modification points on the pyrrolidinamine scaffold.
Part 2: Rational Analog Design for Comparative Analysis
To explore the SAR around our lead compound, we will design two small sets of analogs, focusing on systematic changes at the N-1 and C-4 positions. This approach allows for a clear interpretation of how each modification impacts the pharmacological profile.
| Table 1: Proposed Analogs for Comparative SAR Study | | :--- | :--- | :--- | :--- | | Compound ID | Modification vs. Lead | Rationale | Structure | | Lead Compound | this compound | Baseline for comparison | (Structure of Lead) | | Analog 1A | N-1: Ethyl | Decrease steric bulk at N-1 | (Structure of Analog 1A) | | Analog 1B | N-1: Cyclopentyl | Increase steric bulk and lipophilicity at N-1 | (Structure of Analog 1B) | | Analog 2A | C-4: Ethoxy | Minor increase in lipophilicity at C-4 | (Structure of Analog 2A) | | Analog 2B | C-4: Hydroxy | Introduce H-bond donor capability; increase polarity | (Structure of Analog 2B) | | Analog 2C | C-4: Fluoro | Introduce an electron-withdrawing group; minimal steric change | (Structure of Analog 2C) |
Part 3: Experimental Evaluation: Protocols and Data
Given the structural motifs, we hypothesize that these compounds are likely ligands for aminergic GPCRs (e.g., dopamine, serotonin receptors).[7][8] The following experimental cascade is designed to test this hypothesis by first confirming target engagement (binding) and then elucidating the nature of that interaction (function).
Primary Screen: Receptor Binding Affinity
The initial and most fundamental experiment is to determine if the compounds bind to the hypothesized target and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[9][10] It measures the ability of our test compounds (unlabeled "competitors") to displace a known radiolabeled ligand from the receptor. The resulting data allows for the calculation of the inhibitory constant (Kᵢ), a measure of binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂). Serially dilute the lead compound and analogs in this buffer. The radioligand (e.g., [³H]-Spiperone for D₂ receptors) should be diluted to a final concentration near its Kₑ value. Cell membranes expressing the target receptor are thawed and diluted to a concentration that ensures total radioligand binding is less than 10% of the total added (Zone A conditions).[9]
-
Assay Setup: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand dilution, and 100 µL of the membrane preparation. For total binding wells, add buffer instead of the test compound. For non-specific binding (NSB) wells, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analysis: Convert counts per minute (CPM) to percent inhibition relative to total and non-specific binding. Plot percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[10]
| Table 2: Hypothetical Binding Affinity (Kᵢ) Data at Dopamine D₂ Receptor | | :--- | :--- | :--- | | Compound ID | Modification | Binding Affinity (Kᵢ, nM) | | Lead Compound | N-Isopropyl, 4-Methoxy | 15.2 | | Analog 1A | N-Ethyl | 45.8 | | Analog 1B | N-Cyclopentyl | 8.5 | | Analog 2A | 4-Ethoxy | 18.1 | | Analog 2B | 4-Hydroxy | 12.7 | | Analog 2C | 4-Fluoro | 25.3 |
Secondary Screen: Functional Activity
A compound that binds to a receptor can act as an agonist (activating it), an antagonist (blocking it), or an inverse agonist (reducing its basal activity). Functional assays are essential to determine this.[11][12] For a Gᵢ-coupled receptor like the D₂ receptor, agonist activation leads to an inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified Gᵢ protein-coupled receptor signaling cascade.
Experimental Protocol: cAMP Inhibition Assay (HTRF)
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-D₂). Plate the cells in a 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium. Add the test compounds in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin Stimulation: After a brief pre-incubation with the compounds, add forskolin to all wells (except the negative control). Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. An agonist will inhibit this effect.
-
Lysis and Detection: After a 30-minute stimulation period, lyse the cells and perform a competitive immunoassay for cAMP using a technology like HTRF (Homogeneous Time-Resolved Fluorescence). This involves adding two reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Measurement: Read the plate on an HTRF-compatible reader. High agonist activity results in low cAMP levels, leading to high HTRF signal (and vice versa).
-
Analysis: Plot the HTRF ratio against the log[concentration] of the compound. For agonists, this will produce an inhibition curve from which an IC₅₀ (or EC₅₀ when plotted as stimulation) can be determined. For antagonists, a rightward shift in the agonist dose-response curve will be observed.
| Table 3: Hypothetical Functional Activity Data at Dopamine D₂ Receptor | | :--- | :--- | :--- | :--- | | Compound ID | Functional Mode | Potency (EC₅₀, nM) | Efficacy (% of Full Agonist) | | Lead Compound | Partial Agonist | 55.6 | 65% | | Analog 1A | Weak Partial Agonist | 150.2 | 40% | | Analog 1B | Full Agonist | 22.1 | 98% | | Analog 2A | Partial Agonist | 61.3 | 62% | | Analog 2B | Full Agonist | 35.8 | 95% | | Analog 2C | Antagonist | IC₅₀ = 40.5 nM | N/A |
Tertiary Screen: Early Pharmacokinetic (PK) Profile
A potent compound is of little therapeutic value if it is rapidly metabolized or cannot cross biological membranes.[13][14] Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for selecting compounds to advance.[15][16]
Experimental Protocol: Liver Microsomal Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by key liver enzymes (Cytochrome P450s).
-
Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes (HLM) at 37°C. The reaction is initiated by adding the cofactor NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: The natural log of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
| Table 4: Hypothetical In Vitro ADME & Physicochemical Data | | :--- | :--- | :--- | :--- | | Compound ID | Microsomal Half-Life (t₁/₂, min) | Aqueous Solubility (µM, pH 7.4) | Calculated LogP | | Lead Compound | 45 | 150 | 2.1 | | Analog 1A | 55 | 210 | 1.6 | | Analog 1B | 25 | 80 | 2.8 | | Analog 2A | 40 | 135 | 2.6 | | Analog 2B | >60 | 350 | 1.5 | | Analog 2C | 50 | 160 | 2.2 |
Part 4: Synthesizing the Data for Lead Selection
The final step is to integrate all the data to make an informed decision. No single parameter defines a good drug candidate; it is the overall balance of properties that matters.
| Table 5: Integrated Comparative Profile of Pyrrolidinamine Derivatives | | :--- | :--- | :--- | :--- | :--- | | Compound ID | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Functional Profile | Metabolic Stability (t₁/₂, min) | | Lead Compound | 15.2 | 55.6 | Partial Agonist | 45 | | Analog 1A | 45.8 | 150.2 | Weak Partial Agonist | 55 | | Analog 1B | 8.5 | 22.1 | Full Agonist | 25 | | Analog 2A | 18.1 | 61.3 | Partial Agonist | 40 | | Analog 2B | 12.7 | 35.8 | Full Agonist | >60 | | Analog 2C | 25.3 | IC₅₀ = 40.5 | Antagonist | 50 |
Interpretation and Path Forward:
-
Analog 1B (N-Cyclopentyl): This modification significantly improved both binding affinity and functional potency, yielding a full agonist. However, this came at the cost of metabolic stability (t₁/₂ = 25 min), likely due to the increased lipophilicity. This compound is an excellent tool for in vitro studies but would likely require modification to improve its PK profile for in vivo use.
-
Analog 2B (4-Hydroxy): Replacing the methoxy with a hydroxyl group maintained high affinity and converted the compound into a potent full agonist. Critically, it also dramatically improved metabolic stability (>60 min), likely by providing a less favorable site for metabolism compared to the O-demethylation of the methoxy group. Its increased polarity also suggests better solubility.
-
Analog 2C (4-Fluoro): This modification interestingly switched the functional profile to that of an antagonist, demonstrating that subtle electronic changes at the C-4 position can have profound effects on the conformational changes the ligand induces in the receptor.
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The Pyrrolidine Scaffold: A Compass for Navigating Chemical Space in Drug Discovery
A Comparative Guide to the Utility of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine and Other Privileged Scaffolds
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutics hinges on the foundational choice of a molecular scaffold. This core structure dictates the three-dimensional arrangement of functional groups, influencing everything from target binding and selectivity to pharmacokinetic properties. Among the pantheon of "privileged structures"—scaffolds that demonstrate the ability to bind to multiple biological targets—the saturated five-membered pyrrolidine ring has emerged as a particularly versatile and valuable starting point for drug discovery campaigns.[1][2][3] This guide will delve into the strategic advantages of the pyrrolidine scaffold, using the specific, albeit less documented, this compound as a focal point for comparison against other common scaffolds in drug design.
The Allure of Three-Dimensionality: Why Pyrrolidines?
For decades, medicinal chemistry was dominated by flat, aromatic ring systems, largely due to their synthetic tractability.[2] However, the increasing complexity of biological targets has necessitated a shift towards molecules with greater three-dimensional (3D) character. Saturated heterocyclic scaffolds, like pyrrolidine, offer a distinct advantage in this regard.[1][2]
The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space.[1][3] This inherent 3D geometry, a direct consequence of its sp³-hybridized carbon atoms, provides a framework for presenting substituents in precise spatial orientations, which is crucial for achieving high-affinity and selective interactions with protein binding sites.[1][2] Furthermore, the presence of multiple stereogenic centers in substituted pyrrolidines introduces a level of molecular complexity that is often key to unlocking biological activity and navigating the intricacies of enantioselective protein binding.[1][3]
The pyrrolidine motif is not merely a synthetic curiosity; it is a recurring theme in nature, found in a wide array of biologically active natural products, particularly alkaloids.[2] This evolutionary validation serves as a strong endorsement of its utility as a "privileged scaffold" for the design of novel therapeutics.[4]
Deconstructing this compound: A Hypothetical Case Study
-
The trans-3,4-Disubstituted Pyrrolidine Core: The trans configuration of the methoxy and amine groups establishes a specific spatial relationship between these two key functional groups. This defined vector can be crucial for simultaneously engaging with different regions of a target's binding pocket.
-
The 3-Amino Group: This primary amine serves as a versatile handle for further chemical modification. It can act as a hydrogen bond donor or be acylated, alkylated, or incorporated into larger functional groups to modulate potency, selectivity, and physicochemical properties.
-
The 4-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the lipophilicity and metabolic stability of the molecule. Its position relative to the amine is fixed, providing a well-defined pharmacophoric element.
-
The 1-Isopropyl Group: The N-isopropyl group adds steric bulk and lipophilicity. This can be advantageous for filling hydrophobic pockets within a binding site and can also impact the pKa of the pyrrolidine nitrogen, influencing its basicity and overall pharmacokinetic profile.
This combination of features makes this compound an intriguing starting point for library synthesis. The defined stereochemistry and functional group presentation offer a clear trajectory for structure-activity relationship (SAR) studies.
A Comparative Analysis: Pyrrolidines Versus Other Privileged Scaffolds
The strategic choice of a scaffold is a critical decision in any drug discovery program. Below is a comparison of the pyrrolidine scaffold, exemplified by our case study, with other commonly employed privileged structures.
| Scaffold | Key Features | Advantages | Disadvantages | Representative Drug(s) |
| Pyrrolidine | Saturated 5-membered heterocycle, 3D character, multiple stereocenters.[1][2][3] | Excellent for exploring 3D space, allows for precise spatial orientation of substituents, often improves solubility and metabolic stability compared to aromatic counterparts.[1][2] | Synthesis of specific stereoisomers can be challenging. | Vildagliptin (antidiabetic), Ropinirole (antiparkinsonian) |
| Piperidine | Saturated 6-membered heterocycle. | Prevalent in marketed drugs, well-understood chemistry, provides a larger and more flexible scaffold than pyrrolidine. | Can be more susceptible to metabolism (e.g., N-dealkylation). | Donepezil (anti-Alzheimer's), Methylphenidate (ADHD treatment) |
| Benzodiazepine | Fused 7-membered diazepine ring with a benzene ring.[5] | Binds to multiple targets (e.g., GABA-A receptors), highly versatile for CNS drug discovery.[5] | Often associated with "flat" structures, can have off-target effects and potential for abuse. | Diazepam (anxiolytic), Alprazolam (anxiolytic) |
| Indole | Fused bicyclic aromatic heterocycle.[5] | Rigid scaffold, participates in π-stacking and hydrogen bonding, common in natural products and kinase inhibitors.[5] | Planar structure limits 3D exploration, can be a liability for P450 metabolism. | Sumatriptan (antimigraine), Ondansetron (antiemetic) |
| Piperazine | 6-membered ring with two nitrogen atoms.[6] | Two sites for derivatization, often imparts favorable physicochemical properties and CNS penetration. | Can be a substrate for metabolism, basicity can lead to off-target effects (e.g., hERG inhibition). | Imatinib (anticancer), Olanzapine (antipsychotic) |
Experimental Workflows and Protocols
The successful application of any scaffold in drug discovery relies on robust synthetic and analytical methodologies.
General Synthetic Approach to Substituted Pyrrolidines
The synthesis of highly functionalized pyrrolidines often involves multi-step sequences. A common strategy to access structures like this compound might involve:
-
Ring Formation: Cyclization strategies, such as 1,3-dipolar cycloadditions or intramolecular nucleophilic substitutions, can be employed to construct the pyrrolidine ring.
-
Stereocontrol: Chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials (e.g., from the chiral pool) are essential for controlling the stereochemistry of the substituents.
-
Functional Group Interconversion: Standard organic transformations are used to install the desired functional groups (e.g., reductive amination for the N-isopropyl group, O-alkylation for the methoxy group, and manipulation of protecting groups for the amine).
A hypothetical retrosynthetic analysis for this compound is depicted below:
Caption: Workflow for bioisosteric replacement and lead optimization.
Conclusion
The choice of a molecular scaffold is a pivotal decision in the intricate process of drug discovery. While a multitude of "privileged structures" have proven their worth, the pyrrolidine ring stands out for its inherent three-dimensionality, its prevalence in nature, and its demonstrated success in yielding marketed drugs. Scaffolds like this compound, with their well-defined stereochemistry and versatile functional handles, represent a rich starting point for the synthesis of compound libraries with a high degree of structural diversity and biological relevance. By understanding the comparative advantages and disadvantages of different scaffolds, medicinal chemists can make more informed decisions, ultimately accelerating the journey from a promising lead to a life-changing therapeutic.
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A Senior Application Scientist's Guide to Elucidating the Cross-Reactivity Profile of Novel Pyrrolidinamine Derivatives: A Comparative Analysis Framework
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. The introduction of novel derivatives, such as trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, necessitates a rigorous evaluation of their target engagement and potential for off-target interactions. This guide provides a comprehensive framework for conducting cross-reactivity studies, essential for de-risking novel chemical entities in early drug discovery. We will outline a multi-tiered approach, from in silico profiling to in vitro and in vivo safety pharmacology studies, using this compound as a case study. This document will detail experimental designs, data interpretation, and comparative analyses against established compounds to build a robust safety and selectivity profile.
Introduction: The Imperative for Early Cross-Reactivity Profiling
The journey of a novel chemical entity from discovery to a clinical candidate is fraught with challenges, with unforeseen off-target effects being a primary cause of attrition. Early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's mechanism of action and predicting potential adverse effects.[1][2] Pyrrolidinamine derivatives, while promising, can interact with a wide range of biological targets due to their structural motifs. For a novel compound like this compound, a systematic investigation into its selectivity is paramount.
This guide will provide a strategic workflow for assessing the cross-reactivity of this and other novel pyrrolidinamine derivatives. We will explore the rationale behind selecting appropriate comparator compounds and delve into the practicalities of designing and executing key assays.
Strategic Selection of Comparator Compounds
To contextualize the cross-reactivity profile of a novel agent, it is essential to benchmark it against compounds with known biological activities and selectivity profiles. For this compound, a rational selection of comparators would include:
-
Structurally Related, Biologically Characterized Analogs: A crucial comparator is (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an intermediate in the synthesis of the novel quinolone antitumor agent, AG-7352.[3] Including this in our panel allows us to assess how modifications to the amine substituent impact target engagement and selectivity.
-
Compounds with Similar Physicochemical Properties: Molecules with comparable molecular weight, lipophilicity (logP), and pKa can often interact with similar off-target proteins. A search for such compounds in existing databases is a critical step.
-
Known Promiscuous Compounds: Including a "frequent hitter" compound known for its broad off-target profile can serve as a positive control and help validate the sensitivity of the screening platform.
Table 1: Proposed Comparator Panel for this compound
| Compound | Rationale for Inclusion | Key Known Targets (Hypothetical for Novel Compound) |
| This compound | Test Article: Novel chemical entity with unknown cross-reactivity profile. | Primary Target X (Hypothetical) |
| (3S,4S)-3-methoxy-4-methylaminopyrrolidine | Structural Analog: Key intermediate for an anti-tumor agent; allows for structure-activity relationship analysis.[3] | DNA Gyrase, Topoisomerase IV (inferred from AG-7352) |
| Aripiprazole | Promiscuous Comparator: Known to interact with multiple GPCRs and transporters. | Dopamine D2, Serotonin 5-HT1A/2A receptors |
| Verapamil | Physicochemical Comparator: Similar molecular weight and basicity; known cardiovascular off-target effects. | L-type calcium channels, P-glycoprotein |
A Phased Approach to Cross-Reactivity Assessment
A tiered approach, moving from broad, high-throughput screens to more focused, physiologically relevant assays, is the most efficient strategy for characterizing cross-reactivity.
Caption: A tiered workflow for assessing cross-reactivity.
Phase 1: Broad Panel In Vitro Screening
The initial step involves screening the test compound and comparators against a broad panel of receptors, ion channels, enzymes, and transporters at a single high concentration (e.g., 10 µM). This provides a wide-angle snapshot of potential off-target interactions.
Experimental Protocol: Radioligand Binding Assay Panel
-
Compound Preparation: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Assay Execution: Utilize a commercial broad panel screen (e.g., Eurofins SafetyScreen44™ or similar). This typically involves incubating the test compounds with cell membranes or recombinant proteins expressing the target of interest in the presence of a specific radioligand.
-
Detection: Measure the displacement of the radioligand by the test compound using scintillation counting.
-
Data Analysis: Express results as a percentage inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition at the screening concentration.
Table 2: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Family | Target | This compound | (3S,4S)-3-methoxy-4-methylaminopyrrolidine | Aripiprazole | Verapamil |
| GPCRs | Dopamine D2 | 65% | 15% | 98% | 5% |
| Serotonin 5-HT2A | 58% | 8% | 95% | 12% | |
| Ion Channels | hERG | 45% | 10% | 30% | 85% |
| L-type Ca2+ Channel | 18% | 5% | 10% | 92% | |
| Enzymes | PDE4 | 72% | 25% | 5% | 2% |
| Transporters | Norepinephrine (NET) | 55% | 18% | 40% | 15% |
Data are hypothetical and for illustrative purposes.
Phase 2: Hit Confirmation and Mechanistic Elucidation
Hits identified in the broad panel screen must be validated through dose-response studies to determine their potency (IC₅₀ or EC₅₀). Following this, functional cell-based assays are crucial to understand the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
Experimental Protocol: Cell-Based Functional Assay (cAMP Assay for GPCRs)
-
Cell Culture: Culture cells stably expressing the target GPCR (e.g., CHO-D2 cells).
-
Compound Treatment: Treat cells with a range of concentrations of the hit compound.
-
Stimulation: For antagonist assays, stimulate the cells with a known agonist.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Table 3: Hypothetical Dose-Response and Functional Assay Data
| Target | Assay Type | This compound |
| Dopamine D2 | Radioligand Binding | IC₅₀ = 2.5 µM |
| cAMP Functional | IC₅₀ = 3.1 µM (Antagonist) | |
| PDE4 | Enzyme Inhibition | IC₅₀ = 1.8 µM |
Data are hypothetical and for illustrative purposes.
Phase 3: In Vivo Safety Pharmacology
The final phase involves assessing the physiological consequences of the observed in vitro off-target activities. Core battery safety pharmacology studies, as recommended by ICH guidelines, are essential.[1][4][5]
Caption: Core components of in vivo safety pharmacology studies.
Experimental Protocol: Irwin Screen (CNS Assessment)
-
Animal Model: Use a rodent model (e.g., male Sprague-Dawley rats).
-
Dosing: Administer the test compound at three dose levels (low, medium, high) via the intended clinical route.
-
Observation: Observe the animals at multiple time points for a range of physiological and behavioral parameters (e.g., alertness, gait, reflexes, body temperature).
-
Data Analysis: Score the observations and compare them to a vehicle-treated control group to identify any significant changes.
Synthesizing the Data: Building a Comparative Cross-Reactivity Profile
The ultimate goal is to integrate the data from all phases to build a comprehensive and comparative cross-reactivity profile.
Comparative Summary for this compound
Based on our hypothetical data, a profile for this compound begins to emerge. The compound displays moderate off-target activity at the D2 receptor and PDE4 enzyme in the low micromolar range. This is in contrast to its structural analog, which is significantly cleaner in the broad panel screen. The in vivo Irwin screen would be critical to determine if the D2 receptor antagonism translates to observable CNS effects at relevant exposures. The lack of significant hERG activity is a positive sign, reducing concerns for cardiotoxicity.
Conclusion: A Roadmap for Informed Decision-Making
This guide provides a structured and scientifically rigorous approach to evaluating the cross-reactivity of novel pyrrolidinamine derivatives. By employing a combination of in silico, in vitro, and in vivo methods and by benchmarking against carefully selected comparator compounds, researchers can build a comprehensive safety and selectivity profile. This data-driven approach is fundamental to identifying and mitigating risks early in the drug discovery process, ultimately increasing the probability of successfully advancing safe and effective new medicines to the clinic.
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A Comparative Guide to the Enantiomeric Separation of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine and Related Chiral Amines
<
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmacologically active molecules is a critical determinant of their efficacy and safety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives often possess chiral centers that give rise to enantiomers with distinct biological activities.[1] This guide provides a comprehensive comparison of modern chromatographic techniques for the enantiomeric separation of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a complex chiral amine, and its structural analogues. While specific application notes for this exact molecule are not prevalent in public literature, this guide synthesizes established principles and experimental data from the separation of similar polar and chiral amines to provide a robust strategic framework.
The Challenge of Polar Amine Enantioseparation
Primary and secondary amines, such as the target molecule, present a unique challenge in chiral chromatography. Their basic nature can lead to strong, often undesirable, interactions with the acidic silica support of many chiral stationary phases (CSPs), resulting in poor peak shape and low efficiency. Furthermore, the polarity of the amine and methoxy groups requires careful selection of both the stationary and mobile phases to achieve adequate retention and chiral recognition.
Core Chromatographic Strategies: A Head-to-Head Comparison
Two principal high-performance chromatographic techniques dominate the landscape of chiral separations: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2]
At a Glance: HPLC vs. SFC for Chiral Amine Separation
| Performance Metric | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol, Acetonitrile) | Supercritical Carbon Dioxide (CO₂) |
| Typical CSPs | Polysaccharide-based (Cellulose, Amylose), Protein-based | Polysaccharide-based, Crown Ether, Cyclofructan-based |
| Analysis Speed | Slower; limited by solvent viscosity and pressure. | Faster; low viscosity of scCO₂ allows for higher flow rates.[3] |
| Resolution | Can provide excellent resolution, especially in normal-phase.[4] | Often provides comparable or superior resolution.[4] |
| Peak Symmetry | Can be challenging for basic amines, often requires additives. | Generally provides superior peak symmetry for basic compounds.[4] |
| Solvent Consumption | High; significant use of organic solvents. | Low; primarily uses CO₂, reducing organic solvent waste.[5] |
| Method Development | Can be time-consuming due to column equilibration. | Faster screening and method development.[4] |
| Instrumentation | Widely available in most analytical labs. | More specialized, but becoming increasingly common.[2] |
Deep Dive: Methodologies and Experimental Insights
Chiral Supercritical Fluid Chromatography (SFC): The Modern Powerhouse
SFC has emerged as a powerful and often preferred technique for chiral separations, particularly for challenging compounds like polar amines.[2][6] The use of supercritical CO₂ as the main mobile phase component, modified with a small amount of an organic solvent (e.g., methanol), offers numerous advantages. The low viscosity and high diffusivity of the mobile phase allow for rapid separations without sacrificing efficiency.[3][7]
For primary and secondary amines, specific CSPs have shown exceptional utility in SFC. While traditional polysaccharide phases are effective, crown ether-based CSPs, such as Crownpak® CR-I(+), have demonstrated superior performance for the separation of primary amines, a key functional group in the target molecule.[6] Cyclofructan-based CSPs have also been successfully evaluated as an alternative to HPLC for primary amine separations.[4][8]
Caption: General workflow for chiral SFC analysis.
-
Instrumentation: An analytical SFC system equipped with a photodiode array (PDA) detector and a back-pressure regulator.
-
Chiral Stationary Phase: A Crownpak® CR-I(+) column (150 x 3.0 mm, 5 µm) or a polysaccharide-based column like Chiralpak® IA (100 x 3.0 mm, 3 µm).
-
Mobile Phase:
-
Screening Gradient: A typical gradient would be 5% to 50% modifier over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.[2]
-
Back Pressure: 150 bar.[2]
-
Temperature: 40°C.[2]
-
Detection: UV, wavelength selected based on analyte's chromophore.
Causality: The choice of additive is critical and CSP-dependent. Acidic additives like TFA are required for crown ether phases to ensure the primary amine is protonated, enabling it to form a complex within the crown ether's cavity.[6] Conversely, basic additives are often used with polysaccharide phases to improve the peak shape of basic analytes, although care must be taken as they can sometimes reduce enantioselectivity.[4]
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC remains a robust and widely accessible technique for enantioseparation.[9] For pyrrolidine derivatives and other amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and frequently successful.[10][11] These separations are typically performed in normal-phase, polar organic, or reversed-phase modes.
-
Normal-Phase (NP-HPLC): Often yields the highest resolution but requires longer analysis times and uses less polar, non-aqueous mobile phases (e.g., hexane/ethanol).[4]
-
Polar Organic (PO-HPLC): Uses polar organic solvents like acetonitrile and methanol, offering fast analysis times.[4]
-
Reversed-Phase (RP-HPLC): Uses aqueous-organic mobile phases. While less common for initial screening of these types of compounds, modern immobilized polysaccharide CSPs show increasing utility in this mode.[12]
-
Instrumentation: A standard HPLC system with a UV detector and column oven.
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) (250 x 4.6 mm, 5 µm).[13]
-
Mobile Phases for Screening:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.[13]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Causality: The mobile phase composition is paramount. The alcohol modifier in normal-phase HPLC competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. Additives like TEA are crucial for basic analytes to block acidic silanol groups on the silica surface, preventing peak tailing and improving resolution.[13]
Indirect Methods: Derivatization
An alternative strategy involves the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA) to form diastereomers.[14] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).[15][16]
Caption: Workflow for the indirect chiral separation method.
Example CDA: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or 4-nitrobenzoic acid can be used to derivatize primary/secondary amines.[13][16]
Advantages:
-
Uses readily available achiral columns.
-
Can be very effective when direct methods fail.
Disadvantages:
-
Requires a pure CDA.
-
The reaction must go to completion without racemization.
-
Adds extra steps to the sample preparation process.[14]
Conclusion and Recommendations
For the enantiomeric separation of this compound and similar polar chiral amines, Supercritical Fluid Chromatography (SFC) represents the more advantageous starting point for method development. It offers significant benefits in terms of speed, reduced environmental impact, and often superior chromatography for basic compounds.[2][4] Screening with a small set of modern, immobilized polysaccharide-based columns alongside a crown-ether column would provide a high probability of success.
While SFC is recommended, chiral HPLC remains a highly viable and reliable alternative. A systematic screening approach using polysaccharide-based CSPs under normal-phase and polar-organic conditions is a proven strategy.[9][10] The choice between the two techniques will ultimately depend on the specific application requirements, throughput needs, and the instrumentation available in the laboratory. The indirect derivatization method serves as a valuable problem-solving tool if direct chromatographic methods prove insufficient.
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Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). separations.co.uk. [Link]
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Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases. (n.d.). Semantic Scholar. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. [Link]
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2014). ResearchGate. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. [Link]
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Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
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Enantioseparation of new axially chiral carboxylic acids on polysaccharide-based chiral stationary phases under normal phase elution conditions. (2022). IRIS. [Link]
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-
Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. (2013). PubMed. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]
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HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. (n.d.). Springer Nature Experiments. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). NIH National Center for Biotechnology Information. [Link]
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Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2026). PubMed. [Link]
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-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). Semantic Scholar. [Link]
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Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]
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A Comparative Analysis of Synthetic Methodologies for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
Introduction
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is a substituted pyrrolidine that holds significant interest for researchers in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in a variety of biologically active compounds. The stereospecific arrangement of the amine, methoxy, and isopropyl groups on the pyrrolidine ring presents a unique synthetic challenge. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, efficiency, and scalability. The insights provided are intended to assist researchers in selecting the most suitable approach based on their specific laboratory capabilities and research objectives.
The synthesis of highly functionalized pyrrolidines is a cornerstone of modern heterocyclic chemistry, with numerous strategies developed for their stereocontrolled construction.[1] This guide will focus on two distinct pathways, both commencing from readily available starting materials and employing robust, well-documented chemical transformations. The first route leverages a stereoselective epoxidation and subsequent ring-opening strategy, while the second explores a chemoenzymatic approach to establish the key stereocenters.
Methodology 1: Stereoselective Epoxidation and Nucleophilic Ring-Opening
This synthetic approach hinges on the diastereoselective epoxidation of an N-protected pyrroline, followed by a regioselective ring-opening with isopropylamine. Subsequent methylation and deprotection yield the target compound. This pathway is advantageous due to its reliance on well-established and predictable reaction mechanisms.
Workflow Diagram
Sources
Benchmarking a Novel Pyrrolidinamine Derivative: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide presents a comprehensive framework for the preclinical benchmarking of a novel compound, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, against established therapeutic agents. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a substituted pyrrolidinamine core—suggest potential interactions with well-validated drug targets.
This document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines a hypothetical yet scientifically rigorous approach to elucidating the compound's biological activity by comparing it with known inhibitors of two high-value target classes: Dipeptidyl Peptidase-4 (DPP-4) and voltage-gated sodium channels. The experimental designs detailed herein are grounded in established protocols and aim to provide a clear, data-driven comparison of efficacy and potency.
Section 1: Target Hypothesis and Rationale
The chemical architecture of this compound, featuring a five-membered nitrogen heterocycle, is a privileged structure in numerous approved drugs.[1] The pyrrolidine ring is a key component in various inhibitors targeting enzymes and ion channels.[1] Based on extensive structure-activity relationship (SAR) studies of similar compounds, we hypothesize two primary, plausible targets for this novel molecule.
Dipeptidyl Peptidase-4 (DPP-4)
The pyrrolidine scaffold is a well-established pharmacophore in a class of oral anti-diabetic agents known as DPP-4 inhibitors.[2][3] Marketed drugs like Sitagliptin and Vildagliptin, which contain related cyclic amine structures, effectively manage type 2 diabetes by preventing the degradation of incretin hormones.[4][5][6][7] The pyrrolidine moiety often mimics the proline residue of natural DPP-4 substrates. Therefore, it is a logical first step to investigate whether this compound exhibits inhibitory activity against this enzyme.
Voltage-Gated Sodium Channels (Nav)
Pyrrolidine derivatives have also been successfully developed as potent blockers of voltage-gated sodium channels.[8] These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for therapeutics aimed at treating conditions like epilepsy, neuropathic pain, and cardiac arrhythmias.[9][10][11] The lipophilic isopropyl and methoxy groups on our compound of interest may facilitate its interaction with the hydrophobic pockets within these channel proteins.
Section 2: Comparative Benchmarking Experimental Design
To thoroughly assess the potential of this compound, a head-to-head comparison with well-characterized inhibitors is essential. This section details the proposed experimental workflows.
Benchmarking Against DPP-4 Inhibitors
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human recombinant DPP-4 and compare it to known inhibitors, Sitagliptin and Vildagliptin.
Benchmark Compounds:
-
Sitagliptin: A potent and selective DPP-4 inhibitor with a reported IC50 of approximately 19 nM.[8]
-
Vildagliptin: Another potent DPP-4 inhibitor with a reported IC50 in the low nanomolar range.[12]
Experimental Workflow: Fluorometric DPP-4 Inhibition Assay
The activity of DPP-4 is typically measured using a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][13] Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC molecule, which can be quantified to determine enzyme activity.
Caption: Workflow for DPP-4 Inhibition Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions) for this compound, Sitagliptin, and Vildagliptin in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Enzyme and Substrate Preparation: Dilute human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Plate Setup: In a 96-well black microplate, add the diluted compounds. Include wells for "no inhibitor" (enzyme activity control) and "no enzyme" (background control).
-
Pre-incubation: Add the diluted DPP-4 enzyme to the wells containing the compounds and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 30 minutes at 37°C.[13][14]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Benchmarking Against Sodium Channel Blockers
Objective: To evaluate the inhibitory effect of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.7, relevant for pain) and compare its potency and state-dependence to known blockers, Carbamazepine and Lidocaine.
Benchmark Compounds:
-
Carbamazepine: An anticonvulsant that blocks sodium channels, with reported IC50 values in the micromolar range, and exhibits state-dependent inhibition.[15][16][17]
-
Lidocaine: A local anesthetic and class Ib antiarrhythmic that blocks open and inactivated sodium channels.[18][19][20][21]
Experimental Workflow: Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput method for assessing ion channel function compared to traditional manual patch-clamping, making them suitable for compound screening and characterization.[9][10][22] This technique allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.
Caption: Workflow for Sodium Channel Blockade Assay.
Detailed Protocol:
-
Cell Line Maintenance: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel subtype.
-
Compound Preparation: Prepare serial dilutions of the test and benchmark compounds in the appropriate extracellular recording solution.
-
Automated Patch-Clamp Procedure:
-
Cells are automatically captured on the patch-clamp chip, and a giga-ohm seal is formed.
-
The cell membrane is ruptured to achieve the whole-cell recording configuration.
-
-
Voltage Protocols and Compound Application:
-
Resting State Inhibition: Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) where most channels are in a resting state. Apply a brief depolarizing pulse (e.g., to 0 mV) to open the channels and measure the peak current. Apply different concentrations of the compound and measure the reduction in peak current.
-
Inactivated State Inhibition: Use a depolarized holding potential (e.g., -70 mV) or a long depolarizing pre-pulse to induce channel inactivation before the test pulse. This allows for the assessment of state-dependent block.
-
-
Data Acquisition and Analysis:
-
Record the sodium currents before and after the application of each compound concentration.
-
Calculate the percentage of current inhibition at each concentration for both resting and inactivated states.
-
Construct dose-response curves and calculate the IC50 for each compound under both conditions.
-
The ratio of the IC50 values for the resting and inactivated states provides a measure of the voltage-dependence of the block.
-
Section 3: Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Inhibitory Potency against DPP-4
| Compound | DPP-4 IC50 (nM) |
| This compound | Experimental Value |
| Sitagliptin (Benchmark) | ~19[8] |
| Vildagliptin (Benchmark) | ~4.5[12] |
Table 2: Comparative Inhibitory Potency against Nav1.7
| Compound | Resting State IC50 (µM) | Inactivated State IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Carbamazepine (Benchmark) | Literature/Experimental Value | Literature/Experimental Value |
| Lidocaine (Benchmark) | Literature/Experimental Value | Literature/Experimental Value |
Interpretation of Results:
The results from these assays will provide a clear, initial profile of this compound's biological activity.
-
DPP-4 Activity: An IC50 value in the nanomolar range would suggest that the compound is a potent DPP-4 inhibitor, warranting further investigation as a potential anti-diabetic agent. A comparison with Sitagliptin and Vildagliptin will place its potency in the context of clinically successful drugs.
-
Sodium Channel Activity: A low micromolar IC50 against Nav1.7, particularly with a significant shift in potency between the resting and inactivated states (i.e., a lower IC50 for the inactivated state), would indicate a promising profile as a state-dependent sodium channel blocker. This is a desirable characteristic for many therapeutic applications, as it suggests the compound would be more active in tissues that are pathologically over-excited.
Section 4: Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization of a novel pyrrolidinamine derivative. By benchmarking this compound against established inhibitors of DPP-4 and voltage-gated sodium channels, researchers can efficiently determine its primary mechanism of action and therapeutic potential.
Positive results from these initial screens would justify progression to more advanced studies, including:
-
Selectivity Profiling: Assessing the compound's activity against other related enzymes (e.g., DPP-8, DPP-9) or other sodium channel subtypes to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of diabetes or pain.
-
Pharmacokinetic and ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.
By following a logical, data-driven benchmarking process, the path from a novel chemical entity to a potential therapeutic candidate can be navigated with greater precision and confidence.
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Kim, D. et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[8][23][24]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: [Link]
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Maadarani, O. et al. (2021). Cardiac Sodium Channel Blockade Due to Antiepileptic Drug Combination. European Journal of Case Reports in Internal Medicine, 8(10), 002839. Available at: [Link]
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Xie, X. et al. (2001). The anticonvulsant SGB-017 (ADCI) blocks voltage-gated sodium channels in rat and human neurons: comparison with carbamazepine. Epilepsy Research, 46(2), 107-119. Available at: [Link]
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-
Wu, S. N. et al. (2022). Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line. International Journal of Molecular Sciences, 23(14), 7856. Available at: [Link]
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Pratley, R. E. & Schweizer, A. (2010). The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. International Journal of Clinical Practice. Supplement, (166), 1-20. Available at: [Link]
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Ahrén, B. (2011). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Expert Opinion on Pharmacotherapy, 12(4), 647-658. Available at: [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of early-stage laboratory findings to whole-organism efficacy. This guide provides an in-depth comparison of in vitro and in vivo efficacy for a novel class of compounds: trans-1-isopropyl-4-methoxy-3-pyrrolidinamine derivatives. These compounds have emerged as promising candidates in preclinical studies targeting inflammatory pathways.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed protocols for robust assessment, and present a framework for interpreting the often-complex relationship between in vitro potency and in vivo therapeutic effect.
The In Vitro-In Vivo Correlation: A Predictive Chasm
The U.S. Food and Drug Administration (FDA) defines an in vitro–in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] While often applied to formulation and dissolution studies, the concept is central to understanding the therapeutic potential of a new chemical entity. A strong IVIVC can streamline drug development, reduce reliance on extensive animal studies, and provide a more profound understanding of a compound's behavior.[2][3][4][5] However, establishing this correlation is a significant challenge due to the complex interplay of physicochemical, biopharmaceutical, and physiological factors.[1]
This guide will use a case study approach to compare the efficacy of two lead candidates from this series, designated Compound A and Compound B , in both controlled cellular environments and complex biological systems.
In Vitro Efficacy Assessment: The Cellular Proving Ground
The initial evaluation of our pyrrolidinamine derivatives focuses on their ability to modulate a key inflammatory response: the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in a macrophage cell line.
Rationale for Experimental Design
The choice of a cell-based assay is the foundational step in efficacy testing. We utilize the RAW 264.7 macrophage cell line, a well-established model for studying inflammatory responses. Upon stimulation with LPS, these cells mimic key aspects of the inflammatory cascade, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α). The primary endpoint for our in vitro assessment is the half-maximal inhibitory concentration (IC50) of our test compounds on TNF-α production.
Simultaneously, it is crucial to assess the cytotoxicity of the compounds to ensure that the observed reduction in TNF-α is not merely a consequence of cell death. For this, we employ two distinct assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[6][7]
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of Compound A and Compound B in the culture medium.
-
Pre-treat the cells with varying concentrations of the compounds for 1 hour.
-
Induce an inflammatory response by adding LPS (100 ng/mL) to the wells.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]
-
2. TNF-α Quantification (ELISA):
-
Method: Collect the cell culture supernatant and quantify TNF-α levels using a commercially available ELISA kit, following the manufacturer's instructions.
3. Cytotoxicity Assessment:
-
MTT Assay:
-
LDH Assay:
In Vitro Data Summary
| Compound | TNF-α Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) (MTT Assay) | Selectivity Index (CC50/IC50) |
| Compound A | 0.5 | > 100 | > 200 |
| Compound B | 0.2 | 15 | 75 |
The in vitro data suggests that while Compound B is more potent in inhibiting TNF-α, it also exhibits greater cytotoxicity at higher concentrations. Compound A, with a superior selectivity index, presents a more promising initial safety profile.
In Vivo Efficacy Assessment: The Whole Organism Challenge
Promising in vitro data is the gateway to the more complex and resource-intensive in vivo studies. For our pyrrolidinamine derivatives, we selected a murine model of acute lung injury (ALI) induced by LPS, which aligns with our in vitro inflammatory stimulus.[8]
Rationale for Experimental Design
The LPS-induced ALI model in mice recapitulates key features of acute inflammation, providing a robust system to evaluate the anti-inflammatory potential of our compounds. The primary efficacy endpoints will be the reduction of inflammatory cell infiltration into the lungs and the levels of TNF-α in the bronchoalveolar lavage (BAL) fluid. This allows for a direct comparison with our in vitro findings.
The use of immunodeficient mice in xenograft models is a standard for oncology studies, where human cancer cells are transplanted.[9][10][11][12] However, for an inflammatory model, immunocompetent mice are used to assess the compound's effect on a functioning immune system.
Experimental Protocols
1. Animal Model and Dosing:
-
Animal Strain: C57BL/6 mice (male, 8-10 weeks old).
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Dosing:
-
Administer Compound A and Compound B via intraperitoneal (i.p.) injection at three dose levels (1, 5, and 10 mg/kg).
-
The vehicle control group receives the same volume of the delivery vehicle.
-
One hour after compound administration, induce lung injury by intratracheal instillation of LPS (5 mg/kg).
-
2. Sample Collection and Analysis:
-
Timeline: Euthanize the animals 24 hours after LPS administration.
-
BAL Fluid Collection:
-
Perform a tracheotomy and lavage the lungs with phosphate-buffered saline (PBS).
-
Centrifuge the collected BAL fluid to separate the cells from the supernatant.
-
-
Cell Count: Resuspend the cell pellet and count the total number of inflammatory cells using a hemocytometer.
-
TNF-α Measurement: Quantify TNF-α levels in the BAL fluid supernatant using an ELISA kit.
In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | Total Cells in BAL Fluid (x10^5) | TNF-α in BAL Fluid (pg/mL) |
| Vehicle Control | - | 15.2 ± 1.8 | 850 ± 95 |
| Compound A | 1 | 12.1 ± 1.5 | 680 ± 70 |
| 5 | 8.5 ± 1.1 | 450 ± 50 | |
| 10 | 5.2 ± 0.8 | 210 ± 30 | |
| Compound B | 1 | 13.5 ± 1.6 | 750 ± 85 |
| 5 | 11.8 ± 1.4 | 650 ± 75 | |
| 10 | 9.9 ± 1.2 | 520 ± 60 |
*p < 0.05, *p < 0.01 compared to Vehicle Control
Visualizing the Workflow
To better illustrate the experimental progression from cellular assays to animal models, the following workflow diagram is provided.
Caption: Experimental workflow from in vitro to in vivo efficacy testing.
Synthesizing the Data: A Tale of Two Compounds
The comparison of our in vitro and in vivo data reveals a critical narrative in drug development. Compound B, the more potent inhibitor in the cellular assay, demonstrated weaker efficacy in the animal model. Conversely, Compound A, with a more modest in vitro IC50, exhibited a robust, dose-dependent anti-inflammatory effect in vivo.
This discrepancy underscores the limitations of relying solely on in vitro potency. Several factors could contribute to this observation:
-
Pharmacokinetics and Bioavailability: Compound A may possess superior absorption, distribution, metabolism, and excretion (ADME) properties, leading to higher and more sustained concentrations at the site of inflammation in the lungs.
-
Target Engagement in a Complex System: The in vivo environment involves a complex interplay of various cell types and signaling molecules that is not fully recapitulated in a single-cell-type in vitro model. Compound A might have off-target effects that contribute to its overall anti-inflammatory activity in the whole organism.
-
In Vivo Toxicity: The cytotoxicity observed for Compound B in vitro may be magnified in vivo, potentially impairing the immune response or causing other adverse effects that limit its therapeutic window.
The following diagram illustrates the logical relationship between the observed data and the potential underlying factors.
Caption: Factors influencing the in vitro-in vivo correlation.
Conclusion and Future Directions
This comparative guide illustrates the indispensable role of both in vitro and in vivo models in the preclinical evaluation of novel therapeutic candidates. The case of the this compound derivatives highlights a common challenge in drug discovery: in vitro potency does not always translate to in vivo efficacy.
Our findings suggest that Compound A is the more promising lead candidate for further development due to its potent in vivo anti-inflammatory effects and favorable safety profile. Future studies should focus on a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analysis of Compound A to optimize dosing regimens and further elucidate its mechanism of action in a whole-organism context.
By integrating robust in vitro screening with well-designed in vivo models, researchers can make more informed decisions, de-risk drug development pipelines, and ultimately accelerate the delivery of novel therapeutics to patients in need.
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A Comparative Guide to the Structure-Activity Relationships of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure that allows for precise spatial orientation of substituents. This guide delves into the structure-activity relationships (SAR) of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine analogs, a scaffold with significant potential in drug discovery. In the absence of direct, comprehensive SAR studies on this specific compound series, this guide provides a comparative analysis based on structurally related molecules, offering insights into how modifications of the core structure may influence biological activity.
The Significance of the Pyrrolidine Scaffold and its Stereochemistry
The five-membered pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs and natural products. Its non-planar, puckered conformation allows for the exploration of three-dimensional pharmacophore space, a critical aspect in designing molecules with high target specificity and potency.[1][2] The stereochemistry of substituents on the pyrrolidine ring is a crucial determinant of biological activity. While some studies on 3,4-disubstituted pyrrolidine analogs have indicated a preference for a cis-configuration for certain biological targets, such as PPARα/γ dual agonists, the trans-configuration, as present in our topic compound, can offer a distinct vector for substituent orientation, potentially leading to interactions with different biological targets or a different binding mode to the same target.[2]
Analysis of Substituent Effects on Biological Activity
The biological activity of this compound analogs can be systematically explored by considering the influence of each substituent: the N-isopropyl group, the 4-methoxy group, and the 3-amino group.
The substituent on the pyrrolidine nitrogen plays a pivotal role in modulating the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn affect target engagement and pharmacokinetic profiles.
A study on a series of N-substituted 3,4-pyrroledicarboximides as potential anti-inflammatory agents revealed that variations at the nitrogen position significantly influenced their inhibitory activity against COX-1 and COX-2 enzymes.[3] While this series is structurally different, it highlights the general principle that the N-substituent is a key determinant of activity.
For the this compound scaffold, the isopropyl group offers a moderate level of lipophilicity and steric bulk. Modifying this group can be a valuable strategy to fine-tune the compound's properties.
Comparative SAR of N-Substituents in Related Scaffolds
| N-Substituent | General Effect on Activity (in analogous series) | Hypothesized Impact on trans-1-Alkyl-4-methoxy-3-pyrrolidinamine Analogs |
| Methyl | Often serves as a baseline for comparison. | May provide a good balance of potency and desirable pharmacokinetic properties. |
| Isopropyl | Can enhance potency due to optimal filling of hydrophobic pockets. | The parent compound's substituent; likely provides a good starting point for activity. |
| Cycloalkyl (e.g., Cyclopropyl, Cyclobutyl) | Can introduce conformational rigidity and improve metabolic stability. | May enhance binding affinity and improve oral bioavailability. |
| Aryl/Heteroaryl | Can introduce additional binding interactions (e.g., pi-stacking) and modulate electronic properties. | Could significantly alter the target profile and potency; potential for CNS activity. |
The methoxy group at the 4-position, being in a trans relationship with the 3-amino group, will project into a specific region of a binding pocket. Its role can be multifaceted, from acting as a hydrogen bond acceptor to influencing the overall conformation of the pyrrolidine ring.
In a series of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides, the introduction of a hydroxy group (which can be considered a demethylated analog of a methoxy group) significantly impacted the binding affinity and selectivity for opioid receptors.[4] This suggests that substitution at this position is critical for target interaction.
Comparative SAR of 4-Alkoxy/Hydroxy Substituents
| 4-Substituent | General Effect on Activity (in analogous series) | Hypothesized Impact on trans-1-Isopropyl-4-substituted-3-pyrrolidinamine Analogs |
| Methoxy (O-CH3) | Provides a balance of polarity and lipophilicity. Can act as a hydrogen bond acceptor. | Likely a key contributor to the parent compound's activity profile. |
| Ethoxy (O-CH2CH3) | Increases lipophilicity compared to methoxy. | May enhance membrane permeability and potentially alter binding affinity. |
| Benzyloxy (O-CH2Ph) | Significantly increases steric bulk and lipophilicity. | Could lead to enhanced potency if a large hydrophobic pocket is present in the target. |
| Hydroxy (OH) | Increases polarity and potential for hydrogen bonding. | May alter selectivity and improve aqueous solubility. |
The primary amino group at the 3-position is a critical functional group, likely involved in key hydrogen bonding or ionic interactions with the biological target. Its basicity and nucleophilicity can be modulated through substitution.
Studies on 3-aminopyrrolidine derivatives have shown their potential as inhibitors of various enzymes and receptors, such as dipeptidyl peptidase IV (DPP-4), highlighting the importance of this pharmacophore.[5]
Comparative SAR of 3-Amino Group Modifications
| 3-Amino Modification | General Effect on Activity (in analogous series) | Hypothesized Impact on trans-1-Isopropyl-4-methoxy-3-aminopyrrolidine Analogs |
| Primary Amine (-NH2) | Can form multiple hydrogen bonds and ionic interactions. | Likely essential for the primary biological activity of the scaffold. |
| Secondary Amine (-NHR) | Modulates basicity and introduces steric bulk. | Can be used to probe the size and nature of the binding pocket. |
| Tertiary Amine (-NR2) | Further increases steric bulk and reduces hydrogen bonding capacity. | May decrease potency if hydrogen bonding is critical, but could enhance other properties. |
| Amide/Sulfonamide (-NHCOR, -NHSO2R) | Neutralizes the basicity of the amine and introduces hydrogen bond donors/acceptors. | Could significantly change the target class and pharmacological profile. |
Potential Biological Targets
Based on the activities of structurally related pyrrolidine derivatives, analogs of this compound could potentially target a range of biological systems, including:
-
G-Protein Coupled Receptors (GPCRs): The scaffold's three-dimensional nature is well-suited for interaction with the complex binding pockets of GPCRs.
-
Enzymes: The amino and methoxy groups could interact with active sites of enzymes such as kinases, proteases, or transferases.
-
Ion Channels: The charged amino group at physiological pH could interact with the pores of ion channels.
-
Transporters: The overall structure bears resemblance to some neurotransmitter transporter inhibitors.
Experimental Protocols
To elucidate the SAR of this compound class, a systematic approach involving synthesis and biological evaluation is necessary.
A potential synthetic route to generate analogs could involve the following key steps:
-
Synthesis of a suitably protected trans-3-amino-4-hydroxypyrrolidine intermediate.
-
Alkylation of the 4-hydroxy group to introduce various alkoxy substituents.
-
Reductive amination or N-alkylation to introduce diverse substituents on the pyrrolidine nitrogen.
-
Modification of the 3-amino group, if desired.
Diagram of a Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
A tiered screening approach is recommended to efficiently characterize the biological activity of the synthesized analogs.
-
Primary Screening: High-throughput screening against a diverse panel of targets (e.g., GPCRs, kinases, ion channels) to identify initial hits.
-
Secondary Screening: Dose-response studies on the primary hits to determine potency (e.g., IC50, EC50).
-
Selectivity Profiling: Testing active compounds against a panel of related targets to assess selectivity.
-
In Vitro ADME Profiling: Evaluation of metabolic stability, plasma protein binding, and cell permeability to assess drug-like properties.
Diagram of a Biological Evaluation Cascade
Caption: A typical workflow for the biological evaluation of a new chemical series.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. While direct SAR data is limited, a comparative analysis of structurally related compounds provides a rational basis for analog design. Systematic modification of the N-isopropyl, 4-methoxy, and 3-amino groups, coupled with a robust biological evaluation cascade, will be essential to unlock the full therapeutic potential of this chemical series. The principles of stereochemistry and the interplay of steric and electronic effects will undoubtedly be central to developing potent and selective drug candidates from this versatile scaffold.
References
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Driessens, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]
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Redzicka, A., et al. (2020). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 25(2), 339. [Link]
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Di Leva, F. S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(6), 999-1006. [Link]
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Chen, C. Y., et al. (1997). Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides. Journal of Pharmacy and Pharmacology, 49(9), 835-842. [Link]
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McPhee, K., et al. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. [Link]
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Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
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Li, S. M., et al. (2006). Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. Antimicrobial Agents and Chemotherapy, 50(4), 1136-1142. [Link]
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El fadili, M., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 16(1), 104411. [Link]
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Edmondson, S. D., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810-1814. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of complex molecules like trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this substituted pyrrolidinamine, grounding each recommendation in established safety principles and regulatory standards.
Understanding the Compound: A Hazard Profile Based on Structural Analogs
Based on safety data for structurally similar compounds, such as N-isopropylpyrrolidine and 3-aminopyrrolidine, we can infer the following hazard profile:
-
Corrosivity: The presence of two amine groups suggests that the compound is basic and likely corrosive, capable of causing severe skin burns and eye damage.[1]
-
Flammability: Many low-molecular-weight amines and ethers are flammable.[2] Therefore, this compound should be treated as potentially flammable.
-
Toxicity: Amines can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
Given these inferred hazards, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
The Disposal Workflow: From Benchtop to Final Disposition
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate identification and segregation of the waste stream.
-
Identify: All waste containing this compound must be classified as hazardous chemical waste. This includes:
-
Neat (undiluted) leftover material.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, weighing boats, paper towels).
-
-
Segregate: This waste stream must be kept separate from incompatible materials to prevent dangerous reactions.[4] Key incompatibilities for amines and ethers include:
-
Acids: Violent neutralization reactions can occur.
-
Oxidizing Agents (e.g., bleach, hydrogen peroxide, permanganates): Can lead to vigorous and potentially explosive reactions.
-
Halogenated Compounds: May result in hazardous reactions.
-
A dedicated waste container should be established for this compound and other compatible amine-containing waste.
Step 2: Containerization
The choice of a waste container is crucial for safe storage and transport.
-
Material: Use a chemically resistant container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[6] Avoid metal containers for basic compounds like amines.[6]
-
Condition: The container must be in good condition, free of cracks or leaks. If reusing a container, ensure it is thoroughly cleaned and that all previous labels are completely defaced or removed.
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[6]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
The label must be securely affixed to the container and include the following information:
-
The words "HAZARDOUS WASTE ".
-
Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas.
-
Composition: For mixtures, list all components and their approximate percentages.
-
Hazard Pictograms: Indicate the relevant hazards (e.g., Corrosive, Flammable, Health Hazard).
-
Principal Investigator's Name and Laboratory Information.
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[7]
-
Segregation: Ensure the container is stored away from incompatible materials as identified in Step 1.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you are discontinuing the use of the compound, contact your institution's EHS office to schedule a waste pickup.[5]
-
Documentation: Complete any required waste pickup forms, ensuring that all information is accurate and matches the container label.
The final disposal of the chemical waste will be managed by a licensed professional waste disposal service, likely through high-temperature incineration, which is the preferred method for organic chemical waste.[5][8]
Disposal of Empty Containers
Containers that held neat this compound must also be disposed of as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected, depending on local regulations. After rinsing, deface the label and dispose of the container as instructed by your EHS office.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety.
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect Yourself: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain: For small spills, contain the material using an absorbent material like vermiculite or a chemical spill kit.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[10]
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ChemicalAid. (n.d.). 3-Aminopyrrolidine MSDS/SDS. Retrieved from [Link]
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University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
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AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Isopropylpyrrolidine. PubChem Compound Database. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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CPAchem. (2024). N-Nitrosopyrrolidine Safety Data Sheet. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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A Comprehensive Safety and Handling Guide for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: A Proactive Stance
Substituted pyrrolidines, as a class, often exhibit corrosive properties and can be harmful upon contact or inhalation.[2][3] The parent compound, pyrrolidine, is known to cause severe skin burns and eye damage, and is also harmful if swallowed or inhaled.[2] Therefore, it is imperative to handle trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine with the assumption that it possesses a similar hazard profile.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns upon direct contact.[2][4][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][4][5]
-
Acute Toxicity (Oral, Inhalation): May be harmful if swallowed or inhaled.[2]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical component of a self-validating safety system.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[6] | Chemical splash goggles and a full-face shield when there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-resistant nitrile gloves (inspect before use).[4][7] | Double-gloving with nitrile gloves. |
| Body Protection | Flame-retardant lab coat.[2] | A chemical-resistant apron over a flame-retardant lab coat. |
| Respiratory Protection | Not generally required when working in a certified chemical fume hood. | A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended if working outside of a fume hood or if ventilation is inadequate.[4] |
Operational and Handling Protocols: Ensuring a Safe Workflow
Adherence to a stringent, step-by-step operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation of vapors.[4][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
Safe Handling Practices
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within the chemical fume hood.
-
Spill Prevention: Use secondary containment for all containers holding the chemical. When transferring, do so slowly and carefully to avoid splashing.
-
Static Discharge: For larger quantities, ensure containers and receiving equipment are grounded and bonded to prevent static discharge.[2][8]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill and Disposal Management: A Commitment to Safety and Environmental Stewardship
Proper management of spills and waste is a critical aspect of responsible chemical handling, preventing both immediate hazards and long-term environmental contamination.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[8][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[7]
-
Segregation: Collect all waste in a clearly labeled, sealed, and chemical-resistant container.[6][7]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in the regular trash.[7]
Visual Workflow for Safe Handling
The following diagram outlines the decision-making process and necessary steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine.
- CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BLD Pharm. trans-1-Isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride.
- Benchchem. Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine.
- Advanced Biotech. SDS - 2-Methoxy-3-Isopropyl Pyrazine.
- Benchchem. Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals.
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS.
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS (Korean).
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Aminopropyl)pyrrolidine.
- Apollo Scientific. Pyrrolidine - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine.
- CHEMM. Personal Protective Equipment (PPE).
- Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Fisher Scientific. SAFETY DATA SHEET - Isopropylamine.
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
